molecular formula C7H10N2O3 B2690397 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid CAS No. 98334-84-0

3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid

货号: B2690397
CAS 编号: 98334-84-0
分子量: 170.168
InChI 键: BDGYTUXXYSPFCF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid is a useful research compound. Its molecular formula is C7H10N2O3 and its molecular weight is 170.168. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

3-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c10-6-3-1-5(8-9-6)2-4-7(11)12/h1-4H2,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGYTUXXYSPFCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NN=C1CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid, a heterocyclic compound featuring the pyridazinone core. The pyridazinone scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules. This document details a robust and widely adopted synthetic strategy, beginning with a retrosynthetic analysis to identify key starting materials. The core of this guide is a detailed, step-by-step experimental protocol for the synthesis via the cyclocondensation of a γ-keto acid with hydrazine. We will delve into the mechanistic underpinnings of this transformation, provide guidance on reaction monitoring and purification, and present expected analytical characterization data. The aim is to furnish researchers, chemists, and drug development professionals with a self-validating and scientifically grounded protocol for the reliable synthesis of this target molecule.

Introduction and Retrosynthetic Analysis

The target molecule, this compound (PubChem CID: 487260), belongs to the class of 4,5-dihydropyridazin-3(2H)-ones.[1] This heterocyclic core is a common structural motif in compounds exhibiting a range of pharmacological activities. The synthesis of such structures is a cornerstone of heterocyclic chemistry.

The most direct and common method for constructing the 4,5-dihydropyridazin-3(2H)-one ring system is the condensation reaction between a γ-keto acid and a hydrazine derivative.[1][2] This approach is both efficient and versatile, allowing for the synthesis of various substituted pyridazinones.

Retrosynthetic Analysis:

A logical retrosynthetic disconnection of the target molecule involves breaking the two C-N bonds formed during the cyclization. This reveals the key synthons: a dicationic hydrazine equivalent and a dicarbanionic γ-keto dicarboxylic acid equivalent. This leads us to identify the practical starting materials: hydrazine (or hydrazine hydrate) and a suitable γ-keto acid precursor. The structure of the target molecule, with a propanoic acid side chain at the C3 position, points towards 2-acetylglutaric acid (also known as 3-acetylpentanedioic acid) as the ideal γ-keto acid starting material.

Synthesis Pathway: Cyclocondensation of 2-Acetylglutaric Acid with Hydrazine

The synthesis proceeds via a one-pot reaction involving the nucleophilic attack of hydrazine on the two carbonyl groups of 2-acetylglutaric acid, followed by an intramolecular condensation and dehydration to form the stable six-membered heterocyclic ring.

Reaction Scheme:

Mechanism:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on the more electrophilic ketone carbonyl of 2-acetylglutaric acid. This is followed by dehydration to form a hydrazone intermediate.[3]

  • Intramolecular Amidation (Cyclization): The second nitrogen atom of the hydrazine moiety then undergoes an intramolecular nucleophilic acyl substitution with the carboxylic acid group. This cyclization step forms a six-membered ring intermediate.

  • Dehydration: The resulting cyclic intermediate readily dehydrates under the reaction conditions to yield the final, more stable 4,5-dihydropyridazin-3(2H)-one product.[2]

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for pyridazinone synthesis.[1][2] Optimization may be required based on laboratory-specific conditions and reagent purity.

Table 1: Reagents and Materials

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurity
2-Acetylglutaric AcidC₇H₁₀O₅174.1510.0 g (57.4 mmol)≥97%
Hydrazine HydrateH₆N₂O50.063.2 mL (~3.3 g, 65.9 mmol)~64% solution in H₂O
Ethanol (Solvent)C₂H₅OH46.07100 mL95% or Absolute
Hydrochloric AcidHCl36.46As needed2 M solution
Distilled WaterH₂O18.02As needed-

Step-by-Step Procedure:

  • Reactor Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: To the flask, add 2-acetylglutaric acid (10.0 g, 57.4 mmol) and ethanol (100 mL). Stir the mixture at room temperature until the solid is mostly dissolved.

  • Hydrazine Addition: Carefully add hydrazine hydrate (3.2 mL) to the stirred suspension. Caution: Hydrazine is toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reaction Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain a gentle reflux for 4-6 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/methanol mixture). The disappearance of the starting material spot indicates reaction completion.

  • Product Isolation:

    • Allow the reaction mixture to cool to room temperature. A precipitate may form upon cooling.

    • Reduce the solvent volume to approximately one-third of the original volume using a rotary evaporator.

    • Cool the concentrated mixture in an ice bath for 30-60 minutes to maximize precipitation.

    • If precipitation is incomplete, slowly add 2 M HCl to acidify the solution to pH 3-4. This will protonate the carboxylate group and decrease the solubility of the product.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold distilled water (2 x 15 mL) to remove any residual salts and impurities.

  • Drying and Purification:

    • Dry the crude product in a vacuum oven at 50-60°C overnight.

    • The product can be further purified by recrystallization from a suitable solvent, such as water or an ethanol/water mixture, to yield a white to off-white crystalline solid.

Synthesis and Purification Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage Reagents 1. Charge Reactor (2-Acetylglutaric Acid, Ethanol) Hydrazine 2. Add Hydrazine Hydrate Reagents->Hydrazine Reflux 3. Heat to Reflux (4-6 hours) Hydrazine->Reflux Cooling 4. Cool & Concentrate Reflux->Cooling Precipitation 5. Precipitate/Acidify (Ice Bath, HCl) Cooling->Precipitation Filtration 6. Vacuum Filter & Wash Precipitation->Filtration Drying 7. Vacuum Dry Filtration->Drying Recrystallize 8. Recrystallize (Water/Ethanol) Drying->Recrystallize FinalProduct Final Product Recrystallize->FinalProduct

Caption: Workflow for the synthesis of this compound.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Table 2: Expected Analytical Data

AnalysisExpected Results
Appearance White to off-white crystalline solid
Melting Point Specific to the compound, to be determined experimentally and compared to literature values.
¹H NMR Peaks corresponding to the methylene protons of the pyridazinone ring, the methylene protons of the propanoic acid side chain, and the exchangeable N-H and O-H protons.
¹³C NMR Resonances for the carbonyl carbons (amide and carboxylic acid), and the aliphatic carbons of the ring and side chain.
IR Spectroscopy Characteristic absorption bands for N-H stretching, O-H stretching (broad), C=O stretching (amide and carboxylic acid), and C-N stretching.
Mass Spectrometry A molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated molecular weight (170.17 g/mol ).[4]

Troubleshooting and Safety

Table 3: Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Product lost during work-up.Increase reflux time; Monitor with TLC until starting material is consumed; Ensure proper pH for precipitation; Minimize washing volume.
Oily Product Impurities present; Incomplete drying.Purify by recrystallization; Ensure product is thoroughly dried under vacuum.
Reaction Fails Poor quality reagents; Incorrect stoichiometry.Use fresh, high-purity starting materials; Verify the concentration of hydrazine hydrate solution and adjust stoichiometry accordingly.

Safety Considerations:

  • Hydrazine Hydrate: This substance is highly toxic, a suspected carcinogen, and corrosive. Always handle it within a chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.

  • Reflux Operations: Ensure the reflux apparatus is securely clamped and that cooling water is flowing through the condenser before applying heat. Do not heat a closed system.

  • Acid Handling: When using hydrochloric acid, wear appropriate PPE. Add acid slowly to the solution to control any potential exotherm.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, a comprehensive understanding of a molecule's physicochemical properties is paramount. These intrinsic characteristics govern a compound's behavior from the moment of administration, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately its efficacy and safety profile. This guide provides a detailed examination of the physicochemical properties of 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid , a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, the following sections are structured to offer not just data, but a deeper insight into the scientific rationale behind the characterization of this molecule, empowering researchers in their drug development endeavors.

Molecular Identity and Structure

A foundational aspect of any physicochemical assessment is the unambiguous identification of the molecule . This compound is a small molecule featuring a tetrahydropyridazinone core linked to a propanoic acid side chain.

The structural attributes of this molecule, namely the presence of a carboxylic acid group, a lactam (cyclic amide) within the pyridazinone ring, and secondary amine functionalities, are key determinants of its physicochemical behavior.

PropertyValueSource
IUPAC Name 3-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)propanoic acid
CAS Number 98334-84-0[1]
Molecular Formula C₇H₁₀N₂O₃[1]
Molecular Weight 170.17 g/mol
Canonical SMILES C1CC(=O)NN=C1CCC(=O)O

Ionization and Lipophilicity: The Twin Pillars of Drug Action

The interplay between a molecule's ionization state (pKa) and its lipophilicity (logP/logD) is a critical factor in its pharmacokinetic profile. These parameters dictate how a drug candidate will interact with the diverse pH environments of the body and its ability to cross biological membranes.

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or a base and determines the extent of ionization at a given pH. For this compound, two primary ionizable groups are present: the carboxylic acid and the amide/amine functionalities within the pyridazinone ring.

Predicted pKa Values:

  • Acidic pKa (Carboxylic Acid): Estimated to be in the range of 4.0 - 5.0. This is slightly lower than a simple alkanoic acid due to the influence of the nearby heterocyclic system.

  • Basic pKa (Pyridazinone Ring): The amide nitrogens in the ring are generally weakly basic, with a predicted pKa likely below 2. This suggests that the ring is unlikely to be significantly protonated at physiological pH.

The ionization state of the carboxylic acid is of primary importance. At the pH of the stomach (around 1-3), the carboxylic acid will be predominantly in its neutral, protonated form. In the higher pH environment of the intestines and blood plasma (around 7.4), it will be largely deprotonated to its anionic carboxylate form. This transition has profound implications for solubility and membrane permeability.

Lipophilicity (logP and logD)

The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically octanol) and water. It is a key indicator of a molecule's lipophilicity.

  • Computed XLogP3: -1.3

This negative logP value suggests that this compound is an inherently hydrophilic molecule, showing a preference for the aqueous phase over the lipid phase.

However, for ionizable molecules, the distribution coefficient (logD) is a more physiologically relevant parameter as it takes into account the pH of the aqueous phase. The logD of an acidic compound will decrease as the pH increases and the molecule becomes more ionized and thus more water-soluble.

The relationship between logP, pKa, and logD for an acidic compound is given by: logD = logP - log(1 + 10^(pH - pKa))

Given the predicted acidic pKa of ~4.5, the logD at physiological pH (7.4) would be significantly lower (more negative) than the logP, further emphasizing its hydrophilic nature in the body.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's oral bioavailability. Insufficient solubility can lead to poor absorption and erratic therapeutic outcomes. The structural features of this compound, particularly the presence of multiple hydrogen bond donors and acceptors and its low calculated logP, suggest good intrinsic aqueous solubility.

The solubility of this compound is expected to be highly pH-dependent. In acidic conditions (low pH), where the carboxylic acid is protonated and the molecule is neutral, the solubility will be at its minimum (intrinsic solubility). As the pH increases above the pKa of the carboxylic acid, the molecule ionizes to the highly polar carboxylate, leading to a significant increase in aqueous solubility.

Estimated Solubility Profile:

  • Intrinsic Solubility (pH < pKa): Moderate

  • Solubility at pH 7.4: High

Experimental Methodologies for Physicochemical Characterization

To provide a comprehensive and reliable physicochemical profile, a series of standardized experiments are essential. The following section outlines the recommended protocols for determining the key parameters discussed above.

pKa Determination by Potentiometric Titration

This is the gold-standard method for pKa determination. It involves titrating a solution of the compound with a strong acid or base and monitoring the pH as a function of the volume of titrant added.

Workflow for pKa Determination:

pKa_Determination cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve compound in water/co-solvent B Adjust ionic strength (e.g., KCl) A->B C Titrate with standardized HCl/NaOH B->C D Record pH and titrant volume C->D E Plot titration curve (pH vs. volume) D->E F Determine equivalence points E->F G Calculate pKa from half-equivalence point F->G

Caption: Workflow for pKa determination using potentiometric titration.

LogP/LogD Determination by Shake-Flask Method

The shake-flask method remains a reliable, albeit manual, technique for determining the octanol-water partition coefficient.

Workflow for Shake-Flask LogP Determination:

Shake_Flask_LogP A Prepare octanol-saturated water and water-saturated octanol B Dissolve compound in one phase A->B C Combine phases in a flask B->C D Shake until equilibrium is reached C->D E Separate the two phases (centrifugation) D->E F Measure compound concentration in each phase (e.g., UV-Vis, HPLC) E->F G Calculate LogP = log([octanol]/[water]) F->G

Caption: Step-by-step workflow for the shake-flask method to determine LogP.

For logD determination, the aqueous phase is buffered to the desired pH before partitioning.

Aqueous Solubility Determination (Thermodynamic)

Thermodynamic solubility represents the true equilibrium solubility of a compound and is crucial for pre-formulation studies.

Workflow for Thermodynamic Solubility Assay:

Thermodynamic_Solubility A Add excess solid compound to aqueous buffer of known pH B Agitate at a constant temperature for 24-48 hours to ensure equilibrium A->B C Filter or centrifuge to remove undissolved solid B->C D Quantify the concentration of the dissolved compound in the supernatant (e.g., HPLC, UV-Vis) C->D E Report solubility in mg/mL or µM D->E

References

The Pharmacological Potential of Tetrahydropyridazinone Propanoic Acids: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of tetrahydropyridazinone propanoic acids. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, offers field-proven insights into experimental design, and provides detailed protocols for the evaluation of this promising class of compounds.

Introduction: The Emergence of a Versatile Scaffold

The pyridazinone nucleus is a well-established pharmacophore, with its derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and cardiovascular effects.[1] The incorporation of a propanoic acid moiety is a classic strategy in medicinal chemistry, notably in the development of non-steroidal anti-inflammatory drugs (NSAIDs), to enhance pharmacokinetic properties and target specific biological pathways.[2] The fusion of these two entities in the form of tetrahydropyridazinone propanoic acids has given rise to a class of molecules with significant therapeutic promise. This guide will delve into the key biological activities of these compounds, their mechanisms of action, and the experimental methodologies used to characterize them.

I. Anti-inflammatory Activity: Targeting the Pillars of Inflammation

Tetrahydropyridazinone propanoic acid derivatives have demonstrated significant anti-inflammatory properties in various preclinical models.[1] The primary mechanism underlying this activity is believed to be the inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which plays a pivotal role in the inflammatory cascade.[3][4]

Mechanism of Action: Beyond COX Inhibition

While COX-2 inhibition is a central tenet of their anti-inflammatory action, emerging evidence suggests a more complex mechanism involving the modulation of pro-inflammatory cytokines and other signaling pathways.[3][5]

  • Cyclooxygenase (COX) Inhibition: These compounds are designed to fit into the active site of the COX enzymes, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[6][7] The propanoic acid moiety often plays a crucial role in anchoring the molecule within the enzyme's active site.[2]

  • Cytokine Modulation: Certain derivatives have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][5] This suggests an upstream regulation of the inflammatory response, potentially through interference with transcription factors like NF-κB.

  • Leukocyte Migration: Inflammation is characterized by the infiltration of leukocytes into the affected tissue. Some tetrahydropyridazinone propanoic acids may inhibit this process, further contributing to their anti-inflammatory effects.

Caption: Mechanism of Anti-inflammatory Action.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable in vivo model for evaluating acute inflammation.

Objective: To assess the ability of a test compound to reduce paw edema induced by carrageenan.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimate rats for at least one week under standard laboratory conditions.

  • Fasting: Fast the animals overnight with free access to water before the experiment.

  • Grouping: Divide the animals into groups (n=6 per group): Vehicle control, Reference drug, and Test compound groups (at various doses).

  • Compound Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

II. Analgesic Activity: Alleviating Pain Signals

Several tetrahydropyridazinone propanoic acid derivatives have exhibited promising analgesic effects, suggesting their potential as pain management agents.[8][9] Their pain-relieving properties are likely linked to their anti-inflammatory actions, as inflammation is a major contributor to pain.

Mechanism of Action: Central and Peripheral Effects

The analgesic effects of these compounds are thought to be mediated through both peripheral and central mechanisms.

  • Peripheral Mechanism: By inhibiting prostaglandin synthesis at the site of inflammation, these compounds reduce the sensitization of peripheral nociceptors (pain receptors) to inflammatory mediators like bradykinin and histamine.

  • Central Mechanism: There is some evidence to suggest that certain pyridazinone derivatives may exert analgesic effects through actions within the central nervous system, although this is an area of ongoing investigation.[10]

Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice

This is a widely used visceral pain model to screen for peripherally acting analgesics.

Objective: To evaluate the ability of a test compound to reduce the number of writhes induced by acetic acid.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Acetic acid (0.6% v/v in distilled water)

  • Test compound

  • Reference drug (e.g., Aspirin, 100 mg/kg)

  • Syringes and needles

Procedure:

  • Animal Acclimatization and Fasting: As described in the previous protocol.

  • Grouping: Divide mice into control, reference, and test groups.

  • Compound Administration: Administer the vehicle, reference drug, or test compound (p.o. or i.p.) 30 minutes before acetic acid injection.

  • Induction of Writhing: Inject 0.1 mL/10 g of body weight of 0.6% acetic acid solution intraperitoneally.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes.

  • Data Analysis: Calculate the percentage of protection against writhing for each group compared to the control group using the formula: % Protection = [(Wc - Wt) / Wc] * 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.

III. Antimicrobial Activity: A New Frontier

Beyond their anti-inflammatory and analgesic properties, some tetrahydropyridazinone propanoic acids have shown potential as antimicrobial agents.[11][12] This broadens their therapeutic applicability and suggests that these scaffolds could be developed into novel anti-infective drugs.

Spectrum of Activity and Potential Mechanisms

These compounds have been reported to exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains.[11][13] The exact mechanism of their antimicrobial action is not yet fully elucidated but may involve:

  • Inhibition of Essential Enzymes: They may target and inhibit enzymes that are crucial for microbial survival and replication.

  • Disruption of Cell Membrane Integrity: Some derivatives might interfere with the structure and function of the microbial cell membrane, leading to cell death.

Caption: Workflow for MIC Determination.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Test compound

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in the broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration in the broth.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed visually or by measuring the optical density using a microplate reader.

IV. Structure-Activity Relationships (SAR)

The biological activity of tetrahydropyridazinone propanoic acids is significantly influenced by the nature and position of substituents on the heterocyclic ring and the phenyl group. A comprehensive SAR analysis is crucial for the rational design of more potent and selective analogs.

Substitution Position Influence on Activity
N-substitution on the pyridazinone ring Can modulate lipophilicity and pharmacokinetic properties. Bulky substituents may enhance selectivity for certain biological targets.
Substitution on the phenyl ring Electron-withdrawing or electron-donating groups can impact the electronic properties of the molecule, influencing its binding affinity to target enzymes. The position of the substituent (ortho, meta, para) is also critical.
Modifications of the propanoic acid chain Alterations to the length or branching of the propanoic acid side chain can affect how the molecule interacts with the active site of target proteins.

Conclusion and Future Directions

Tetrahydropyridazinone propanoic acids represent a promising and versatile scaffold for the development of new therapeutic agents. Their demonstrated anti-inflammatory, analgesic, and antimicrobial activities, coupled with the potential for chemical modification to optimize potency and selectivity, make them attractive candidates for further investigation. Future research should focus on elucidating the detailed molecular mechanisms underlying their diverse biological effects, expanding the SAR studies to identify more potent and target-specific derivatives, and conducting comprehensive preclinical and clinical evaluations to translate their therapeutic potential into novel medicines.

References

An In-depth Technical Guide on the Core Mechanism of Action for 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the hypothesized mechanism of action for the novel compound, 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid. Based on extensive structural homology analysis with known neuroactive compounds, we postulate that this molecule functions as a modulator of the γ-aminobutyric acid (GABA) system, specifically as a ligand for GABAᴀ receptors. This document provides a comprehensive overview of the scientific rationale supporting this hypothesis, detailed experimental protocols for its validation, and a discussion of the potential therapeutic implications.

Introduction: Unveiling a Potential Neuromodulator

The field of neuroscience is in a perpetual quest for novel chemical entities that can selectively modulate neurotransmitter systems, offering the promise of more effective and safer therapeutics for a range of neurological and psychiatric disorders. The compound this compound presents a compelling scaffold, integrating a tetrahydropyridazinone core with a propanoic acid side chain. While direct pharmacological data for this specific molecule is not yet publicly available, its structural features bear a striking resemblance to established classes of GABAergic modulators.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in maintaining the balance between neuronal excitation and inhibition.[1][2] Dysregulation of the GABAergic system is implicated in numerous disorders, including epilepsy, anxiety, sleep disorders, and neuropathic pain. This guide puts forth the hypothesis that this compound is a GABA analog, designed to interact with GABA receptors.

The GABAergic Hypothesis: A Structurally-Informed Postulate

Our central hypothesis is that this compound acts as a ligand for GABAᴀ receptors. This is predicated on two key structural motifs within the molecule:

  • The Propanoic Acid Side Chain: This feature is a hallmark of many GABA analogs, mimicking the endogenous GABA molecule and enabling interaction with GABA binding sites.

  • The Tetrahydropyridazinone Core: The pyridazine and tetrahydropyridine moieties are present in numerous compounds known to target GABAᴀ receptors.[3][4] For instance, the pyridazinyl derivative of GABA, SR 95531 (Gabazine), is a potent and selective antagonist of GABAᴀ receptors.[5]

Given these structural precedents, we propose that this compound will bind to GABAᴀ receptors, potentially acting as an agonist, antagonist, or allosteric modulator.

The GABAᴀ Receptor: A Complex Target

The GABAᴀ receptor is a ligand-gated ion channel composed of five subunits that form a central chloride-permeable pore.[6] The binding of GABA to this receptor leads to an influx of chloride ions, hyperpolarizing the neuron and thus reducing its excitability. The diverse subunit composition of GABAᴀ receptors gives rise to a variety of receptor subtypes with distinct pharmacological properties and anatomical localizations, offering opportunities for the development of highly selective drugs.

Experimental Validation of the Hypothesized Mechanism

To rigorously test our hypothesis, a multi-tiered experimental approach is essential. The following sections outline the key experimental workflows, from initial binding assays to functional cellular and in vivo studies.

Tier 1: Target Engagement and Binding Characterization

The initial step is to confirm direct binding of the compound to GABAᴀ receptors and to determine its binding affinity and selectivity.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Synaptic Membranes: Isolate synaptic membranes from rodent (rat or mouse) cerebral cortex, a brain region with high expression of GABAᴀ receptors.

  • Competitive Binding: Incubate the synaptic membranes with a known radiolabeled GABAᴀ receptor ligand (e.g., [³H]muscimol for the agonist site or [³H]flunitrazepam for the benzodiazepine site) in the presence of increasing concentrations of this compound.

  • Detection and Analysis: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting. The data will be used to calculate the inhibitory constant (Ki) of the test compound, which is a measure of its binding affinity.

Data Presentation: Binding Affinity and Selectivity

RadioligandReceptor SiteTest Compound Ki (nM)Control Compound Ki (nM)
[³H]muscimolGABA Agonist SiteTBDGABA (control)
[³H]SR 95531GABA Antagonist SiteTBDGabazine (control)
[³H]flunitrazepamBenzodiazepine SiteTBDDiazepam (control)

Table 1: A template for summarizing binding affinity data. TBD indicates "To Be Determined."

Tier 2: Functional Characterization of Receptor Modulation

Once binding is confirmed, the next crucial step is to determine the functional consequence of this binding – does the compound activate, inhibit, or modulate the receptor?

Experimental Protocol: Electrophysiology (Patch-Clamp)

  • Cell Culture: Use a cell line stably expressing specific GABAᴀ receptor subtypes (e.g., HEK293 cells transfected with α1β2γ2 subunits) or primary cultured neurons.

  • Whole-Cell Patch-Clamp Recording: Record GABA-evoked currents in response to the application of GABA alone and in the presence of varying concentrations of this compound.

  • Data Analysis: Analyze the changes in current amplitude, kinetics, and dose-response relationship to classify the compound as an agonist, antagonist, or allosteric modulator.

Mandatory Visualization: Experimental Workflow for Functional Characterization

G cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis prep1 Culture HEK293 cells stably expressing GABAA receptors prep2 Plate cells onto coverslips for recording prep1->prep2 rec1 Obtain whole-cell patch-clamp configuration rec2 Apply GABA to evoke baseline currents rec1->rec2 rec3 Co-apply GABA and test compound at various concentrations rec2->rec3 an1 Measure changes in current amplitude and kinetics an2 Construct dose-response curves an1->an2 an3 Determine EC50/IC50 and classify compound's functional activity an2->an3 G cluster_membrane Neuronal Membrane GABA_A GABAA Receptor Chloride Cl- Influx GABA_A->Chloride Channel Opens GABA GABA GABA->GABA_A Binds to agonist site Compound This compound Compound->GABA_A Binds to allosteric site Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride->Hyperpolarization Leads to

References

Spectroscopic Characterization of 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for the heterocyclic compound 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid . Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis and practical workflows for the characterization of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from analogous structures to present a robust predictive analysis.

The target molecule, with the molecular formula C7H10N2O3 and a molecular weight of 170.16 g/mol , possesses a unique combination of a cyclic hydrazide (a tetrahydropyridazinone ring) and a carboxylic acid functional group, making detailed spectroscopic analysis essential for its unambiguous identification and the study of its chemical behavior.[1]

Molecular Structure and Spectroscopic Rationale

A thorough understanding of the molecule's structure is fundamental to interpreting its spectroscopic output. The key structural features include a saturated heterocyclic ring containing two nitrogen atoms, a lactam (cyclic amide) carbonyl group, a secondary amine, and a propanoic acid side chain. Each of these components will give rise to characteristic signals in its respective spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For "this compound," both ¹H and ¹³C NMR will provide critical information on the chemical environment, connectivity, and stereochemistry of the protons and carbons.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridazinone ring and the propanoic acid side chain. The chemical shifts (δ) are predicted based on the known effects of adjacent functional groups.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
-COOH10.0 - 12.0Broad Singlet1HThe acidic proton of the carboxylic acid is typically deshielded and often appears as a broad signal that can exchange with D₂O.
-NH-7.0 - 8.5Broad Singlet1HThe amide proton's chemical shift is variable and depends on solvent and concentration. It is also expected to be a broad signal.
-CH₂- (ring, adjacent to C=C)2.6 - 2.9Triplet2HThese protons are adjacent to a methylene group and are deshielded by the neighboring double bond.
-CH₂- (ring, adjacent to NH)2.3 - 2.6Triplet2HThese protons are adjacent to a methylene group and the secondary amine.
-CH₂- (side chain, adjacent to ring)2.5 - 2.8Triplet2HThese protons are alpha to the pyridazinone ring.
-CH₂- (side chain, adjacent to COOH)2.3 - 2.6Triplet2HThese protons are alpha to the carboxylic acid group.

Note: The exact chemical shifts and multiplicities may vary depending on the solvent used and the specific conformation of the molecule. 2D NMR techniques like COSY would be invaluable in confirming the coupling between the adjacent methylene groups.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will complement the proton data, providing a signal for each unique carbon atom in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
-C =O (Carboxylic Acid)170 - 180The carbonyl carbon of a carboxylic acid is highly deshielded.
-C =O (Amide/Lactam)165 - 175The carbonyl carbon of the cyclic amide is also significantly deshielded.
C =C (in ring)140 - 150The sp² hybridized carbon of the double bond within the ring.
-C H₂- (ring, adjacent to C=C)30 - 40Aliphatic carbon adjacent to the double bond.
-C H₂- (ring, adjacent to NH)25 - 35Aliphatic carbon adjacent to the nitrogen atom.
-C H₂- (side chain, adjacent to ring)28 - 38Aliphatic carbon alpha to the ring.
-C H₂- (side chain, adjacent to COOH)30 - 40Aliphatic carbon alpha to the carboxylic acid.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of "this compound" in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD, or D₂O). The choice of solvent is critical as it can affect the chemical shifts of exchangeable protons (-NH and -OH).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.[2]

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

    • If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of "this compound" is expected to show characteristic absorption bands for the O-H, N-H, C=O, and C=C bonds.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Functional Group
O-H stretch2500-3300BroadCarboxylic Acid
N-H stretch3200-3400MediumAmide
C-H stretch (sp³)2850-3000MediumAliphatic CH₂
C=O stretch1700-1725StrongCarboxylic Acid
C=O stretch1640-1680StrongAmide (Lactam)
C=C stretch1600-1650MediumAlkene
N-H bend1500-1550MediumAmide

The broadness of the O-H stretch is a classic indicator of hydrogen bonding in the carboxylic acid dimer. The two distinct carbonyl peaks will be a key feature for confirming the presence of both the carboxylic acid and the lactam.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): Using a soft ionization technique like Electrospray Ionization (ESI), a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 171.07 should be observed. Depending on the mode, the deprotonated molecule [M-H]⁻ at m/z 169.06 might also be visible.

  • Fragmentation Pattern: Under higher energy conditions (e.g., Electron Impact ionization or tandem MS), the molecule is expected to fragment in predictable ways. Key fragment ions could include:

    • Loss of H₂O (m/z 153) from the carboxylic acid.

    • Loss of COOH (m/z 125) from the side chain.

    • Decarboxylation (loss of CO₂) (m/z 126).

    • Cleavage of the propanoic acid side chain.

    • Retro-Diels-Alder type fragmentation of the pyridazinone ring.

Experimental Workflow for Mass Spectrometry

The following diagram illustrates a typical workflow for analyzing the compound using LC-MS (Liquid Chromatography-Mass Spectrometry).

workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Dissolve sample in mobile phase Filter Filter through 0.22 µm syringe filter Sample->Filter HPLC HPLC Separation (C18 column) Filter->HPLC Ionization Electrospray Ionization (ESI) HPLC->Ionization MS_Detect Mass Analyzer (e.g., Q-TOF) Ionization->MS_Detect Extract Extract Ion Chromatograms MS_Detect->Extract Analyze Analyze Mass Spectra (Molecular Ion & Fragments) Extract->Analyze

Caption: LC-MS workflow for the analysis of the target compound.

Experimental Protocol for LC-MS
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Liquid Chromatography:

    • Inject the sample into an HPLC system equipped with a reverse-phase column (e.g., C18).

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). This will separate the target compound from any impurities.

  • Mass Spectrometry:

    • The eluent from the HPLC is directed into the mass spectrometer.

    • Use ESI in positive ion mode to detect the [M+H]⁺ ion.

    • Acquire full scan mass spectra to determine the molecular weight.

    • Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and obtain structural information.

  • Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions, comparing them to the predicted values.

Conclusion

The spectroscopic characterization of "this compound" relies on a multi-technique approach. NMR spectroscopy provides the structural backbone, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and offers insights into the molecule's stability and fragmentation. The predictive data and protocols outlined in this guide provide a solid foundation for researchers to acquire and interpret the spectroscopic data for this compound, ensuring its unambiguous identification and paving the way for its further investigation in medicinal chemistry and drug development.

References

The Pyridazinone Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as fertile ground for the discovery of novel therapeutics. The pyridazinone nucleus, a six-membered heterocyclic ring featuring two adjacent nitrogen atoms, has rightfully earned its place as a "wonder nucleus" or privileged scaffold.[1] Its remarkable versatility, arising from the ease of chemical modification at multiple positions, has allowed for the generation of a vast library of derivatives with a wide spectrum of pharmacological activities.[2] This adaptability makes the pyridazinone core a cornerstone in the design of drugs targeting a multitude of human diseases, ranging from cardiovascular disorders and inflammation to cancer and infectious diseases.[1][3]

This technical guide provides a comprehensive exploration of the pyridazinone scaffold, delving into its fundamental chemical properties, synthesis, and its multifaceted roles in medicinal chemistry. As a senior application scientist, the aim is to not only present the data but to also provide insights into the causality behind experimental choices and the rationale for the design of pyridazinone-based therapeutic agents.

Core Chemistry and Synthesis of the Pyridazinone Scaffold

The synthetic accessibility of the pyridazinone ring system is a key factor contributing to its widespread use in drug discovery.[4] A prevalent and efficient method for constructing the 4,5-dihydropyridazin-3(2H)-one core involves the condensation of γ-keto acids with hydrazine or its derivatives.[5] This classical approach offers a straightforward route to a foundational pyridazinone structure that can be further elaborated.

Experimental Protocol: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol details a standard procedure for the synthesis of a common pyridazinone scaffold, 6-phenyl-4,5-dihydropyridazin-3(2H)-one, from β-benzoylpropionic acid.

Materials:

  • β-Benzoylpropionic acid

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

  • Bromine

Procedure:

  • Cyclization: A mixture of β-benzoylpropionic acid (0.01 mol) and hydrazine hydrate (0.02 mol) is refluxed in ethanol for approximately 3 to 6 hours.[6][7] The progress of the reaction should be monitored by thin-layer chromatography.

  • Isolation of Dihydropyridazinone: Upon completion, the reaction mixture is cooled, and the resulting solid precipitate is collected by filtration. The solid is washed with water and dried to yield 6-phenyl-4,5-dihydropyridazin-3(2H)-one.[7]

  • Dehydrogenation (Optional): To synthesize the aromatic pyridazinone, the isolated 6-phenyl-4,5-dihydropyridazin-3(2H)-one is dissolved in glacial acetic acid. A solution of bromine in acetic acid is then added dropwise at 353.2 K (80°C).[5][7]

  • Isolation of Aromatic Pyridazinone: The reaction mixture is stirred for approximately 15 minutes. The resulting solid is filtered, washed extensively with water, and recrystallized from ethanol to obtain the purified 6-phenyl-3(2H)-pyridazinone.[7]

Rationale: The initial cyclization is a condensation reaction where the hydrazine reacts with the ketone and carboxylic acid functionalities of the γ-keto acid to form the heterocyclic ring. The subsequent optional dehydrogenation with bromine in acetic acid introduces aromaticity into the pyridazinone ring, which can be crucial for modulating the biological activity of the final compound.[5]

G cluster_synthesis Synthesis of 6-Phenyl-3(2H)-pyridazinone start_materials β-Benzoylpropionic Acid + Hydrazine Hydrate cyclization Cyclization (Reflux in Ethanol) start_materials->cyclization Step 1 dihydropyridazinone 6-Phenyl-4,5-dihydropyridazin-3(2H)-one cyclization->dihydropyridazinone Formation of dihydropyridazinone core dehydrogenation Dehydrogenation (Br2 in Acetic Acid) dihydropyridazinone->dehydrogenation Step 2 (Optional) aromatic_pyridazinone 6-Phenyl-3(2H)-pyridazinone dehydrogenation->aromatic_pyridazinone Formation of aromatic pyridazinone

Caption: Workflow for the synthesis of pyridazinone scaffolds.

The Role of the Pyridazinone Scaffold in Anticancer Drug Discovery

The pyridazinone moiety is a prominent feature in a multitude of compounds with potent anticancer activity. These derivatives exert their effects through diverse mechanisms, including the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.[1]

Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARP inhibitors have emerged as a significant class of targeted therapies, particularly for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[8] PARP enzymes play a critical role in the repair of single-strand DNA breaks.[8] By inhibiting PARP, these drugs lead to the accumulation of unrepaired single-strand breaks, which are converted to more lethal double-strand breaks during DNA replication. In cancer cells with faulty homologous recombination repair (like BRCA-mutated cells), these double-strand breaks cannot be efficiently repaired, leading to cell death through a concept known as synthetic lethality.[8]

Several approved PARP inhibitors, such as Olaparib, Talazoparib, and Fluzoparib, feature a pyridazinone or a related phthalazinone core, highlighting the importance of this scaffold in targeting PARP.[9]

G cluster_parp Mechanism of PARP Inhibition by Pyridazinone-Based Drugs dna_damage DNA Single-Strand Break parp_recruitment PARP Recruitment and Activation dna_damage->parp_recruitment parp_trapping PARP Trapping on DNA parp_recruitment->parp_trapping Inhibition parp_inhibitor Pyridazinone-based PARP Inhibitor parp_inhibitor->parp_trapping replication_fork_collapse Replication Fork Collapse parp_trapping->replication_fork_collapse double_strand_break Double-Strand Break replication_fork_collapse->double_strand_break cell_death Apoptosis / Cell Death double_strand_break->cell_death Synthetic Lethality brca_deficient BRCA-Deficient Cancer Cell

Caption: PARP inhibition and synthetic lethality in cancer cells.

Kinase Inhibition: Targeting Angiogenesis and Cell Signaling

Pyridazinone derivatives have demonstrated significant potential as inhibitors of various protein kinases involved in cancer progression.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1] Pyridazinone-based compounds have been developed as potent VEGFR-2 inhibitors. They typically act by competing with ATP for binding to the kinase domain of the receptor, thereby blocking the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[1]

G cluster_vegfr VEGFR-2 Signaling Pathway and Inhibition vegf VEGF-A vegfr2 VEGFR-2 vegf->vegfr2 Binding dimerization Receptor Dimerization & Autophosphorylation vegfr2->dimerization downstream_signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) dimerization->downstream_signaling Activation pyridazinone_inhibitor Pyridazinone-based VEGFR-2 Inhibitor pyridazinone_inhibitor->dimerization Inhibition cellular_response Endothelial Cell Proliferation, Migration, and Survival downstream_signaling->cellular_response angiogenesis Angiogenesis cellular_response->angiogenesis

Caption: VEGFR-2 signaling in angiogenesis and its inhibition.

  • Other Kinase Targets: Beyond VEGFR-2, pyridazinone derivatives have shown inhibitory activity against other kinases such as B-Raf, Bruton's tyrosine kinase (BTK), and Fibroblast Growth Factor Receptors (FGFRs), further expanding their potential as anticancer agents.[9][10]

Compound/DrugTargetCancer TypeIC50Reference
OlaparibPARPOvarian Cancer0.015 µM[9]
TalazoparibPARPBreast and Prostate Cancer0.0002 µM[9]
FluzoparibPARPBreast, Ovarian, Gastric Cancer1.46 nmol/L[9]
Compound 36B-RafMelanoma24.79 nM[4]
Compound 37BTKMantle Cell Lymphoma2.1 nM[9]
Compound 38FGFR--[9]
Pyridazinone-Quinoline ConjugateTubulin PolymerizationPancreatic Cancer2.2-2.9 µM[9]
Diarylurea Pyridazinone (17a)VEGFR-2Melanoma, NSCLC, Prostate, Colon-[11]

Anti-inflammatory Properties of the Pyridazinone Scaffold

Chronic inflammation is a hallmark of numerous diseases, and the pyridazinone scaffold has been extensively explored for the development of novel anti-inflammatory agents.[12] These compounds often exhibit their effects through the modulation of key inflammatory pathways.

Phosphodiesterase 4 (PDE4) Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme that specifically degrades the second messenger cyclic adenosine monophosphate (cAMP).[13] Elevated intracellular cAMP levels have anti-inflammatory effects, including the suppression of pro-inflammatory cytokines and the relaxation of airway smooth muscle.[13] Pyridazinone derivatives have been designed as potent PDE4 inhibitors, making them promising candidates for the treatment of inflammatory conditions like chronic obstructive pulmonary disease (COPD) and asthma.[8][14]

G cluster_pde4 Mechanism of PDE4 Inhibition in Inflammation proinflammatory_stimuli Pro-inflammatory Stimuli adenylyl_cyclase Adenylyl Cyclase proinflammatory_stimuli->adenylyl_cyclase Activates atp_to_camp ATP -> cAMP adenylyl_cyclase->atp_to_camp pde4 PDE4 atp_to_camp->pde4 Substrate increased_camp Increased cAMP camp_to_amp cAMP -> AMP pde4->camp_to_amp Catalyzes pyridazinone_pde4_inhibitor Pyridazinone-based PDE4 Inhibitor pyridazinone_pde4_inhibitor->pde4 Inhibits pka_activation PKA Activation increased_camp->pka_activation anti_inflammatory_effects Anti-inflammatory Effects (e.g., ↓ TNF-α, IL-6) pka_activation->anti_inflammatory_effects

Caption: PDE4 inhibition leading to anti-inflammatory effects.

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[15] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Pyridazinone derivatives have been developed as selective COX-2 inhibitors, which offers the potential for anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.[4]

Compound/DrugTargetAnti-inflammatory EffectIC50/ActivityReference
EmorfazoneCOXAnalgesic and Anti-inflammatoryMarketed Drug[16]
Pyridazinone-Indole ConjugatePDE4BInhibition of pro-inflammatory cytokines64% inhibition at 20 µM[14]
ABT-963COX-2Reduced PGE2 production and edemaHigh selectivity for COX-2[6]
Compound 5aCOX-2Reduced TNF-α and IL-6 levelsIC50 = 0.77 µM[17]

Cardiovascular Applications of the Pyridazinone Scaffold

The pyridazinone core is a key structural feature in several cardiovascular drugs, primarily due to its vasodilatory and inotropic properties.[18]

Vasodilation

Pyridazinone derivatives can induce vasodilation through various mechanisms, including:

  • Phosphodiesterase (PDE) Inhibition: Similar to their anti-inflammatory effects, inhibition of PDEs (particularly PDE3 and PDE5) in vascular smooth muscle cells leads to increased levels of cyclic nucleotides (cAMP and cGMP), resulting in vasorelaxation.[9]

  • Modulation of the Renin-Angiotensin-Aldosterone System (RAAS): Some pyridazinone compounds have been shown to act as antagonists of the RAAS, a critical regulator of blood pressure.[9]

  • Direct-acting Vasodilators: Certain pyridazinone derivatives exhibit direct vasodilatory effects on blood vessels.[9]

CompoundMechanismVasodilatory Activity (IC50/EC50)Reference
Compound 26Vasodilator0.08 µmol/L[9]
Compound 9Vasodilator0.051 µM[4]
Compound 13Vasodilator0.199 µM[4]
Compound 23aPDE5 Inhibitor0.14 µM[9]
Acid 5Vasodilator0.339 µM[19]
Ester analog 4Vasodilator1.225 µM[19]
4-methoxyphenylhydrazide 10cVasodilator1.204 µM[19]
Compound 2jVasodilator0.02916 µM[20]

Antimicrobial Potential of Pyridazinone Derivatives

In an era of growing antimicrobial resistance, the discovery of new antibacterial and antifungal agents is of paramount importance. The pyridazinone scaffold has emerged as a promising framework for the development of novel antimicrobial compounds.[15] Derivatives have shown activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.[11][15]

Compound Series/IDTarget MicroorganismMICReference
Diarylurea Pyridazinone (10h)Staphylococcus aureus16 µg/mL[11]
Diarylurea Pyridazinone (8g)Candida albicans16 µg/mL[11]
Pyridazinone Derivatives (7 and 13)S. aureus (MRSA), P. aeruginosa, A. baumannii3.74–8.92 µM[21]

Conclusion and Future Perspectives

The pyridazinone scaffold has unequivocally established itself as a privileged structure in medicinal chemistry. Its synthetic tractability and the diverse array of biological activities exhibited by its derivatives underscore its continued importance in drug discovery. From potent anticancer agents that exploit the principles of synthetic lethality to novel anti-inflammatory and cardiovascular drugs, the pyridazinone core provides a versatile platform for therapeutic innovation.

Future research in this area will likely focus on the design of more selective and potent pyridazinone derivatives, leveraging a deeper understanding of structure-activity relationships and target-specific interactions. The exploration of novel therapeutic applications, including in neurodegenerative and metabolic diseases, also represents an exciting frontier. The continued investigation of this "wonder nucleus" promises to yield the next generation of innovative medicines to address unmet medical needs.

References

The Versatile Scaffolding of 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic Acid: A Technical Guide for Chemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful discovery and development of novel therapeutics. Among the myriad of scaffolds available, the pyridazinone core has consistently demonstrated significant biological relevance, underpinning the structure of numerous bioactive compounds. This guide provides an in-depth technical exploration of a particularly valuable derivative: 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid . We will delve into its synthesis, physicochemical properties, reactivity, and its application as a versatile building block in the pursuit of innovative drug candidates.

Physicochemical Characterization

A thorough understanding of a building block's physicochemical properties is the foundation of its effective utilization in a research and development setting. The properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₇H₁₀N₂O₃[1]
Molecular Weight 170.16 g/mol [1]
CAS Number 98334-84-0[1]
Appearance Amorphous white solid[2]
1H NMR (CD3OD) δ 12.08 (exch br s, 1H, OH), 10.47 (exch, 1H, NH), 2.45-2.48 (m, 4H, NCO(CH₂)₂), 2.42 (t, 2H, CH₂CH₂COOH, J= 8.4 Hz), 2.23-2.28 (m, 2H, CH₂COOH)[2]

Note: Further spectral data (13C NMR, IR, Mass Spectrometry) and physical constants (melting point, solubility) should be determined empirically for comprehensive characterization.

Synthesis of the Core Scaffold: A Step-by-Step Protocol

The synthesis of this compound is a straightforward and efficient process, typically achieved through the cyclization of a γ-keto acid with hydrazine hydrate. This reaction is a classic example of pyridazinone formation and provides a reliable route to this valuable intermediate.

Experimental Protocol: Synthesis of this compound

Materials:

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • An appropriate aromatic or aliphatic hydrocarbon (e.g., benzene, though caution is advised due to its toxicity; less hazardous alternatives should be considered)

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Brine

Procedure:

  • Friedel-Crafts Acylation:

    • To a stirred suspension of anhydrous aluminum chloride in the chosen hydrocarbon solvent, slowly add succinic anhydride at a controlled temperature (typically 0-5 °C).

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

    • Extract the resulting β-aroylpropionic acid with a suitable organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Cyclization with Hydrazine Hydrate:

    • Dissolve the crude β-aroylpropionic acid in ethanol.

    • Add hydrazine hydrate to the solution and reflux the mixture for several hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

    • Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield the crude this compound.

  • Purification:

    • The crude product can be purified by crystallization from ethanol to yield an amorphous white solid.[2]

Synthesis_Workflow cluster_FC Step 1: Friedel-Crafts Acylation cluster_Cyclization Step 2: Cyclization cluster_Purification Step 3: Purification SA Succinic Anhydride KetoAcid β-Aroylpropionic Acid SA->KetoAcid Reaction Solvent Aromatic Solvent Solvent->KetoAcid AlCl3 AlCl3 AlCl3->KetoAcid Target This compound KetoAcid->Target Reflux in Ethanol Hydrazine Hydrazine Hydrate Hydrazine->Target Purified Pure Product Target->Purified Crystallization from Ethanol

Caption: Synthetic workflow for this compound.

Reactivity and Strategic Functionalization

The utility of this compound as a building block stems from its distinct reactive sites, which allow for selective functionalization and the introduction of diverse chemical moieties. The two primary handles for chemical modification are the carboxylic acid group and the secondary amine within the pyridazinone ring.

Reactivity cluster_COOH Carboxylic Acid Chemistry cluster_NH N-H Chemistry Core This compound Carboxylic Acid (-COOH) N-H of Pyridazinone Ester Esterification (e.g., with alcohols) Core:f0->Ester Amide Amide Coupling (e.g., with amines) Core:f0->Amide NAlkylation N-Alkylation (e.g., with alkyl halides) Core:f1->NAlkylation NAcylation N-Acylation (e.g., with acyl chlorides) Core:f1->NAcylation Application_Workflow BuildingBlock This compound AmideCoupling Amide Coupling BuildingBlock->AmideCoupling Probe FPR Fluorescent Probe AmideCoupling->Probe Fluorophore Fluorescent Reporter Fluorophore->AmideCoupling

References

Exploring the Chemical Space of Pyridazinone Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazinone Scaffold - A Privileged Core in Medicinal Chemistry

The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a "wonder nucleus" in the field of medicinal chemistry.[1][2] Its derivatives have garnered significant attention due to their remarkable structural diversity and a broad spectrum of biological activities.[3] These compounds have shown immense potential in various therapeutic areas, including the development of anti-inflammatory, analgesic, anticancer, antimicrobial, and cardiovascular agents.[4][5] The facile functionalization of the pyridazinone ring system allows for extensive chemical modifications, making it an attractive scaffold for the design and development of novel pharmacologically active compounds.[6] This guide provides an in-depth exploration of the chemical space of pyridazinone derivatives, focusing on their synthesis, structure-activity relationships (SAR), and key therapeutic applications, with a particular emphasis on their roles as anti-inflammatory and anticancer agents. We will delve into the mechanistic underpinnings of their biological actions and provide validated experimental protocols for their synthesis and evaluation, aiming to equip researchers and drug development professionals with the necessary knowledge to navigate and exploit the rich chemical landscape of this versatile scaffold.

I. Synthetic Strategies for Accessing the Pyridazinone Core

The construction of the pyridazinone ring is a cornerstone of accessing this diverse class of compounds. The most prevalent and versatile method involves the condensation of a γ-keto acid with hydrazine hydrate or its derivatives.[7][8] This approach allows for the introduction of a wide array of substituents at the 6-position of the resulting 4,5-dihydropyridazin-3(2H)-one. Subsequent oxidation, typically with bromine in acetic acid, yields the aromatic pyridazin-3(2H)-one.[9]

General Synthetic Workflow

The synthesis of pyridazinone derivatives can be conceptualized as a modular process, allowing for the systematic exploration of chemical space. A generalized workflow is depicted below:

G cluster_0 Core Synthesis cluster_1 Derivatization Start γ-Keto Acid / Ester Condensation Cyclocondensation Start->Condensation Hydrazine Hydrazine Hydrate / Derivative Hydrazine->Condensation Dihydropyridazinone 4,5-Dihydropyridazin-3(2H)-one Condensation->Dihydropyridazinone Oxidation Oxidation (e.g., Br2/AcOH) Dihydropyridazinone->Oxidation Pyridazinone_Core Pyridazin-3(2H)-one Core Oxidation->Pyridazinone_Core N_Alkylation N-Alkylation / Acylation Pyridazinone_Core->N_Alkylation C_Functionalization C-C Coupling / Substitution Pyridazinone_Core->C_Functionalization Final_Derivatives Diverse Pyridazinone Derivatives N_Alkylation->Final_Derivatives C_Functionalization->Final_Derivatives

Figure 1: General synthetic workflow for pyridazinone derivatives.

Experimental Protocol: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol details the synthesis of a foundational pyridazinone scaffold.

Step 1: Synthesis of 3-Benzoylpropionic Acid

  • To a stirred suspension of succinic anhydride (0.1 mol) and anhydrous aluminum chloride (0.22 mol) in nitrobenzene (100 mL), add benzene (0.1 mol) dropwise at a temperature below 5°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 24 hours.

  • Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with a 10% sodium bicarbonate solution.

  • Acidify the bicarbonate layer with concentrated hydrochloric acid to precipitate the 3-benzoylpropionic acid.

  • Filter, wash with cold water, and recrystallize from hot water to yield the pure product.

Step 2: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

  • A mixture of 3-benzoylpropionic acid (0.01 mol) and hydrazine hydrate (0.02 mol) is refluxed in ethanol for approximately 6 hours.[9]

  • Cool the reaction mixture, and filter the resulting solid.[9]

  • Wash the solid with water and dry.[9]

  • Recrystallize the crude product from ethanol to obtain pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

II. Structure-Activity Relationships (SAR): Tuning Biological Activity

The pharmacological profile of pyridazinone derivatives can be finely tuned by strategic modifications at various positions of the heterocyclic core. Understanding the SAR is crucial for designing potent and selective drug candidates.

Anti-inflammatory Activity: Targeting COX-2 and PDE4

Pyridazinone derivatives have emerged as promising anti-inflammatory agents, primarily through the inhibition of cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4).[5][10]

  • COX-2 Inhibition: Vicinally disubstituted pyridazinones have been identified as potent and selective COX-2 inhibitors.[11] The presence of specific aryl or pyridyl moieties linked to the pyridazinone core can significantly enhance COX-2 inhibitory activity.[6] For instance, certain derivatives have exhibited IC50 values in the nanomolar range, surpassing the potency of celecoxib.[6] Molecular docking studies have revealed that these compounds can fit into the active site of COX-2, mimicking the binding mode of known inhibitors.[6]

  • PDE4 Inhibition: Pyridazinone derivatives bearing an indole moiety have been developed as potential PDE4 inhibitors.[10][12] The planarity of the pyridazinone-indole scaffold appears to facilitate better interaction within the active site of the enzyme.[13] Substitution on the indole ring, particularly with a methoxy group, has been shown to increase inhibitory activity, likely through additional hydrogen bond interactions.[10]

G cluster_0 COX-2 Inhibition cluster_1 PDE4 Inhibition cluster_2 Anticancer Activity Pyridazinone_Core Pyridazinone Scaffold Aryl_Pyridyl Aryl/Pyridyl at C6 Pyridazinone_Core->Aryl_Pyridyl Substitution Indole_Moiety Indole Moiety Pyridazinone_Core->Indole_Moiety Fusion/Linkage Quinoline_Moiety Quinoline Moiety Pyridazinone_Core->Quinoline_Moiety Fusion/Linkage Diarylurea Diarylurea Scaffold Pyridazinone_Core->Diarylurea Integration COX2_Activity Increased COX-2 Potency & Selectivity Aryl_Pyridyl->COX2_Activity Methoxy_Group Methoxy on Indole Indole_Moiety->Methoxy_Group Substitution PDE4_Activity Enhanced PDE4B Inhibition Methoxy_Group->PDE4_Activity Anticancer_Potency Potent Cytotoxicity (e.g., VEGFR-2 inhibition) Quinoline_Moiety->Anticancer_Potency Diarylurea->Anticancer_Potency

Figure 2: Key structure-activity relationships of pyridazinone derivatives.

Anticancer Activity: Targeting Kinases and Apoptotic Pathways

The pyridazinone scaffold has been successfully incorporated into molecules designed to target various hallmarks of cancer.

  • Kinase Inhibition: Pyridazinone-based diarylurea derivatives have been designed as surrogates for sorafenib, a multi-kinase inhibitor.[14] These compounds have demonstrated significant inhibitory activity against VEGFR-2, a key mediator of angiogenesis.[14]

  • Induction of Apoptosis: Certain pyridazinone derivatives have been shown to induce apoptosis in cancer cells. For example, some compounds upregulate the expression of pro-apoptotic genes like p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2.[14]

Compound ClassKey Structural FeaturesBiological TargetPotency (Example IC50/EC50)Reference
COX-2 Inhibitors Aryl/pyridyl moiety at C6COX-215.56-19.77 nM[6]
PDE4 Inhibitors Indole moiety, methoxy substitutionPDE4B251 nM[10]
Anticancer Agents Diarylurea scaffoldVEGFR-2GI50: 1.66–100 μM[14]
Vasodilators 6-phenyl substitutionVasodilationEC50: 0.339 µM[15]

Table 1: Representative quantitative SAR data for pyridazinone derivatives.

III. Mechanisms of Action: From Molecular Targets to Cellular Responses

The diverse biological activities of pyridazinone derivatives stem from their ability to interact with a range of molecular targets, thereby modulating key signaling pathways.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of pyridazinone derivatives are often mediated by their interference with the production of pro-inflammatory mediators.

  • Inhibition of Prostaglandin Synthesis: By selectively inhibiting COX-2, pyridazinone derivatives block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[16] This mechanism is central to the action of many non-steroidal anti-inflammatory drugs (NSAIDs).[3]

  • Modulation of cAMP Signaling: PDE4 inhibitors elevate intracellular levels of cyclic AMP (cAMP), a second messenger that plays a crucial role in regulating inflammatory responses.[12] Increased cAMP levels in immune cells can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.[17]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel FPR1 Antagonists from 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Formyl Peptide Receptor 1 (FPR1) is a G-protein coupled receptor critically involved in the inflammatory cascade, making it a prime target for the development of novel anti-inflammatory therapeutics.[1][2] This document provides a comprehensive guide for the synthesis of a new class of potential FPR1 antagonists, utilizing the readily accessible starting material, 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid. The synthetic strategy is grounded in established structure-activity relationships (SAR) for pyridazinone-based FPR1 modulators, which highlight the importance of substitution at the N2 position of the pyridazinone core.[3][4] We present a detailed, two-step synthetic protocol, encompassing N-alkylation followed by amide coupling, to generate a library of diverse candidate molecules. This guide is designed to provide both the practical steps for synthesis and the scientific rationale behind the chosen methodologies, enabling researchers to efficiently generate and evaluate novel FPR1 antagonists.

Introduction: The Rationale for Targeting FPR1 with Pyridazinone Scaffolds

FPR1 is a key player in the innate immune response, recognizing N-formyl peptides from bacteria and host-derived inflammatory mediators.[1] Upon activation, FPR1 initiates a signaling cascade that leads to chemotaxis, degranulation, and the production of reactive oxygen species (ROS) in immune cells like neutrophils.[5][6] While essential for host defense, dysregulation of FPR1 signaling is implicated in a range of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[4][7] Consequently, the development of FPR1 antagonists that can modulate this signaling pathway holds significant therapeutic promise.[1]

The pyridazinone scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[4][8] Notably, derivatives of pyridazinone have been identified as potent modulators of FPRs.[7] Structure-activity relationship studies have revealed that the introduction of an N-aryl acetamide moiety at the N2 position of the pyridazinone ring is a key determinant for potent FPR1 activity.[3]

This guide outlines a strategic approach to leverage the this compound scaffold for the generation of novel FPR1 antagonists. The propanoic acid side chain offers a versatile handle for introducing chemical diversity through amide bond formation, allowing for the exploration of a wide range of chemical space and the fine-tuning of physicochemical properties.

FPR1 Signaling Pathway

Activation of FPR1 by an agonist initiates a cascade of intracellular events, as depicted in the diagram below. Understanding this pathway is crucial for designing assays to evaluate the efficacy of newly synthesized antagonists.

FPR1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FPR1 FPR1 G_protein Gαi/βγ FPR1->G_protein Activates PLC PLCβ G_protein->PLC Gβγ activates PI3K PI3Kγ G_protein->PI3K Gβγ activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Akt Akt PI3K->Akt Ca_release Ca²⁺ Mobilization IP3->Ca_release PKC PKC DAG->PKC Ca_release->PKC MAPK MAPK (ERK1/2, p38) PKC->MAPK Chemotaxis Chemotaxis MAPK->Chemotaxis Degranulation Degranulation MAPK->Degranulation ROS ROS Production MAPK->ROS Akt->Chemotaxis Agonist Agonist Agonist->FPR1 Binds & Activates Antagonist Antagonist Antagonist->FPR1 Binds & Blocks

Caption: FPR1 Signaling Cascade.

Proposed Synthetic Strategy

The proposed synthesis is a two-step process designed for efficiency and amenability to library synthesis.

Synthesis_Workflow Start This compound Step1 Step 1: N-Alkylation Start->Step1 Intermediate Intermediate A (N-alkylated pyridazinone) Step1->Intermediate Step2 Step 2: Amide Coupling Intermediate->Step2 Final_Product Final Product (FPR1 Antagonist Candidate) Step2->Final_Product

Caption: Two-step synthetic workflow.

Step 1: N-Alkylation of the Pyridazinone Ring

The first step involves the alkylation of the nitrogen at the 2-position of the pyridazinone ring with a suitable 2-chloro-N-arylacetamide. This is a crucial step for installing the pharmacophore believed to be essential for FPR1 antagonism.

Step 2: Amide Coupling of the Propanoic Acid Side Chain

The second step utilizes the propanoic acid moiety for diversification. A standard amide coupling reaction with a variety of primary and secondary amines will be employed to generate a library of final compounds. This allows for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-chloro-N-(substituted-phenyl)acetamide

This protocol describes the synthesis of the N-alkylation agent.

Materials:

  • Substituted aniline (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: N-Alkylation of this compound

This protocol details the N-alkylation of the starting material.

Materials:

  • This compound (1.0 eq)

  • 2-chloro-N-(substituted-phenyl)acetamide (from Protocol 1) (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Heating mantle or oil bath

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Water (H₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), 2-chloro-N-(substituted-phenyl)acetamide (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add anhydrous DMF and stir the mixture at 60-80 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture to pH 3-4 with 1M HCl.

  • Extract the product with EtOAc (3x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Amide Coupling of N-Alkylated Intermediate

This protocol describes the final diversification step using HATU as the coupling agent. An alternative protocol using EDC/HOBt is also provided.

Materials for HATU Coupling:

  • N-alkylated intermediate (from Protocol 2) (1.0 eq)

  • Desired amine (1.2 eq)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard workup and purification reagents (EtOAc, 1M HCl, saturated NaHCO₃, brine, Na₂SO₄)

Procedure (HATU Coupling):

  • In a round-bottom flask, dissolve the N-alkylated intermediate (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.2 eq) and DIPEA (3.0 eq) to the solution.

  • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF and add it to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with EtOAc.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or preparative HPLC.[9]

Alternative Procedure (EDC/HOBt Coupling):

  • Dissolve the N-alkylated intermediate (1.0 eq), the desired amine (1.2 eq), and HOBt (1-Hydroxybenzotriazole) (1.2 eq) in anhydrous DMF or DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq) portion-wise.

  • Add DIPEA (2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Follow steps 5-8 from the HATU coupling procedure for workup and purification.[10][11]

Data Presentation: Comparative Activity of Pyridazinone-Based FPR Modulators

The following table presents IC₅₀ values for a selection of known pyridazinone-based FPR modulators to provide a benchmark for newly synthesized compounds.

Compound IDTargetActivity (IC₅₀/EC₅₀ in µM)Reference
Compound 71 FPR1 Agonist3.4[7]
Compound 84 FPR1 Agonist19.2[7]
FPR1 antagonist 1 FPR1 Antagonist0.025[12][13]
Cmpd43 FPR1/FPR2 Agonist0.065 (FPR1)[7]

Conclusion and Future Directions

The synthetic protocols detailed in this application note provide a robust and versatile platform for the generation of novel FPR1 antagonists based on the pyridazinone scaffold. By leveraging the strategic placement of an N-aryl acetamide moiety and diversifying the propanoic acid side chain, researchers can efficiently create a library of compounds for biological evaluation. Subsequent screening of these compounds in FPR1-specific functional assays, such as calcium mobilization or chemotaxis assays, will be crucial to identify lead candidates for further optimization.[14][15] The ultimate goal is the development of potent and selective FPR1 antagonists with therapeutic potential for a range of inflammatory disorders.

References

Application Notes & Protocols: Leveraging 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic Acid in Solid-Phase Synthesis for Novel Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of the Pyridazinone Scaffold in Drug Discovery

The pyridazinone core is a "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and cardiovascular-protective effects.[1][2][3][4] The inherent bioactivity of this heterocyclic system makes it a highly attractive starting point for the generation of novel compound libraries in drug discovery programs. "3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid" (Figure 1) is a bifunctional molecule that marries this potent pharmacophore with a handle for solid-phase synthesis—a propanoic acid linker. This unique structure allows for its immobilization on a solid support, enabling the systematic and efficient construction of diverse molecular libraries through combinatorial chemistry.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in solid-phase synthesis (SPS). We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and offer insights into the causality behind experimental choices, ensuring both scientific integrity and practical success.

Figure 1: Chemical Structure of this compound

Caption: The bifunctional nature of the molecule, featuring a pyridazinone ring and a carboxylic acid linker.

Part 1: Foundational Principles and Strategic Considerations

Solid-phase synthesis (SPS) offers a powerful platform for the rapid generation of compound libraries by anchoring a starting material to an insoluble resin and performing subsequent chemical modifications.[5][6] The key advantage lies in the simplification of purification, as excess reagents and byproducts are removed by simple washing and filtration steps.

For "this compound," the carboxylic acid moiety serves as the anchor point for immobilization onto a suitable resin. The choice of resin is critical and is dictated by the desired cleavage strategy to release the final product. The 2-chlorotrityl chloride (2-CTC) resin is an excellent choice for this purpose, as it allows for the attachment of carboxylic acids and subsequent cleavage under mild acidic conditions, preserving many acid-sensitive functional groups that may be incorporated during synthesis.[5][7]

Part 2: Detailed Protocols and Methodologies

Protocol 1: Immobilization of this compound onto 2-Chlorotrityl Chloride Resin

This protocol details the covalent attachment of the title compound to the 2-CTC resin via an ester linkage.

Materials:

  • This compound

  • 2-Chlorotrityl chloride resin (100-200 mesh)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker or vortex mixer

Procedure:

  • Resin Swelling: Place the desired amount of 2-chlorotrityl chloride resin in a solid-phase synthesis vessel. Add anhydrous DCM to swell the resin for at least 30 minutes with gentle agitation.[8]

  • Analyte Preparation: In a separate flask, dissolve 1.5 equivalents of this compound in anhydrous DCM. Add 3.0 equivalents of DIPEA to the solution.

  • Loading onto Resin: Drain the DCM from the swollen resin. Add the solution of the propanoic acid derivative and DIPEA to the resin.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by taking a small sample of the resin and performing a colorimetric test, such as the bromocresol green test, to detect the presence of unreacted carboxylic acid.[5]

  • Capping: After the desired loading is achieved, drain the reaction mixture. To cap any remaining reactive trityl chloride groups, add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.[9]

  • Washing: Drain the capping solution and wash the resin sequentially with DCM, DMF, and finally DCM again.

  • Drying: Dry the resin under vacuum to a constant weight. The loading of the resin can be determined gravimetrically or by cleaving the compound from a small, known amount of resin and quantifying the product.

Diagram 1: Immobilization Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Drying Resin 2-Chlorotrityl Chloride Resin Swell Swell Resin in DCM Resin->Swell Acid This compound Load Add Acid + DIPEA in DCM Acid->Load Swell->Load Immobilization Cap Cap with DCM/MeOH/DIPEA Load->Cap Quench Unreacted Sites Wash Wash with DCM, DMF, DCM Cap->Wash Dry Dry Under Vacuum Wash->Dry G Resin_Bound Immobilized Pyridazinone N-H Alkylation N-Alkylation + R-X, Base (K₂CO₃) + DMF Resin_Bound->Alkylation Diversification Step Product N-Alkylated Pyridazinone N-R Alkylation->Product New C-N Bond Formation

References

Application Notes and Protocols for Amide Coupling with 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyridazinone Scaffold and Amide Bond Formation

The 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid moiety is a key building block in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutics. Its inherent structural features allow for diverse functionalization, with the propanoic acid side chain providing a crucial handle for amide bond formation. Amide coupling is one of the most fundamental and frequently employed reactions in drug discovery, enabling the linkage of molecular fragments to build complex molecules with desired pharmacological profiles.[1]

This document provides a comprehensive guide to performing amide coupling reactions with this compound. As a Senior Application Scientist, this guide is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for procedural choices, potential challenges, and troubleshooting strategies to ensure successful and reproducible outcomes.

Understanding the Substrate: this compound

Before proceeding with the coupling protocol, it is essential to understand the key characteristics of the starting material.

  • Molecular Formula: C₇H₁₀N₂O₃[2]

  • Molecular Weight: 170.17 g/mol [2]

  • Structure: The molecule contains a carboxylic acid functional group, which is the site of activation for the amide coupling. It also possesses a cyclic lactam (a cyclic amide) within the tetrahydropyridazinone ring. The nitrogen atom of the lactam is generally not nucleophilic enough to compete with the primary or secondary amine in the coupling reaction, especially under standard conditions. However, its presence and the overall electronic nature of the ring system should be considered when selecting coupling reagents and conditions.

The Core of the Reaction: Activating the Carboxylic Acid

Direct reaction between a carboxylic acid and an amine to form an amide is typically inefficient due to the formation of a stable ammonium carboxylate salt.[3] Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is achieved using a coupling reagent. The general mechanism involves the formation of a highly reactive acyl-intermediate, which is then susceptible to nucleophilic attack by the amine.

AmideCouplingMechanism

Choosing Your Weapons: A Guide to Reagents and Solvents

The success of an amide coupling reaction is highly dependent on the judicious selection of the coupling reagent, base, and solvent.

Coupling Reagents

A vast array of coupling reagents is available, each with its own advantages and disadvantages. For routine couplings with this compound, uronium/aminium salt-based reagents are highly recommended due to their efficiency and the generally high quality of the crude product.[4]

Coupling Reagent Class Examples Key Features Considerations
Uronium/Aminium Salts HATU, HBTU, HCTUHigh reactivity, fast reaction times, often suppress racemization.[5]Can be moisture sensitive. Stoichiometry should be carefully controlled to avoid side reactions.
Carbodiimides DCC, DIC, EDCCost-effective and widely used.[6]Can lead to the formation of insoluble urea byproducts (DCC) and may require an additive to prevent racemization.[5]
Phosphonium Salts PyBOP, PyAOPEffective for sterically hindered substrates.Can generate carcinogenic byproducts (HMPA with BOP).

For a general-purpose, high-yielding protocol, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent first choice.

Bases

A non-nucleophilic organic base is typically required to neutralize the acid formed during the reaction and to ensure the amine remains deprotonated and thus nucleophilic.

  • DIPEA (N,N-Diisopropylethylamine): The most commonly used base for amide coupling reactions due to its steric bulk, which prevents it from acting as a nucleophile.

  • Triethylamine (TEA): Can sometimes be used, but its smaller steric profile increases the risk of it acting as a nucleophile.

Solvents

The choice of solvent is critical for ensuring that all reactants remain in solution. The solvent must be anhydrous, as water can hydrolyze the activated intermediate, leading to low yields.[7]

  • DMF (N,N-Dimethylformamide): An excellent solvent for many amide coupling reactions due to its high polarity and ability to dissolve a wide range of substrates.

  • DCM (Dichloromethane): A good alternative, particularly for reactions run at or below room temperature.

  • Acetonitrile (ACN): Can also be a suitable solvent.

The solubility of this compound should be experimentally determined in the chosen solvent before proceeding with the reaction on a larger scale.

Experimental Protocol: Amide Coupling using HATU

This protocol provides a general procedure for the coupling of this compound with a primary or secondary amine using HATU.

ProtocolWorkflow

Materials
  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF or DCM

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure
  • Preparation: To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equivalent).

  • Dissolution: Add anhydrous solvent (e.g., DMF or DCM) to dissolve the acid.

  • Activation: To the stirred solution, add HATU (1.0-1.2 equivalents) followed by DIPEA (2.0-3.0 equivalents).

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial for efficient coupling.[7]

  • Amine Addition: Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Continue stirring the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH₄Cl.[7]

    • If DCM was used as the solvent, dilute with more DCM. If DMF was used, the product may need to be extracted with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid (to remove excess base), saturated aqueous sodium bicarbonate (to remove unreacted acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to obtain the desired amide.

Troubleshooting Common Issues

Problem Potential Cause Solution
Low or No Product Yield Incomplete activation of the carboxylic acid.Ensure HATU is of good quality and used in sufficient quantity. Increase pre-activation time.[7]
Deactivation of the amine (protonation).Ensure sufficient base (DIPEA) is present.[7]
Presence of water.Use anhydrous solvents and reagents. Dry glassware thoroughly.[7]
Side Reactions Racemization (if the amine or acid has a chiral center).Run the reaction at a lower temperature. Consider adding an additive like HOBt or OxymaPure.[7]
Steric hindrance.For particularly bulky substrates, consider switching to a more potent coupling reagent like PyAOP or exploring alternative methods such as forming an acyl fluoride intermediate.[8][9]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Coupling reagents like HATU can be hazardous; consult the Safety Data Sheet (SDS) before use.

  • Organic solvents are flammable and should be handled with care.

Conclusion

The protocol described herein provides a robust and reliable method for the synthesis of amides from this compound. By understanding the principles of amide bond formation and carefully selecting reagents and conditions, researchers can efficiently generate a diverse range of compounds for further investigation in drug discovery and development.

References

Application Notes and Protocols for the Development of Fluorescent Probes Using 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Scaffold

The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory effects.[1] Recent research has also highlighted the potential of pyridazinone derivatives as fluorescent probes for biological imaging.[2] The inherent electronic properties and synthetic tractability of this heterocyclic system make it an attractive starting point for the rational design of novel imaging agents. This guide provides a comprehensive overview of the development of fluorescent probes based on 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid , a readily accessible building block.[3]

The propanoic acid moiety of this starting material offers a convenient handle for bioconjugation, allowing for the attachment of various fluorophores. The resulting probes can be designed to target specific cellular components or respond to changes in the cellular microenvironment. These application notes will provide detailed protocols for the synthesis, characterization, and cellular application of a novel fluorescent probe derived from this pyridazinone scaffold.

PART 1: Design and Synthesis of a Novel Pyridazinone-Based Fluorescent Probe

Conceptual Design

Our design strategy involves a two-step process:

  • Activation of the Carboxylic Acid: The carboxylic acid group of this compound will be activated to facilitate amide bond formation. A common and effective method is the conversion to an N-hydroxysuccinimide (NHS) ester.[4][5]

  • Fluorophore Conjugation: The activated pyridazinone derivative will be reacted with an amine-containing fluorophore to yield the final fluorescent probe. For this protocol, we will use a commercially available and widely used fluorophore, 5-aminofluorescein.

This modular approach allows for the facile synthesis of a variety of probes by simply changing the fluorophore used in the second step.

Experimental Protocol: Synthesis of a Fluorescein-Conjugated Pyridazinone Probe (PFP-1)

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 5-Aminofluorescein

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step 1: Activation of this compound

  • Dissolve this compound (1.0 eq) and NHS (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC or EDC (1.1 eq) to the solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct (if DCC is used).

  • The resulting solution containing the NHS ester of the pyridazinone derivative is used directly in the next step.

Causality: The carbodiimide (DCC or EDC) activates the carboxylic acid, making it susceptible to nucleophilic attack by the hydroxyl group of NHS.[5] This forms a more stable and amine-reactive NHS ester intermediate.[4]

Step 2: Conjugation with 5-Aminofluorescein

  • In a separate flask, dissolve 5-aminofluorescein (1.0 eq) in anhydrous DMF.

  • Add triethylamine (TEA) (2.0 eq) to the 5-aminofluorescein solution. TEA acts as a base to deprotonate the amine, increasing its nucleophilicity.

  • Slowly add the solution of the pyridazinone-NHS ester from Step 1 to the 5-aminofluorescein solution at room temperature.

  • Stir the reaction mixture overnight in the dark to prevent photobleaching of the fluorescein.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of dichloromethane/methanol to afford the pure pyridazinone-fluorescein probe (PFP-1).

Self-Validation: The successful synthesis of PFP-1 can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to verify the structure and purity of the final compound.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation cluster_2 Purification & Characterization start This compound reagents1 NHS, DCC/EDC Anhydrous DMF, 0°C to RT start->reagents1 intermediate Pyridazinone-NHS Ester reagents1->intermediate reagents2 TEA, Anhydrous DMF Room Temperature, Dark intermediate->reagents2 fluorophore 5-Aminofluorescein fluorophore->reagents2 product Purified PFP-1 Probe reagents2->product purification Column Chromatography product->purification characterization NMR, HRMS purification->characterization

Caption: Synthetic scheme for the pyridazinone-fluorescein probe (PFP-1).

PART 2: Characterization of the PFP-1 Fluorescent Probe

A thorough characterization of the photophysical properties of the newly synthesized probe is crucial to understand its behavior and potential applications.

Protocol: Spectroscopic Characterization

Materials:

  • PFP-1 probe

  • Spectroscopic grade solvents (e.g., ethanol, DMSO, phosphate-buffered saline (PBS))

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of PFP-1 (e.g., 1 mM) in DMSO.

  • Absorption Spectroscopy:

    • Prepare a series of dilutions of the PFP-1 stock solution in the desired solvent (e.g., PBS, pH 7.4).

    • Record the absorption spectra from 300 to 600 nm.

    • Determine the wavelength of maximum absorption (λ_abs).

  • Fluorescence Spectroscopy:

    • Using the same diluted solutions, excite the probe at its λ_abs.

    • Record the emission spectra over a suitable wavelength range (e.g., 480-700 nm).

    • Determine the wavelength of maximum emission (λ_em).

  • Quantum Yield Determination:

    • The fluorescence quantum yield (Φ_F) can be determined relative to a standard fluorophore with a known quantum yield (e.g., fluorescein in 0.1 M NaOH, Φ_F = 0.95).

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the PFP-1 probe and the reference standard at the same concentration.

    • Calculate the quantum yield using the following equation: Φ_PFP-1 = Φ_ref * (I_PFP-1 / I_ref) * (A_ref / A_PFP-1) * (n_PFP-1² / n_ref²) Where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

  • Photostability Assessment:

    • Expose a solution of PFP-1 to continuous excitation light in the fluorometer.

    • Monitor the decrease in fluorescence intensity over time.

    • Compare the photobleaching rate to that of a standard fluorophore.

Data Presentation: Photophysical Properties of PFP-1
PropertyValueConditions
λ_abs (nm) To be determinedPBS (pH 7.4)
λ_em (nm) To be determinedPBS (pH 7.4)
Stokes Shift (nm) To be determinedPBS (pH 7.4)
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) To be determinedPBS (pH 7.4)
Fluorescence Quantum Yield (Φ_F) To be determinedRelative to Fluorescein
Photostability To be determinedContinuous excitation

Note: The values in this table are placeholders and must be determined experimentally.

PART 3: Application in Live-Cell Imaging

The final step in the development of a new fluorescent probe is to assess its utility in a biological context. Live-cell imaging can provide valuable information about the probe's cell permeability, localization, and potential for monitoring dynamic cellular processes.[6][7]

Protocol: Live-Cell Staining and Fluorescence Microscopy

Materials:

  • PFP-1 probe stock solution (1 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Cells of interest (e.g., HeLa, HEK293) cultured on glass-bottom dishes

  • Fluorescence microscope with appropriate filter sets for fluorescein

Procedure:

  • Cell Culture: Plate the cells on glass-bottom dishes and culture until they reach the desired confluency (typically 60-80%).

  • Probe Loading:

    • Prepare a working solution of PFP-1 in cell culture medium. The final concentration will need to be optimized, but a starting range of 1-10 µM is recommended.

    • Remove the old medium from the cells and wash once with pre-warmed PBS.

    • Add the PFP-1 containing medium to the cells.

    • Incubate the cells at 37 °C in a CO₂ incubator for a suitable loading time (e.g., 15-60 minutes). This will also require optimization.

  • Washing:

    • Remove the probe-containing medium.

    • Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe and reduce background fluorescence.[7]

  • Imaging:

    • Add fresh, pre-warmed culture medium or imaging buffer to the cells.

    • Image the cells using a fluorescence microscope. Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.[8]

    • Acquire images in both the fluorescence and bright-field or DIC channels to correlate the probe's localization with cellular morphology.

Trustworthiness of the Protocol: To validate the observations, include appropriate controls:

  • Unstained cells: To assess autofluorescence.

  • Vehicle control (DMSO): To ensure the solvent does not affect cell viability or morphology.

  • Cytotoxicity assay (e.g., MTT assay): To determine the concentration range at which PFP-1 is non-toxic to the cells.

Diagram of the Live-Cell Imaging Workflow

G cluster_controls Essential Controls start Culture cells on glass-bottom dishes loading Incubate with PFP-1 (1-10 µM, 15-60 min) start->loading wash Wash 2-3x with PBS or fresh medium loading->wash image Image with fluorescence microscope wash->image analyze Analyze probe localization and intensity image->analyze unstained Unstained Cells vehicle Vehicle Control (DMSO) toxicity Cytotoxicity Assay

Caption: Workflow for live-cell imaging with the PFP-1 probe.

Concluding Remarks

This guide provides a comprehensive framework for the development and application of novel fluorescent probes based on the versatile this compound scaffold. The detailed protocols for synthesis, characterization, and cellular imaging are designed to be adaptable and serve as a foundation for further research. By exploring different fluorophores and targeting moieties, researchers can expand the utility of this promising class of compounds for a wide range of biological investigations.

References

The Pivotal Role of 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic Acid in the Synthesis of Advanced PDE4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: Application Note & Protocol Guide

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals in Inflammation and CNS Disorders.

This technical guide details the strategic application of 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid as a core building block in the synthesis of potent and selective Phosphodiesterase 4 (PDE4) inhibitors. We will explore the underlying scientific principles, provide a detailed synthetic protocol for a representative compound, and discuss the significance of this scaffold in modern drug discovery.

Introduction: The Therapeutic Promise of PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is a key enzyme that regulates intracellular levels of cyclic adenosine monophosphate (cAMP), a critical second messenger involved in a multitude of cellular processes. By hydrolyzing cAMP, PDE4 plays a crucial role in modulating inflammatory responses, making it a prime therapeutic target for a range of debilitating conditions including Chronic Obstructive Pulmonary Disease (COPD), asthma, psoriasis, and various neurological disorders.[1] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators and promotes anti-inflammatory effects.[1]

The pyridazinone scaffold has emerged as a privileged structure in the design of novel PDE4 inhibitors, offering a unique combination of desirable pharmacological properties.[1][2] The inherent structural features of the pyridazinone ring allow for precise molecular interactions within the active site of the PDE4 enzyme, contributing to both high potency and selectivity.

The Strategic Advantage of this compound

This compound is a versatile synthon that provides a direct and efficient route to a diverse library of pyridazinone-based PDE4 inhibitors. Its key features include:

  • A Pre-formed Pyridazinone Core: This eliminates the need for de novo ring synthesis in the later stages of a synthetic campaign, streamlining the overall process.

  • A Reactive Propanoic Acid Handle: The carboxylic acid functionality serves as a crucial attachment point for a wide array of chemical moieties. This allows for systematic exploration of the structure-activity relationship (SAR) by introducing different substituents to probe interactions with the PDE4 active site.

  • Favorable Physicochemical Properties: The inherent polarity of the pyridazinone and carboxylic acid groups can be strategically balanced by the introduction of lipophilic substituents, enabling the fine-tuning of drug-like properties such as solubility and permeability.

Signaling Pathway of PDE4 Inhibition

The mechanism of action of PDE4 inhibitors is centered on the modulation of the cAMP signaling cascade. The following diagram illustrates this pathway:

PDE4_Inhibition_Pathway GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP ATP ATP PDE4 PDE4 cAMP->PDE4 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP (Inactive) PDE4->AMP Hydrolyzes CREB CREB (Inactive) PKA->CREB Phosphorylates Pro_Inflammatory Pro-inflammatory Mediators PKA->Pro_Inflammatory Inhibits pCREB pCREB (Active) Anti_Inflammatory Anti-inflammatory Gene Expression pCREB->Anti_Inflammatory Promotes PDE4_Inhibitor PDE4 Inhibitor PDE4_Inhibitor->PDE4 Inhibits

Figure 1: PDE4 Inhibition Signaling Pathway.

Synthetic Workflow: From Synthon to Inhibitor

The general synthetic strategy involves the amide coupling of This compound with a variety of primary or secondary amines. This modular approach allows for the rapid generation of a library of analogs for SAR studies.

Synthetic_Workflow Start This compound Activation Carboxylic Acid Activation Start->Activation Amine Diverse Amine (R1R2NH) Coupling Amide Bond Formation Amine->Coupling Activation->Coupling Product N-substituted-3-(6-oxo-1,4,5,6- tetrahydropyridazin-3-yl)propanamide (PDE4 Inhibitor Candidate) Coupling->Product Purification Purification & Characterization Product->Purification SAR SAR Studies Purification->SAR

Figure 2: General Synthetic Workflow.

Detailed Protocol: Synthesis of a Representative N-Aryl Propanamide PDE4 Inhibitor

This protocol describes the synthesis of a representative N-aryl propanamide derivative, a class of compounds that has shown promise as PDE4 inhibitors.

Reaction Scheme:

Materials and Reagents:

ReagentGradeSupplier
This compound≥98%Major suppliers
Substituted Aniline (e.g., 3,4-dimethoxyaniline)Reagent GradeMajor suppliers
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Coupling ReagentMajor suppliers
DIPEA (N,N-Diisopropylethylamine)Anhydrous, ≥99.5%Major suppliers
DMF (N,N-Dimethylformamide)Anhydrous, ≥99.8%Major suppliers
Dichloromethane (DCM)ACS GradeMajor suppliers
Ethyl Acetate (EtOAc)ACS GradeMajor suppliers
HexanesACS GradeMajor suppliers
Saturated Sodium Bicarbonate SolutionLaboratory GradeIn-house prep.
BrineLaboratory GradeIn-house prep.
Anhydrous Sodium SulfateACS GradeMajor suppliers

Step-by-Step Protocol:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approximately 0.1 M concentration).

  • Addition of Amine and Base: To the stirred solution, add the substituted aniline (1.1 eq) followed by DIPEA (2.5 eq).

  • Addition of Coupling Agent: Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the pure N-aryl propanamide derivative.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and HPLC).

Expected Outcome and Data:

CompoundMolecular FormulaMolecular WeightYield (%)Purity (HPLC)
N-(3,4-dimethoxyphenyl)-3-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanamideC₁₅H₁₉N₃O₄305.3375-85>98%

Conclusion and Future Directions

This compound represents a highly valuable and versatile building block for the synthesis of novel PDE4 inhibitors. The straightforward and modular synthetic approach detailed in this application note allows for the rapid generation of diverse chemical entities for biological screening. Future work will focus on expanding the library of N-substituted derivatives to further optimize potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of next-generation therapeutics for inflammatory and neurological diseases.

References

Design and Evaluation of Novel Pyridazinone-Based Anti-Inflammatory Agents: A Detailed Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Chronic inflammation is a significant contributor to a multitude of debilitating diseases. The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating considerable potential for the development of novel anti-inflammatory therapeutics with potentially improved safety profiles. This guide provides a comprehensive overview of the design, synthesis, and evaluation of novel anti-inflammatory agents centered around a pyridazinone core. We will delve into the rationale behind experimental designs, provide detailed, step-by-step protocols for synthesis and biological testing, and explore the underlying molecular mechanisms of action.

Introduction: The Pyridazinone Core as a Promising Anti-Inflammatory Scaffold

Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases.[1] The pyridazinone core, a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group, has garnered significant attention as a scaffold for designing potent anti-inflammatory agents.[2][3][4] Derivatives of this core have been shown to modulate key inflammatory pathways by targeting mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2).[1][5] The versatility of the pyridazinone ring allows for structural modifications at various positions, making it an attractive target for synthetic chemists aiming to optimize potency and selectivity.[3]

Design Strategy and Rationale

Our design strategy focuses on creating pyridazinone derivatives with potent and selective COX-2 inhibitory activity, a key enzyme in the prostaglandin biosynthesis pathway that is upregulated during inflammation.[6] The rationale for targeting COX-2 selectively over its isoform, COX-1, is to minimize the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).[6]

Key structural features for potent COX-2 inhibition in pyridazinone derivatives often include:

  • A substituted phenyl ring at the N-2 position: This moiety can interact with the active site of the COX-2 enzyme.

  • A substituted aryl or heteroaryl group at the C-6 position: This can enhance binding affinity and selectivity.

  • Appropriate substituents on the pyridazinone ring: These can modulate the physicochemical properties of the molecule, such as solubility and bioavailability.

Chemical Synthesis of a Representative Pyridazinone Derivative

This section outlines a general, step-by-step protocol for the synthesis of a 6-aryl-2-phenyl-3(2H)-pyridazinone derivative.

Experimental Workflow for Synthesis

Synthesis_Workflow reagents Starting Materials: - Substituted benzoylpropionic acid - Phenylhydrazine hydrochloride reaction Cyclocondensation Reaction (Reflux in glacial acetic acid) reagents->reaction workup Reaction Work-up - Cooling - Precipitation - Filtration reaction->workup purification Purification - Recrystallization from ethanol workup->purification characterization Characterization - Melting Point - FT-IR, 1H NMR, Mass Spectrometry purification->characterization final_product Final Product: 6-Aryl-2-phenyl-3(2H)-pyridazinone characterization->final_product

Caption: Synthetic workflow for a representative pyridazinone derivative.

Protocol: Synthesis of 6-(4-methoxyphenyl)-2-phenyl-3(2H)-pyridazinone

Materials:

  • 3-(4-methoxybenzoyl)propionic acid

  • Phenylhydrazine hydrochloride

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Büchner funnel and flask

  • Melting point apparatus

  • FT-IR, NMR, and Mass spectrometers

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 3-(4-methoxybenzoyl)propionic acid (10 mmol) and phenylhydrazine hydrochloride (11 mmol).

  • Solvent Addition: Add 50 mL of glacial acetic acid to the flask.

  • Reflux: Place the flask in a heating mantle on a magnetic stirrer and reflux the mixture for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Precipitation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 200 mL of ice-cold water. A solid precipitate should form.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any residual acetic acid.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure 6-(4-methoxyphenyl)-2-phenyl-3(2H)-pyridazinone.

  • Drying and Characterization: Dry the purified product in a vacuum oven. Determine the melting point and characterize the compound using FT-IR, 1H NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Evaluation of Anti-Inflammatory Activity

COX-1 and COX-2 Inhibition Assay

This assay determines the ability of the synthesized compounds to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of the COX enzymes, which is coupled to the oxidation of a chromogenic substrate. The inhibition of this reaction by the test compound is quantified spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare assay buffer, heme, and the COX-1 and COX-2 enzymes according to the manufacturer's instructions (e.g., Cayman Chemical COX Colorimetric Inhibitor Screening Assay Kit). Prepare stock solutions of the test compounds and a reference drug (e.g., celecoxib, indomethacin) in a suitable solvent (e.g., DMSO).

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to the appropriate wells.

  • Compound Addition: Add various concentrations of the test compounds or reference drug to the wells. Include a vehicle control (solvent only).

  • Initiation of Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.

  • Incubation and Measurement: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes). Measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration. Determine the IC50 value (the concentration of the compound that causes 50% inhibition) using a suitable software.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Pyridazinone-A >1000.25>400
Pyridazinone-B 50.20.5886.6
Celecoxib 15.00.05300
Indomethacin 0.11.70.06
Inhibition of Pro-Inflammatory Cytokine Production in LPS-Stimulated Macrophages

This assay evaluates the effect of the compounds on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophage cells.[7][8][9]

Principle: Macrophages, when stimulated with LPS, produce and release pro-inflammatory cytokines.[10] The concentration of these cytokines in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

  • Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media and conditions.

  • Cell Seeding: Seed the cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no compound, no LPS) and a positive control (LPS only).

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-only control.

Mechanism of Action: Targeting Inflammatory Signaling Pathways

Pyridazinone derivatives can exert their anti-inflammatory effects by modulating key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[11][12]

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of pro-inflammatory gene expression.[11][13] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Inflammatory stimuli, such as LPS, lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines.[14]

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Degradation IKK->IkB inhibits NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocation Transcription Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Transcription Pyridazinone Pyridazinone Derivative Pyridazinone->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by pyridazinone derivatives.

MAPK Signaling Pathway

The MAPK family of kinases (including p38, JNK, and ERK) plays a critical role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators.[15][16][17]

MAPK_Pathway LPS LPS UpstreamKinases Upstream Kinases (e.g., TAK1) LPS->UpstreamKinases p38_JNK p38/JNK Activation UpstreamKinases->p38_JNK AP1 AP-1 Activation p38_JNK->AP1 Nucleus Nucleus AP1->Nucleus translocation Transcription Gene Transcription (Pro-inflammatory cytokines) Nucleus->Transcription Pyridazinone Pyridazinone Derivative Pyridazinone->p38_JNK inhibits

Caption: Modulation of the MAPK signaling pathway by pyridazinone derivatives.

In Vivo Evaluation: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used and reproducible acute inflammatory model for screening potential anti-inflammatory drugs.[18][19][20]

Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling).[20][21] The anti-inflammatory effect of a test compound is determined by its ability to reduce this swelling.

Experimental Workflow for In Vivo Study

InVivo_Workflow Animal_Acclimatization Animal Acclimatization Grouping Animal Grouping - Vehicle Control - Test Compound - Positive Control (e.g., Indomethacin) Animal_Acclimatization->Grouping Baseline_Measurement Baseline Paw Volume Measurement Grouping->Baseline_Measurement Drug_Administration Drug Administration (p.o. or i.p.) Baseline_Measurement->Drug_Administration Carrageenan_Injection Carrageenan Injection (subplantar) Drug_Administration->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement at different time points (e.g., 1, 2, 3, 4, 5 hours) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis - Calculate % inhibition of edema Paw_Volume_Measurement->Data_Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Protocol:

  • Animals: Use healthy adult male Wistar rats or Swiss albino mice, acclimatized to the laboratory conditions for at least one week.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose)

    • Group II: Test compound (e.g., 10 mg/kg, p.o.)

    • Group III: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Drug Administration: Administer the vehicle, test compound, or positive control orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each animal.[18]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[22]

  • Data Analysis: Calculate the percentage increase in paw volume for each group at each time point. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle Control -0.85 ± 0.05-
Pyridazinone-A 100.32 ± 0.0362.4
Indomethacin 100.38 ± 0.0455.3
*p < 0.05 compared to vehicle control

Conclusion and Future Perspectives

The pyridazinone scaffold represents a versatile and promising platform for the design and development of novel anti-inflammatory agents. The protocols and methodologies outlined in this application note provide a robust framework for the synthesis and comprehensive evaluation of new pyridazinone derivatives. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as conducting more extensive preclinical studies to assess the safety and efficacy of these promising compounds.

References

Application Notes & Protocols: High-Throughput Screening of "3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid" Derivatives for GABA-A Receptor Modulation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyridazinone Scaffolds at the GABA-A Receptor

The central nervous system (CNS) maintains a delicate balance between excitation and inhibition, a disruption of which underlies numerous neurological and psychiatric disorders. The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the brain.[1][2] Its activation by GABA leads to an influx of chloride ions, hyperpolarizing the neuron and thus dampening neuronal excitability. The rich pharmacology of the GABA-A receptor, with its multiple allosteric binding sites, has made it a highly successful target for therapeutic intervention, as evidenced by the clinical success of benzodiazepines, barbiturates, and neurosteroids.[1]

The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. Notably, extensive structure-activity relationship (SAR) studies have identified aminopyridazine derivatives of GABA as potent and selective antagonists of the GABA-A receptor.[3][4] These findings underscore the potential of pyridazinone-based compounds, such as "3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid" and its derivatives, to modulate GABA-A receptor activity and offer novel therapeutic avenues for conditions characterized by excessive inhibition or for the development of pharmacological tools to probe GABAergic signaling.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of a library of "this compound" derivatives to identify modulators of the GABA-A receptor. We will detail the rationale behind assay selection, provide step-by-step protocols for a robust HTS campaign, and discuss the critical aspects of data analysis and hit validation.

The Strategic Imperative for High-Throughput Screening

The discovery of novel drug candidates is a resource-intensive endeavor. High-throughput screening (HTS) has revolutionized this process by enabling the rapid and automated testing of hundreds of thousands to millions of compounds.[5] This massively parallel approach significantly increases the probability of identifying "hits"—compounds that exhibit a desired biological activity.[6] For a focused library of pyridazinone derivatives, HTS provides an efficient means to explore the chemical space around the core scaffold and identify potent and selective modulators of the GABA-A receptor.

Our proposed HTS workflow is designed to be a self-validating system, incorporating rigorous quality control, multi-step validation, and counter-screening to minimize the identification of false positives and ensure the progression of high-quality lead candidates.

HTS Campaign Workflow: A Multi-Stage Approach to Hit Identification

The HTS campaign is structured as a multi-stage process, moving from a broad primary screen to progressively more detailed secondary and confirmatory assays. This tiered approach ensures that resources are focused on the most promising compounds.

HTS_Workflow cluster_0 Phase 1: Preparation & Assay Development cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Triage cluster_3 Phase 4: Lead Generation Compound_Library Compound Library Preparation (QC & Plating) Assay_Dev Assay Development & Optimization (e.g., FLIPR-based membrane potential) Assay_Val Assay Validation (Z'-factor > 0.5) Assay_Dev->Assay_Val Primary_HTS Primary HTS (Single Concentration) Assay_Val->Primary_HTS Data_Analysis Data Analysis & Hit Selection (Activity Threshold) Primary_HTS->Data_Analysis Hit_Confirmation Hit Confirmation (Dose-Response) Data_Analysis->Hit_Confirmation Counter_Screening Counter-Screening (Specificity & Cytotoxicity) Hit_Confirmation->Counter_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Counter_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: High-Throughput Screening Workflow for GABA-A Receptor Modulators.

Part 1: Compound Library Preparation and Management

The quality of the compound library is paramount to the success of any HTS campaign. Proper handling and quality control of the "this compound" derivative library are critical first steps.

Protocol 1: Compound Library Quality Control and Plating
  • Compound Solubility Assessment:

    • Initially, assess the solubility of a representative subset of derivatives in 100% dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM).

    • Visually inspect for precipitation. For quantitative assessment, use techniques like nephelometry. Compounds with poor solubility may need to be prepared at a lower stock concentration.

  • Purity Analysis:

    • Utilize High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to confirm the identity and assess the purity of the library compounds. A purity of >95% is recommended.

  • Stock Solution Preparation:

    • Prepare master stock solutions of each derivative in 100% DMSO at a concentration of 10 mM in 96- or 384-well master plates.

    • Store master plates at -20°C or -80°C in a desiccated environment to minimize water absorption and compound degradation.

  • Assay Plate Preparation:

    • For the primary screen, create intermediate plates by diluting the master stock plates with an appropriate buffer.

    • Use automated liquid handlers to dispense the compounds into 384- or 1536-well assay plates at the desired final concentration. This process minimizes variability and enhances throughput.[5]

Part 2: Assay Development and Validation

The choice of assay is critical for a successful HTS campaign. For ion channels like the GABA-A receptor, functional cell-based assays that measure changes in ion flux or membrane potential are highly effective. A fluorescence-based membrane potential assay using a Fluorometric Imaging Plate Reader (FLIPR) is a robust and high-throughput method.[7]

Protocol 2: FLIPR-Based Membrane Potential Assay for GABA-A Receptor Antagonists

This protocol is designed to identify antagonists of the GABA-A receptor.

  • Cell Line and Culture:

    • Use a stable cell line expressing the desired GABA-A receptor subtype (e.g., HEK293 cells expressing α1β2γ2 subunits).

    • Culture the cells in appropriate media and conditions until they reach 80-90% confluency.

  • Cell Plating:

    • Seed the cells into 384-well black-walled, clear-bottom assay plates at an optimized density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit).

    • Remove the culture medium from the cell plates and add the dye loading buffer to each well.

    • Incubate the plates at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.

  • Compound Addition and Incubation:

    • Using an automated liquid handler, add the library of "this compound" derivatives to the assay plates.

    • Include appropriate controls on each plate:

      • Negative Control: DMSO vehicle.

      • Positive Control: A known GABA-A receptor antagonist (e.g., bicuculline or gabazine).

    • Incubate the plates for a predetermined time to allow for compound interaction with the receptor.

  • GABA Stimulation and Signal Detection:

    • Prepare a GABA solution at a concentration that elicits a submaximal response (EC80) to allow for the detection of both antagonists and potentiators.

    • Place the assay plates into the FLIPR instrument.

    • Initiate the reading, which includes a baseline fluorescence measurement, followed by the automated addition of the GABA solution.

    • Continue to measure the fluorescence signal over time to capture the change in membrane potential upon GABA-A receptor activation.

Assay Validation: The Importance of the Z'-Factor

Before initiating the full-scale HTS, the assay must be validated to ensure it is robust and reproducible. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[8][9][10] It takes into account the dynamic range of the signal and the data variation.

Z'-Factor Calculation:

Z' = 1 - ( (3 * (σ_p + σ_n)) / |μ_p - μ_n| )

Where:

  • μ_p = mean of the positive control

  • σ_p = standard deviation of the positive control

  • μ_n = mean of the negative control

  • σ_n = standard deviation of the negative control

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Marginal
< 0Unacceptable

An assay with a Z'-factor greater than 0.5 is considered excellent for HTS.[11]

Part 3: Primary Screen, Data Analysis, and Hit Identification

Primary HTS Campaign

The primary screen involves testing the entire library of "this compound" derivatives at a single concentration (e.g., 10 µM) using the validated FLIPR-based membrane potential assay.

Data Analysis and Hit Selection

The large volume of data generated from an HTS campaign requires a systematic and robust data analysis workflow.[12][13]

  • Data Normalization:

    • Normalize the raw fluorescence data to the controls on each plate to account for plate-to-plate variability. A common method is to normalize to the percentage of inhibition relative to the positive control.

  • Hit Identification:

    • Define a hit criterion based on the statistical significance of the compound's effect. A common approach is to set a threshold based on the mean and standard deviation (SD) of the sample population (e.g., compounds with an activity greater than 3 times the SD of the mean).

Data_Analysis Raw_Data Raw HTS Data Normalization Data Normalization (% Inhibition) Raw_Data->Normalization QC Quality Control (Z'-factor per plate) Normalization->QC Hit_Selection Hit Selection (Activity > 3xSD) QC->Hit_Selection Hit_List Primary Hit List Hit_Selection->Hit_List

Caption: HTS Data Analysis and Hit Identification Workflow.

Part 4: Hit Confirmation and Counter-Screening

Primary hits must undergo further testing to confirm their activity and eliminate false positives.

Protocol 3: Dose-Response Confirmation
  • Compound Re-synthesis and QC:

    • Re-synthesize or re-source the primary hit compounds to ensure their identity and purity.

  • Dose-Response Curves:

    • Test the confirmed hits in the primary assay over a range of concentrations (e.g., 8-10 point dose-response curve) to determine their potency (IC50 for antagonists or EC50 for agonists).

Protocol 4: Counter-Screening

Counter-screens are essential to eliminate compounds that interfere with the assay technology or exhibit non-specific activity.[14]

  • Specificity Counter-Screen:

    • Test the confirmed hits against a parental cell line that does not express the GABA-A receptor. Active compounds in this assay are likely acting through off-target mechanisms.

  • Cytotoxicity Assay:

    • Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to identify compounds that cause cell death, which can lead to a false positive signal in the primary assay.

Part 5: Structure-Activity Relationship (SAR) Analysis and Lead Optimization

The confirmed and selective hits provide the foundation for understanding the structure-activity relationship of the "this compound" scaffold. This information is crucial for guiding the synthesis of more potent and selective analogs during the lead optimization phase.

Conclusion

This application note provides a comprehensive and scientifically rigorous framework for the high-throughput screening of "this compound" derivatives to identify novel modulators of the GABA-A receptor. By following these detailed protocols and adhering to the principles of robust assay validation and data analysis, researchers can efficiently and effectively identify promising lead compounds for further development in the pursuit of novel therapeutics for neurological and psychiatric disorders.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid. This document is designed for researchers, medicinal chemists, and process development scientists. Pyridazinone scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The target compound, a saturated pyridazinone derivative, is typically synthesized via a cyclocondensation reaction between a suitable γ-ketoacid and hydrazine.[1][3]

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the common challenges associated with this synthesis, ensuring a higher success rate and product purity in your experiments.

Synthetic Workflow Overview

The most direct and common route to this class of compounds is the reaction of a γ-ketoacid with hydrazine hydrate, which undergoes a cyclocondensation reaction to form the heterocyclic pyridazinone ring.[4] The overall process involves the initial formation of a hydrazone, followed by an intramolecular cyclization to yield the final product.

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Key Intermediate / Side-Product cluster_product Crude Product cluster_purification Purification cluster_final Final Product Start1 γ-Ketoacid (e.g., 2-acetylglutaric acid) Reaction Cyclocondensation (Protic Solvent, Heat) Start1->Reaction Start2 Hydrazine Hydrate Start2->Reaction Intermediate Hydrazone Intermediate (Can be isolated if cyclization is slow) Reaction->Intermediate Step 1 Product Crude this compound Intermediate->Product Step 2 (Intramolecular Cyclization & Dehydration) Purify Recrystallization or Column Chromatography Product->Purify Final Pure Target Compound Purify->Final

Caption: General workflow for pyridazinone synthesis.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Question 1: My reaction yield is consistently low (<40%). What are the primary factors to investigate?

Answer: Low yields are a frequent challenge in pyridazinone synthesis and can stem from several factors. A systematic approach is crucial for optimization.[5]

  • Purity of Starting Materials: Ensure the γ-ketoacid and hydrazine hydrate are of high purity. Impurities in the ketoacid can lead to unwanted side reactions, while old or degraded hydrazine hydrate will have a lower effective concentration. It is recommended to use freshly opened or purified reagents.[5]

  • Reaction Temperature and Time: The cyclization step requires sufficient thermal energy. Too low a temperature may result in an incomplete reaction, stalling at the hydrazone intermediate.[5] Conversely, excessively high temperatures can cause decomposition. The optimal temperature is typically the reflux temperature of the chosen solvent (e.g., ethanol, acetic acid). Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS to determine the point of maximum product formation before significant degradation occurs.

  • Solvent Choice: Protic solvents like ethanol or glacial acetic acid are most commonly used as they can facilitate the reaction by protonating the carbonyl group, making it more electrophilic, and by stabilizing charged intermediates.[5] Acetic acid can also act as a catalyst for the dehydration step.

  • Water Removal: The final cyclization step involves the elimination of a water molecule. In some cases, this equilibrium can be driven towards the product by actively removing water. This can be achieved using a Dean-Stark apparatus, particularly if the reaction is conducted in a solvent like toluene.[5]

  • pH of the Reaction Medium: The pH can be critical. An acidic medium generally catalyzes the dehydration step required for ring closure. However, strongly acidic conditions might promote side reactions or degradation.[5] If using a neutral solvent like ethanol, adding a catalytic amount of acetic acid can be beneficial.

Question 2: My TLC/LC-MS analysis shows multiple spots, with one major byproduct. What is this likely side product and how can I minimize it?

Answer: The most common byproduct is the uncyclized hydrazone intermediate.[5] This occurs when the initial reaction between the carbonyl group of the ketoacid and hydrazine proceeds, but the subsequent intramolecular cyclization is slow or incomplete.

  • Cause: The nucleophilic attack of the second nitrogen of the hydrazine onto the carboxylic acid (or its activated form) is the rate-limiting step for cyclization. Insufficient heat, incorrect solvent, or a short reaction time can all lead to the accumulation of the hydrazone.

  • Minimization Strategies:

    • Increase Reaction Time/Temperature: Continue refluxing the reaction mixture and monitor by TLC until the spot corresponding to the hydrazone intermediate disappears or is minimized.

    • Acid Catalysis: As mentioned, adding a catalytic amount of a protic acid (like acetic acid) can significantly accelerate the final ring-closing dehydration step.

    • Drive the Equilibrium: If applicable, use a Dean-Stark trap to remove the water formed during the reaction, which will push the equilibrium toward the cyclized pyridazinone product.[5]

Question 3: I'm struggling with purification. The product streaks badly on my silica gel column and shows poor solubility in common organic solvents. What are the best purification strategies?

Answer: The polar nature of the pyridazinone ring, combined with the carboxylic acid moiety, makes this molecule quite polar and gives it both acidic and basic (nitrogen) sites. This combination frequently causes purification challenges.[6]

  • Streaking on Silica Gel: Tailing or streaking is a classic issue for nitrogen-containing heterocyclic compounds on standard silica gel.[6] The basic nitrogen atoms in your product interact strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to poor separation and broad peaks.

    • Solution 1: Deactivate the Silica: Add a small amount of a basic modifier to your mobile phase. Typically, 0.5-1% triethylamine or a few drops of ammonia solution in the eluent will cap the acidic sites on the silica, dramatically improving peak shape.[6]

    • Solution 2: Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina. Reverse-phase chromatography (C18) is also an excellent option for such polar compounds, using a mobile phase like water/acetonitrile or water/methanol with a pH modifier (e.g., 0.1% formic acid or TFA).[6]

  • Solubility Issues: The zwitterionic potential of the molecule can limit its solubility in standard non-polar organic solvents.

    • Solution 1: Recrystallization: This is often the most effective method for purification if a suitable solvent can be found.[7] Ethanol, methanol, or mixtures with water are commonly used for recrystallizing pyridazinone derivatives.[5][7] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form pure crystals.

    • Solution 2: Salt Formation: To improve solubility for purification or handling, you can convert the molecule into a more soluble salt.[6] For instance, treating it with HCl in an organic solvent can form the hydrochloride salt, which may have better solubility or crystallization properties. The free acid can be regenerated later if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality parameters for the starting γ-ketoacid? A1: The γ-ketoacid must be free of other dicarbonyl compounds, which could react with hydrazine to form different heterocyclic systems. The presence of regioisomers of the ketoacid will also lead to isomeric products that may be difficult to separate. Purity should be confirmed by NMR and/or melting point before starting the reaction.

Q2: Which analytical techniques are best for monitoring the reaction and characterizing the final product? A2: For reaction monitoring, Thin Layer Chromatography (TLC) is indispensable for quickly visualizing the consumption of starting material and the formation of the product.[5] Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly effective for tracking the masses of intermediates and the final product. For final product characterization, ¹H and ¹³C NMR spectroscopy are essential to confirm the structure, while High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition. Infrared (IR) spectroscopy can be used to verify the presence of the lactam C=O and carboxylic acid functionalities.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline based on common procedures for pyridazinone synthesis.[4][5]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the γ-ketoacid (1 eq.) in ethanol (or glacial acetic acid) to a concentration of approximately 0.5 M.

  • Reagent Addition: Add hydrazine hydrate (1.2 eq.) to the solution dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) for 4-8 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 10:1 dichloromethane/methanol eluent) until the starting ketoacid spot is no longer visible.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume using a rotary evaporator.

  • Isolation: Pour the concentrated residue into cold water to precipitate the crude product. If no precipitate forms, it may be necessary to acidify the solution slightly with dilute HCl to pH 3-4.

  • Filtration: Collect the solid product by vacuum filtration, wash it with a small amount of ice-cold water, and dry it under vacuum to yield the crude product.

Protocol 2: Purification by Column Chromatography on Deactivated Silica Gel

This protocol is designed to mitigate the issue of product streaking on silica gel.[6]

  • Slurry Preparation: Prepare a slurry of silica gel in your initial, least polar mobile phase (e.g., 98:2 dichloromethane/methanol). Add triethylamine to the slurry to make up 0.5% of the total solvent volume.

  • Column Packing: Pack a glass column with the prepared slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and adsorb it onto a small amount of silica gel. Dry this silica and carefully load it onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase (e.g., 98:2 DCM/MeOH + 0.5% TEA). Gradually increase the polarity of the mobile phase (e.g., to 95:5 or 90:10 DCM/MeOH, maintaining the 0.5% TEA) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent and triethylamine using a rotary evaporator under high vacuum to yield the purified compound.

Data Summary Table

ParameterCondition / MethodRationale & Expected Outcome
Starting Material γ-KetoacidThe structure directly dictates the final product. Purity is critical.
Reagent Hydrazine HydrateTypically used in slight excess (1.1-1.5 eq.) to ensure full conversion of the ketoacid.
Solvent Ethanol, Acetic AcidProtic solvents facilitate the reaction. Acetic acid also acts as a catalyst.[5]
Temperature Reflux (80-120 °C)Provides activation energy for the rate-limiting cyclization step.
Reaction Time 4-12 hoursHighly dependent on substrate and conditions. Must be monitored by TLC/LC-MS.
Work-up Precipitation in waterThe product is typically a polar solid with low solubility in water, allowing for easy initial isolation.
Purification Recrystallization (Ethanol)Often the best method for high purity if a suitable solvent is found.[7]
Purification Column ChromatographyRequires a modified mobile phase (e.g., with triethylamine) to prevent peak tailing on silica.[6]

References

Technical Support Center: Synthesis of 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid (CAS No. 98334-84-0).[1] This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important pyridazinone derivative. Pyridazinones are a critical class of heterocyclic compounds with a wide range of biological activities, making them valuable scaffolds in medicinal chemistry.[2][3]

The synthesis of 4,5-dihydropyridazin-3(2H)-ones, such as our target molecule, is most commonly achieved through the cyclocondensation of a γ-keto acid with hydrazine hydrate.[4] This guide provides a systematic approach to troubleshooting common issues encountered during this synthesis, ensuring robust and reproducible outcomes.

Proposed Synthetic Pathway & Mechanism

The logical and most common synthetic route to this compound involves the reaction of a suitable γ-keto acid precursor, such as 2-oxoadipic acid, or a related succinic anhydride derivative with hydrazine hydrate.[4][5][6] The reaction proceeds via a two-step mechanism: initial formation of a hydrazone intermediate, followed by an intramolecular cyclization (lactamization) to form the stable six-membered pyridazinone ring.

Caption: Plausible reaction mechanism for pyridazinone synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a practical Q&A format.

Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

A1: Low yields are a frequent challenge in heterocyclic synthesis and can stem from several factors.[7][8] A systematic approach is the most effective way to troubleshoot this issue.

  • Purity of Starting Materials: Ensure the γ-keto acid and hydrazine hydrate are of high purity. Impurities can introduce side reactions that consume starting materials.[8] It is advisable to use freshly opened or purified reagents.

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical variables.[7][8] A temperature that is too low may lead to an incomplete reaction, while excessively high temperatures can cause decomposition of the starting materials or the final product.[8]

  • Inefficient Water Removal: The condensation and cyclization steps both produce water. The overall reaction is an equilibrium process. Failure to remove water can prevent the reaction from going to completion.[8]

Optimization Strategies:

ParameterRecommendationRationale
Reaction Monitoring Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]This allows for the determination of the optimal reaction time and prevents product degradation from prolonged heating.
Temperature Start with reflux in a protic solvent like ethanol or acetic acid for 4-6 hours.[8] If the reaction is slow, a gradual increase in temperature can be tested.Protic solvents can facilitate proton transfer steps in the mechanism, while reflux provides sufficient energy for the dehydration steps.[8]
Water Removal For stubborn reactions, employ a Dean-Stark apparatus to azeotropically remove water from the reaction mixture, especially if using a solvent like toluene.[8]Driving the equilibrium toward the product by removing a byproduct (water) is a classic chemical engineering principle to increase yield.[8]
pH Control The pH of the medium can be critical. A mildly acidic medium (e.g., using acetic acid as a solvent or catalyst) can catalyze the dehydration steps involved in hydrazone formation and cyclization.[8]Protonation of the carbonyl oxygen makes it more electrophilic, and protonation of the hydroxyl group in the intermediate makes it a better leaving group (water).
Q2: My TLC analysis shows multiple spots, indicating the presence of side products. What are these impurities and how can I minimize them?

A2: The formation of side products is a common issue. Understanding the likely culprits is key to suppression.

  • Uncyclized Hydrazone: The most common byproduct is the stable hydrazone intermediate.[8] This occurs if the second step (intramolecular cyclization) is slow or fails to proceed to completion.

  • Formation of Dimers or Polymers: If using a precursor like succinic anhydride, hydrazine can potentially react at both ends of two anhydride molecules, leading to oligomeric side products.[6][9]

  • Product Degradation: The target molecule may be unstable under prolonged heating or harsh pH conditions.[7]

Minimization & Troubleshooting Workflow:

Troubleshooting_Side_Products Start Low Yield / Multiple Spots on TLC Check_Purity Check Purity of Starting Materials Start->Check_Purity First Step Check_Hydrazone Is the major byproduct the hydrazone intermediate? Optimize_Cyclization Optimize Cyclization Conditions (Increase Temp, Add Acid Catalyst) Check_Hydrazone->Optimize_Cyclization Yes Check_Degradation Is product degrading over time? (Run time-course by LC-MS) Check_Hydrazone->Check_Degradation No Check_Purity->Check_Hydrazone Purification Purification Successful Optimize_Cyclization->Purification Reduce_Time_Temp Reduce Reaction Time and/or Temperature Check_Degradation->Reduce_Time_Temp Yes Check_Degradation->Purification No Reduce_Time_Temp->Purification

Caption: Workflow for diagnosing and minimizing side products.

Q3: My final product is difficult to purify. It seems very polar and streaks on my silica gel column. What are the best purification strategies?

A3: The target molecule contains both a carboxylic acid and a lactam (amide), making it quite polar and potentially challenging to purify via standard silica gel chromatography.

  • Streaking on Silica: The acidic and basic sites (carboxylic acid and amide/hydrazine nitrogens) can interact strongly with the acidic silica gel surface, causing poor peak shape and difficult separation.[10]

Recommended Purification Protocols:

  • Crystallization: This should be the first method attempted. Try dissolving the crude product in a minimal amount of a hot polar solvent (e.g., ethanol, methanol, water, or mixtures) and allowing it to cool slowly. This is often the most effective way to obtain highly pure material for polar compounds.

  • Acid-Base Extraction: Before chromatography, you can perform a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent (like ethyl acetate) and wash with a mild acid to remove any basic impurities. The product itself is acidic and may require careful pH control to remain in the organic layer.

  • Reverse-Phase Chromatography: Given the high polarity, reverse-phase (e.g., C18) chromatography is an excellent alternative to normal-phase silica gel.[11][12] A gradient of water (often with 0.1% formic or acetic acid) and acetonitrile or methanol is typically used as the mobile phase.

  • Modified Normal-Phase Chromatography: If you must use normal-phase, consider adding a small amount of acetic or formic acid to the eluent (e.g., 1% in a DCM/Methanol mixture). This can saturate the active sites on the silica gel and improve peak shape. Alternatively, using a different stationary phase like alumina or an amine-functionalized silica gel can be beneficial for polar compounds.[10][13]

Baseline Experimental Protocol

This protocol is a generalized starting point based on common procedures for the synthesis of similar pyridazinones.[8] Optimization will likely be required.

Materials:

  • γ-keto acid precursor (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol or Glacial Acetic Acid (as solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the γ-keto acid precursor (1.0 eq) in the chosen solvent (e.g., ethanol).

  • Add hydrazine hydrate (1.2 eq) to the solution dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours.

  • Monitor the reaction's progress by TLC (e.g., using a mobile phase of 10:1 Dichloromethane:Methanol with 0.5% Acetic Acid).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • The crude product may precipitate upon cooling or after adding water. If so, collect the solid by filtration.

  • If the product remains in solution, perform an extraction with an appropriate organic solvent.

  • Purify the crude product using one of the methods described in Q3 .

References

Technical Support Center: Synthesis of Pyridazinone Propanoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyridazinone propanoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important class of heterocyclic compounds. Pyridazinone derivatives are key pharmacophores in a variety of therapeutic agents, and understanding the nuances of their synthesis is critical for successful drug discovery and development.[1][2][3]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your laboratory.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low Yield of the Desired Pyridazinone Propanoic Acid

You've followed the established protocol, but the final yield of your target pyridazinone propanoic acid is disappointingly low. Several factors could be contributing to this outcome.

Possible Causes and Recommended Actions:

  • Purity of Starting Materials: The synthesis of pyridazinone propanoic acids, often initiated from a γ-ketoacid and a hydrazine derivative, is highly sensitive to the purity of the reagents.[4][5] Impurities can participate in unwanted side reactions, consuming your starting materials and complicating the purification process.

    • Action: Ensure the purity of your γ-ketoacids (e.g., β-aroylpropionic acids) and hydrazine hydrate.[4][6][7] It is advisable to use freshly purified or commercially available high-purity reagents. Recrystallization or distillation of starting materials may be necessary.

  • Incomplete Cyclization: The crucial ring-forming step, a cyclocondensation reaction, may not have gone to completion. This often results in the isolation of a stable hydrazone intermediate as a major byproduct.[4][5]

    • Action:

      • Reaction Time and Temperature: The reaction temperature is a critical parameter. While refluxing in a protic solvent like ethanol or acetic acid is common, the optimal temperature and duration can vary.[4][7] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum product formation.

      • Water Removal: The cyclization reaction produces water. Employing a Dean-Stark apparatus or adding molecular sieves can help drive the equilibrium towards the pyridazinone product, thereby improving the yield.[4]

      • pH Optimization: The pH of the reaction medium can significantly influence the rate of cyclization. An acidic medium can catalyze the dehydration step, but strongly acidic conditions might promote other side reactions.[4] A careful adjustment of pH might be necessary.

  • Sub-optimal Solvent Choice: The solvent plays a crucial role in the reaction rate and yield. Protic solvents are generally preferred as they can facilitate the necessary proton transfers during the reaction mechanism.[4]

    • Action: If you are using a non-polar or aprotic solvent, consider switching to ethanol, methanol, or acetic acid, which are commonly reported to give good yields.[4][5]

Workflow for Optimizing Low Yields

LowYieldTroubleshooting Start Low Yield of Pyridazinone CheckPurity Verify Purity of Starting Materials Start->CheckPurity OptimizeTemp Optimize Reaction Temperature & Time CheckPurity->OptimizeTemp Solvent Evaluate Solvent Choice OptimizeTemp->Solvent pH Adjust Reaction pH Solvent->pH WaterRemoval Consider Water Removal (e.g., Dean-Stark) pH->WaterRemoval Monitor Monitor by TLC/LC-MS WaterRemoval->Monitor ImprovedYield Improved Yield? Monitor->ImprovedYield End Optimization Successful ImprovedYield->End Yes ReEvaluate Re-evaluate Strategy ImprovedYield->ReEvaluate No ReEvaluate->CheckPurity

Caption: A systematic workflow for troubleshooting low yields in pyridazinone propanoic acid synthesis.

Issue 2: Presence of Multiple Spots on TLC, Indicating Side Products

Your TLC analysis reveals a complex mixture of products, making the isolation and purification of your target compound challenging. Understanding the potential side reactions is the first step toward mitigating them.

Common Side Reactions and Their Prevention:

  • Hydrazone Formation (Incomplete Cyclization): As mentioned earlier, the reaction between the γ-ketoacid and hydrazine first forms a hydrazone. If this intermediate does not efficiently cyclize, it will persist in your reaction mixture.[4][5]

    • Prevention: The strategies to improve yield by driving the cyclization to completion (optimizing temperature, time, and water removal) are directly applicable here.[4]

  • Formation of Regioisomers: If you are using an unsymmetrical 1,4-dicarbonyl compound as a precursor, the two carbonyl groups can react with hydrazine at different rates, leading to a mixture of two regioisomeric pyridazinone products.[4]

    • Prevention: Controlling regioselectivity can be challenging. A systematic screening of reaction conditions (temperature, solvent, catalyst) may be required to favor the formation of the desired isomer. In some cases, a specific synthetic strategy that introduces asymmetry in a controlled manner may be necessary.

  • N-Alkylation and Over-Alkylation: When using a substituted hydrazine (e.g., methylhydrazine) or when performing subsequent N-alkylation on the pyridazinone ring to introduce the propanoic acid side chain, there is a risk of alkylation at the wrong nitrogen atom or over-alkylation.[4][8] The pyridazinone ring has two nitrogen atoms, and their reactivity towards alkylating agents can be similar.[8][9]

    • Prevention:

      • Steric Hindrance: Employing bulky substituents on either the pyridazinone ring or the alkylating agent can help direct the alkylation to the less sterically hindered nitrogen.[4]

      • Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the regioselectivity of N-alkylation.[4][8] For instance, milder bases and non-polar solvents may favor alkylation at a specific nitrogen. A thorough screening of these parameters is often necessary.

  • Dehydration/Aromatization: In the synthesis of dihydropyridazinones, harsh acidic or oxidative conditions can lead to the elimination of water and the formation of the fully aromatic pyridazinone as a byproduct.[4]

    • Prevention: Use milder reaction conditions and avoid strong acids or oxidizing agents if the dihydropyridazinone is the desired product.

  • N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the pyridazinone ring can cleave, leading to a complex mixture of degradation products.[4]

    • Prevention: Maintain careful control over the reaction temperature and avoid the use of harsh reagents that could promote N-N bond scission.

Visualizing the Main Reaction and a Key Side Reaction

ReactionPathways cluster_main Desired Synthesis Pathway cluster_side Common Side Reaction Ketoacid γ-Ketoacid + Hydrazine Hydrazone Hydrazone Intermediate Ketoacid->Hydrazone Condensation Pyridazinone Pyridazinone Propanoic Acid Hydrazone->Pyridazinone Cyclization (-H2O) Incomplete Incomplete Cyclization Hydrazone->Incomplete Hydrazone_Side Isolated Hydrazone Byproduct Incomplete->Hydrazone_Side

Caption: The desired reaction pathway versus the common side reaction of incomplete cyclization.

Frequently Asked Questions (FAQs)

Q1: My reaction to form the pyridazinone propanoic acid from levulinic acid and hydrazine seems to be forming a ketazine byproduct. How can I avoid this?

A1: The formation of a ketazine from levulinic acid and hydrazine is a known side reaction.[10] This occurs when two molecules of the keto acid react with one molecule of hydrazine. To minimize this, it's crucial to control the stoichiometry and reaction conditions. Using a slight excess of hydrazine can favor the formation of the desired hydrazone and subsequent cyclization. Additionally, carefully controlling the pH and temperature can help suppress the formation of the ketazine.[4]

Q2: I am attempting an N-alkylation on a pre-formed pyridazinone ring to add the propanoic acid side chain, but I am getting a mixture of N- and O-alkylated products. How can I improve the N-selectivity?

A2: The competition between N- and O-alkylation is a common challenge in pyridazinone chemistry.[8] The outcome is highly dependent on the reaction conditions.

  • Solvent: Polar aprotic solvents like DMF or DMSO often favor N-alkylation.

  • Base: The choice of base is critical. Stronger bases like sodium hydride (NaH) tend to favor O-alkylation, while weaker bases like potassium carbonate (K2CO3) can promote N-alkylation.[8]

  • Leaving Group: The nature of the leaving group on your propanoic acid derivative can also play a role. A better leaving group might favor the kinetically controlled product.

A systematic screening of these parameters is the most effective way to optimize for N-alkylation.[4][8]

Q3: What is the best method to purify my final pyridazinone propanoic acid product from unreacted starting materials and side products?

A3: A multi-step purification strategy is often necessary.

  • Aqueous Washes: If your starting materials or side products have different acid-base properties, you can use aqueous washes to remove them. For example, unreacted carboxylic acids can be removed by washing the organic layer with a basic solution like sodium bicarbonate.[11]

  • Recrystallization: This is a very effective technique for removing small amounts of impurities.[11] The choice of solvent is crucial; the desired product should be soluble at high temperatures and sparingly soluble at room temperature, while the impurities remain in solution. Ethanol is a commonly used solvent for recrystallizing pyridazinone derivatives.[7][11]

  • Column Chromatography: For complex mixtures or to separate isomers, silica gel column chromatography is the standard method.[11] A solvent system, often a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, can be optimized using TLC to achieve good separation.[11]

Q4: Can I synthesize pyridazinone propanoic acids using solid-phase synthesis?

A4: Yes, solid-phase synthesis has been successfully employed for the preparation of 4,5-dihydropyridazin-3(2H)-ones.[5] This approach can be advantageous for creating libraries of compounds for screening purposes and can simplify purification, as excess reagents and soluble byproducts can be washed away from the resin-bound product.

Q5: Are there alternative starting materials to γ-ketoacids for synthesizing the pyridazinone ring?

A5: While the condensation of γ-ketoacids with hydrazines is the most common method, other precursors can be used.[5][6] These include:

  • Maleic anhydride derivatives: Condensation with hydrazines can yield pyridazinediones.[6][12]

  • 1,4-Dicarbonyl compounds: Unsymmetrical versions can lead to regioisomers.[4]

  • Mucohalic acids: These can be used to prepare 4,5-dihalo-3(2H)-pyridazinones.[6]

The choice of starting material will depend on the desired substitution pattern of the final pyridazinone propanoic acid.

References

Technical Support Center: Troubleshooting Amide Coupling Reactions with Hindered Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting advice and practical solutions for challenges encountered during amide bond formation, specifically when dealing with sterically hindered carboxylic acids. The inherent difficulty of these reactions, stemming from the slow nucleophilic attack of the amine on a congested activated carboxylate, often leads to low yields and incomplete conversions.[1][2] This resource offers a structured, question-and-answer approach to navigate these common experimental hurdles.

Troubleshooting Guide: Common Issues & Solutions

Question 1: My amide coupling reaction with a hindered acid is showing low to no yield. What are the primary causes and immediate troubleshooting steps?

Answer:

Low or nonexistent yields in these reactions typically point to a few key issues: inefficient activation of the sterically hindered carboxylic acid, deactivation of the amine nucleophile, or suboptimal reaction conditions that fail to overcome the steric barrier.[2]

Initial Diagnostic Steps:

  • Re-evaluate Your Coupling Reagent: Standard reagents like DCC or EDC are often insufficient for sterically demanding couplings.[3] The first and most critical step is to consider switching to a more potent activating agent.

  • Assess Reaction Conditions: Steric hindrance dramatically slows down reaction rates.[3] Insufficient reaction time or inadequate temperature can prevent the reaction from reaching completion.

  • Check for Amine Protonation: An acid-base reaction between your carboxylic acid and amine can occur, rendering the amine non-nucleophilic.[2] The choice and stoichiometry of the base used are critical.

  • Ensure Anhydrous Conditions: The presence of water can lead to the hydrolysis of your activated carboxylic acid intermediate, halting the reaction.[2]

Question 2: I'm using a standard carbodiimide reagent (DCC, EDC) with my hindered acid and seeing poor results. Which coupling reagent should I try next?

Answer:

For sterically hindered substrates, moving to a more powerful class of coupling reagents is essential. Aminium/uronium or phosphonium salt-based reagents are significantly more effective because they generate highly reactive ester intermediates capable of overcoming the steric barrier.[2][3]

Recommended Reagent Classes:

  • Aminium/Uronium Salts: These are among the most efficient coupling reagents, known for fast reaction times and minimal racemization.[2]

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Often considered the superior choice for difficult couplings.[4][5][6] It forms a highly reactive OAt-ester intermediate due to the electron-withdrawing nature of the 7-azabenzotriazole (HOAt) moiety, leading to faster and more complete reactions.[6]

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): While effective, the OBt-ester it forms is less reactive than the OAt-ester from HATU, which can result in slower reactions.[6]

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A highly effective and safer alternative to benzotriazole-based reagents like HATU and HBTU as it does not contain potentially explosive components.[2][7]

  • Phosphonium Salts: These reagents are generally more reactive than carbodiimides.[2]

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A reliable reagent for difficult couplings, including those involving secondary amines.

    • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Particularly effective for coupling N-methyl amino acids and other challenging substrates.[2][8]

Data Summary: Coupling Reagent Comparison for Hindered Substrates

Reagent ClassExample(s)Key AdvantageBest For
Aminium/Uronium Salts HATU, HCTU, COMUHigh reactivity, fast reactions, low racemization[2][7]Extremely hindered couplings, "difficult" sequences[4][6]
Phosphonium Salts PyBOP, PyAOPMore reactive than carbodiimides[2]Sterically hindered amino acids, N-methyl amino acids[2][8]
Carbodiimides DCC, DIC, EDCWidely available, cost-effectiveGenerally not recommended for hindered substrates alone[3]

Question 3: My reaction is still sluggish even after switching to a stronger coupling reagent like HATU. What other parameters can I adjust?

Answer:

When a powerful coupling reagent alone isn't sufficient, optimizing the reaction environment and considering alternative activation strategies is the next logical step.

1. Solvent Choice: The solvent's role in solvating the reacting species is critical. Poor solvation can lead to aggregation, further impeding the reaction.[3]

  • N-Methylpyrrolidone (NMP): Often preferred over Dimethylformamide (DMF) for its superior solvating properties.[3]

  • Solvent Mixtures: For particularly challenging sequences, a mixture such as DCM/DMF/NMP (1:1:1) can improve solubility and reaction outcomes.[3] A range of alternative, greener solvents are also being evaluated to replace traditional options like DCM and DMF.[9][10][11]

2. Temperature and Reaction Time: Steric hindrance slows kinetics, so adjustments are often necessary.[3]

  • Increase Reaction Time: Extend the reaction from a few hours to overnight to allow for completion.[3]

  • Elevated Temperature: Gentle heating can help overcome the activation energy.[3] However, this must be done cautiously to minimize the risk of racemization.[2] Protocols involving elevated temperatures have proven effective for coupling electron-deficient amines and hindered substrates.[12][13]

3. Base Selection: A non-nucleophilic organic base is crucial to neutralize acids generated during the reaction.[2]

  • DIPEA (Diisopropylethylamine): Often the preferred base due to its steric bulk, which minimizes side reactions.[2][14]

  • Pyridine: Can be effective for slower couplings, particularly when using reagents like T3P.[15]

4. Alternative Activation Strategy: Acyl Fluorides For exceptionally difficult couplings, converting the carboxylic acid to an acyl fluoride in situ is a highly effective strategy.[2][12][13]

  • Reagents: Fluorinating agents like TFFH or BTFFH can be used to generate the acyl fluoride, which is more reactive than the corresponding acyl chloride but less prone to racemization.[12][16]

Frequently Asked Questions (FAQs)

Q: What is the mechanistic difference between HATU and HBTU that makes HATU better for hindered couplings? A: The primary difference lies in the active ester intermediate formed. HATU contains a 7-azabenzotriazole (HOAt) group. The nitrogen atom at the 7-position is electron-withdrawing, making the resulting OAt-ester more reactive and susceptible to nucleophilic attack by the amine.[6] HBTU, with its standard benzotriazole (HOBt) moiety, forms a less reactive OBt-ester.[6] This enhanced reactivity of the HATU-derived ester leads to faster and more efficient couplings, which is critical for overcoming steric hindrance.[4][5]

Q: Can additives like HOBt or DMAP help in couplings with hindered acids? A: Yes, additives can play a significant role.

  • HOBt (1-Hydroxybenzotriazole): When used with carbodiimides, HOBt can reduce racemization and improve yields by forming a more reactive HOBt ester intermediate.[17]

  • DMAP (4-Dimethylaminopyridine): DMAP can act as an acyl transfer agent, forming a highly reactive acyliminium ion intermediate.[18] It is often essential for improving efficiency and yields, especially with electron-deficient amines or when forming esters.[18] A catalytic amount is typically sufficient.[7]

Q: Are there alternative, non-coupling reagent-based methods for forming amides with hindered substrates? A: Yes, for extremely challenging cases, alternative synthetic routes can be explored.

  • Acid Chlorides: Converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride or oxalyl chloride is a classic and potent activation method.[15][] This is often a "go-to" method when standard coupling protocols fail, though the conditions can be harsh.[15]

  • Grignard Reagents and Isocyanates: A more recent method involves the direct coupling of Grignard reagents to isocyanates. This approach has proven to be a facile and robust solution for synthesizing exceptionally hindered amides where traditional methods fail.[1][20]

Experimental Protocols

Protocol 1: General Procedure for Hindered Amide Coupling using HATU [2]

  • Preparation: In an inert atmosphere (Nitrogen or Argon), dissolve the hindered carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or NMP.

  • Pre-activation: Add HATU (1.0-1.2 equivalents) and a non-nucleophilic base like DIPEA (2.0-3.0 equivalents).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active OAt-ester.

  • Coupling: Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. For hindered substrates, the reaction may require an extended time (e.g., 4-24 hours). Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

Protocol 2: In Situ Acyl Fluoride Formation for Extremely Hindered Couplings [2][12]

  • Preparation: In an inert atmosphere, dissolve the hindered carboxylic acid (1.0 equivalent) in anhydrous DCM or acetonitrile.

  • Fluorination: Add a fluorinating agent (e.g., BTFFH, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to generate the acyl fluoride in situ.

  • Coupling: Add the amine (1.0-1.2 equivalents) to the solution containing the acyl fluoride.

  • Reaction: Monitor the reaction for completeness. Reaction times can be significantly longer (several hours to overnight) for these couplings. Consider gentle heating (e.g., 40 °C) if the reaction is slow at room temperature.[12]

  • Workup: Follow the standard aqueous workup procedure as described in Protocol 1.

References

stability of "3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid" under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSS-PYZ-001-v1.0

Welcome to the technical support center for 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid (Compound ID: 487260).[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this molecule, with a specific focus on its stability under acidic and basic conditions.

Introduction to the Molecule

This compound is a heterocyclic compound featuring a tetrahydropyridazinone core linked to a propanoic acid side chain.[1] The pyridazinone scaffold is a well-established pharmacophore found in numerous bioactive agents, recognized for its diverse pharmacological activities.[2][3] Understanding the chemical stability of this molecule is paramount for ensuring data integrity in biological assays, designing stable formulations, and defining appropriate storage conditions. This guide is based on established principles of chemical stability, forced degradation studies, and the known chemistry of pyridazinone systems.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that may be susceptible to degradation?

A1: The molecule possesses two key functional groups that dictate its stability profile:

  • Cyclic Amide (Lactam): The 6-oxo-1,4,5,6-tetrahydropyridazinone ring contains an amide bond within the six-membered ring. Amides are susceptible to hydrolysis under both acidic and basic conditions, which would lead to ring-opening.

  • Carboxylic Acid: The propanoic acid side chain features a terminal carboxylic acid group. While generally stable, it can undergo esterification in the presence of alcohols under acidic catalysis or form salts under basic conditions. Its presence also influences the overall solubility and reactivity of the molecule.

Q2: What is the expected general stability of the pyridazinone ring?

A2: The pyridazinone ring is a heterocyclic system.[7] While it possesses some aromatic character which contributes to its stability, the lactam functionality is the most probable site of degradation.[8][9] The keto-enol tautomerism of the pyridazinone ring is possible, but the keto form is generally more stable.[9] Harsh acidic or basic conditions, elevated temperatures, and oxidative stress are expected to be the primary drivers of its degradation.[10]

Q3: How should I prepare stock solutions of this compound for cell-based assays to ensure stability?

A3: For initial stock solutions, we recommend using an anhydrous aprotic solvent like DMSO. Prepare high-concentration stocks (e.g., 10-50 mM) and store them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When preparing working solutions in aqueous media (e.g., cell culture medium), it is advisable to make them fresh for each experiment. Avoid prolonged storage of dilute aqueous solutions, especially if the pH of the medium is significantly acidic or basic.

Q4: I am observing a loss of compound potency in my multi-day experiment. Could this be a stability issue?

A4: Yes, a gradual loss of potency over several days in an aqueous environment can be indicative of compound degradation. We recommend conducting a time-course stability study in your specific experimental medium. Analyze samples at different time points (e.g., 0, 24, 48, 72 hours) by a stability-indicating analytical method, such as HPLC-UV or LC-MS, to quantify the parent compound and detect any potential degradants.

Troubleshooting Guide: Unexpected Experimental Results

This section addresses specific issues that may arise during your research and links them to potential stability problems.

Observed Issue Potential Cause Related to Stability Recommended Action & Rationale
Poor Reproducibility Between Experiments Degradation of the compound in stock or working solutions.Action: Prepare fresh stock and working solutions immediately before each experiment. Rationale: This minimizes the impact of time-dependent degradation, ensuring a consistent concentration of the active compound is used in each replicate.
Appearance of Unknown Peaks in HPLC/LC-MS Analysis The compound is degrading under the experimental or analytical conditions.Action: Conduct a forced degradation study (see protocol below) to intentionally generate and identify potential degradants. This will help in confirming if the new peaks correspond to degradation products. Rationale: Proactively identifying degradants allows for the development of a stability-indicating method and provides a clearer picture of the compound's degradation pathway.
Precipitate Formation in Aqueous Buffers The pH of the buffer is near the pKa of the carboxylic acid, leading to poor solubility of the free acid form. Alternatively, salt formation under basic conditions could lead to precipitation with certain counter-ions.Action: Determine the aqueous solubility of the compound across a range of pH values. Adjust the buffer pH or use a co-solvent if necessary. Rationale: Ensuring the compound remains fully dissolved is critical for accurate and reproducible results in any solution-based assay.
Inconsistent Results with Acidic Mobile Phases in HPLC On-column degradation catalyzed by the acidic mobile phase.Action: Evaluate alternative mobile phases with a higher pH (e.g., using ammonium acetate or formate buffers). If high acidity is required for separation, minimize the residence time on the column by using a faster flow rate or a shorter column. Rationale: The analytical method itself should not be a source of degradation. Method optimization is key to ensuring the measured results reflect the true state of the sample.

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods as mandated by ICH guidelines.[4][6][11]

Objective: To identify the degradation pathways and potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1M and 0.1M

  • Sodium hydroxide (NaOH), 1M and 0.1M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • HPLC or UPLC system with a PDA or MS detector

  • C18 reverse-phase column

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1M HCl.

    • Incubate at 60°C for 24 hours.

    • At selected time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equimolar amount of NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1M NaOH.

    • Incubate at 60°C for 8 hours.

    • At selected time points (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize with an equimolar amount of HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Analyze at selected time points.

  • Thermal Degradation:

    • Store the solid compound at 80°C for 48 hours.

    • Dissolve a portion of the stressed solid in methanol for analysis.

  • Photostability:

    • Expose a solution of the compound (e.g., 0.1 mg/mL in methanol/water) to a photostability chamber (ICH Q1B conditions).

    • Analyze at appropriate time intervals alongside a dark control.

  • Analysis: Analyze all samples using a suitable reverse-phase HPLC method. A gradient elution from 5% to 95% acetonitrile in water (with 0.1% formic acid) over 20 minutes is a good starting point. Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent peak.

Workflow for Stability Assessment

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep Prepare 1 mg/mL Stock in Methanol acid Acid Hydrolysis (1M HCl, 60°C) prep->acid Apply Stress base Base Hydrolysis (1M NaOH, 60°C) prep->base Apply Stress oxid Oxidation (3% H₂O₂, RT) prep->oxid Apply Stress therm Thermal (Solid) (80°C) prep->therm Apply Stress sampling Sample at Time Points (e.g., 0, 4, 8, 24h) acid->sampling base->sampling oxid->sampling therm->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc Analyze via RP-HPLC-UV/MS neutralize->hplc pathway Identify Degradation Pathways hplc->pathway Interpret Data method Develop Stability-Indicating Method hplc->method Interpret Data

Caption: Workflow for conducting a forced degradation study.

Potential Degradation Pathways

Based on the structure, the following degradation pathways are chemically plausible under stress conditions.

Acid-Catalyzed Hydrolysis

Under strong acidic conditions, the lactam ring is susceptible to hydrolysis. The reaction is initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Caption: Acid-catalyzed ring-opening of the pyridazinone core.

Base-Mediated Hydrolysis

Under basic conditions, the hydroxide ion directly attacks the electrophilic carbonyl carbon of the lactam. This is often faster than acid hydrolysis. The carboxylate salt of the propanoic acid side chain will also be formed.

Caption: Base-mediated ring-opening of the pyridazinone core.

References

Technical Support Center: Optimization of Reaction Conditions for Modifying the Pyridazinone Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthetic modification of the pyridazinone ring. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyridazinone chemistry. Here, we address common challenges encountered during experimental work, offering troubleshooting advice and in-depth scientific explanations to empower your research and development efforts. Our focus is on providing practical, field-proven insights to overcome synthetic hurdles and optimize your reaction outcomes.

Section 1: Troubleshooting Common Issues in Pyridazinone Synthesis and Modification

This section is structured in a question-and-answer format to directly address specific problems you may encounter in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing very low to no yield in my pyridazinone functionalization reaction. What are the primary factors to investigate?

A1: Complete or near-complete reaction failure often points to a fundamental issue with one or more core components of your reaction setup. A systematic approach to troubleshooting is crucial.

  • Catalyst Inactivity: The active Pd(0) species is the workhorse of many cross-coupling reactions. Its failure to form or subsequent deactivation is a common culprit.

    • Troubleshooting:

      • Use a freshly opened or properly stored palladium precatalyst and ligand.

      • Ensure a strictly inert atmosphere (argon or nitrogen) throughout the reaction setup and duration to prevent oxidation of the Pd(0) catalyst.[1][2]

      • For Pd(II) precatalysts, confirm that your reaction conditions facilitate reduction to the active Pd(0) state.

  • Oxygen Contamination: Palladium catalysts, especially the active Pd(0) species, are highly sensitive to oxygen.[1]

    • Troubleshooting:

      • Thoroughly degas your solvent(s) by sparging with an inert gas or using freeze-pump-thaw cycles.

      • Assemble your reaction under a positive pressure of inert gas.

  • Purity of Starting Materials: Impurities in your pyridazinone substrate, coupling partner, or reagents can poison the catalyst or lead to unwanted side reactions.

    • Troubleshooting:

      • Verify the purity of your starting materials by NMR or LC-MS.

      • Purify reagents if necessary. For instance, boronic acids can undergo degradation during storage.

  • Sub-optimal Reaction Conditions: Temperature, solvent, and base are all critical parameters that can dramatically influence reaction outcomes.

    • Troubleshooting:

      • Screen different solvents. Common choices for cross-coupling reactions include toluene, dioxane, and THF.[2]

      • Optimize the reaction temperature. While many reactions require heating (80-110 °C), excessively high temperatures can lead to degradation.[2]

      • The choice of base is critical and often interdependent with the solvent and ligand.

Q2: My reaction is producing a complex mixture of byproducts. What are the common side reactions and how can I minimize them?

A2: The formation of multiple products is a frequent challenge. Understanding the potential side reactions is key to mitigating them.

  • Hydrodehalogenation: This is the replacement of the halide on your pyridazinone with a hydrogen atom, leading to an undesired, unfunctionalized product. This can be a significant side reaction in Buchwald-Hartwig aminations.[3][4]

    • Mitigation Strategies:

      • The choice of ligand is critical. Sterically hindered biarylphosphine ligands can often suppress this side reaction.

      • Careful selection of the base and solvent system is also important.

  • Protodeboronation: In Suzuki-Miyaura coupling, the boronic acid can be replaced by a proton from the solvent or trace water, rendering it inactive for the desired cross-coupling.[5]

    • Mitigation Strategies:

      • Use fresh, high-purity boronic acid.

      • Carefully control the amount of water in the reaction, as some Suzuki couplings benefit from a small, controlled amount of water, while too much can be detrimental.[1]

      • Optimize the base, as some bases can accelerate this side reaction.

  • Homo-coupling: This is the coupling of two molecules of the boronic acid or two molecules of the aryl halide.

    • Mitigation Strategies:

      • Ensure efficient oxidative addition and transmetalation by optimizing the catalyst system.

      • Adding the aryl halide in a slight excess can sometimes reduce the homo-coupling of the boronic acid.[5]

  • N-N Bond Cleavage: The pyridazinone ring itself can be susceptible to cleavage under harsh conditions, such as very high temperatures or the presence of strong reducing or oxidizing agents.

    • Mitigation Strategies:

      • Avoid excessive temperatures.

      • Carefully select reagents to avoid overly harsh reducing or oxidizing conditions.

Section 2: Optimizing Key Cross-Coupling Reactions on the Pyridazinone Ring

This section provides detailed guidance on optimizing two of the most powerful methods for pyridazinone modification: Suzuki-Miyaura Coupling and Buchwald-Hartwig Amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. However, the electron-deficient nature of the pyridazinone ring and the strength of the C-Cl bond can present challenges.

Q3: I am struggling with a Suzuki coupling of a chloropyridazinone. How can I improve the efficiency of this transformation?

A3: The C-Cl bond is notoriously less reactive than C-Br or C-I bonds, making the oxidative addition step of the catalytic cycle more challenging.[1] A highly active catalyst system is therefore essential.

  • Ligand Selection is Paramount: For aryl chlorides, the ligand must be both sterically bulky and highly electron-donating to enhance the reactivity of the palladium center.

    • Recommended Ligands: Buchwald ligands such as SPhos, XPhos, and RuPhos are often excellent choices for these challenging couplings. N-heterocyclic carbenes (NHCs) can also be highly effective.

  • Choice of Base and Solvent: These parameters are interdependent and crucial for success.

    • Bases: Strong inorganic bases are typically required. K₃PO₄ and Cs₂CO₃ are common and effective choices.

    • Solvents: Anhydrous, polar aprotic solvents are generally preferred. Toluene, dioxane, and THF are good starting points for optimization.

Table 1: Catalyst and Ligand Screening for Suzuki Coupling of Dichloropyrimidines (A Model for Pyridazinones)

CatalystLigandYield (%)NotesSource
Pd(PPh₃)₄-71Effective and commonly used for this substrate.[5]
Pd₂(dba)₃-<5Inefficient without a suitable ligand.[5]
Pd₂(dba)₃·CHCl₃-35Moderate yield, improved over Pd₂(dba)₃.[5]

This data, while on a pyrimidine system, provides a valuable starting point for understanding the importance of the catalyst system in related diazine heterocycles.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Halopyridazinone

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the halopyridazinone (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2-3 eq.).[1]

  • Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add the degassed solvent(s) (e.g., toluene/water mixture) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir at the optimized temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl pyridazinones. The electron-deficient nature of the pyridazine ring and potential coordination of the ring nitrogen to the palladium catalyst can make these couplings challenging.[2]

Q4: My Buchwald-Hartwig amination of a bromo- or chloropyridazinone is giving low yields. How can I optimize this reaction?

A4: Low yields in this reaction often stem from an inappropriate choice of catalyst system, base, or reaction conditions.

  • Catalyst and Ligand Selection: This is the most critical factor. Sterically hindered and electron-rich phosphine ligands are generally required to facilitate the key steps of the catalytic cycle.

    • Recommended Ligands:

      • For primary amines, BrettPhos is often a good choice.[6]

      • For a broader range of amines, ligands like XPhos, SPhos, and RuPhos are highly effective.

      • Bidentate ligands such as BINAP and DPPF can be beneficial, especially for primary amines, as they can prevent the formation of unreactive palladium dimers.[4]

  • Base Selection: The base deprotonates the amine, and its strength and solubility are important considerations.

    • Strong Bases: NaOtBu and KOtBu are commonly used and often lead to high reaction rates, but they are incompatible with base-sensitive functional groups.[6][7]

    • Weaker Bases: Cs₂CO₃ and K₃PO₄ offer better functional group tolerance.[6][7] The particle size and surface area of inorganic bases can impact the reaction rate, so grinding the base or adding Celite can be beneficial in large-scale reactions.[7]

Table 2: General Guidance for Ligand Selection in Buchwald-Hartwig Amination

Amine TypeRecommended Ligands
Primary Aliphatic & Aryl AminesBrettPhos, XPhos, SPhos
Secondary Aliphatic & Aryl AminesRuPhos, XPhos
Amides, Carbamates, SulfonamidestBuBrettPhos

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Halopyridazinone

  • Reaction Setup: In a glovebox or under a stream of inert gas, charge an oven-dried reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq.).

  • Addition of Reactants: Add the halopyridazinone (1.0 eq.) and the amine (1.1-1.2 eq.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat with stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, dilute with an appropriate organic solvent, and quench with water or a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the product by column chromatography.

Section 3: Advanced Strategies for Pyridazinone Functionalization

Beyond traditional cross-coupling, direct C-H functionalization is an emerging and powerful strategy for modifying the pyridazinone core.

Q5: I am interested in direct C-H arylation of my pyridazinone. What are the key considerations for this approach?

A5: Direct C-H functionalization offers a more atom-economical approach to modifying the pyridazinone ring by avoiding the pre-functionalization required for cross-coupling reactions. The pyridazinone moiety itself can act as a directing group, offering ortho-selective functionalization.[8][9]

  • Catalyst System: Palladium catalysts, often in combination with an oxidant, are commonly employed. The choice of catalyst and reaction conditions can influence the regioselectivity.

  • Directing Group Ability: The pyridazinone ring can coordinate to the metal center, directing the C-H activation to a specific position. Understanding the electronic and steric factors that influence this directing effect is key to achieving the desired regioselectivity.

  • Reaction Conditions: These reactions are often sensitive to the choice of solvent, temperature, and additives. Optimization of these parameters is crucial for achieving high yields and selectivity.

Regioselectivity Control: The functionalization of pyridazinones can be challenging due to the presence of multiple potential reaction sites. Controlling regioselectivity is a key aspect of successful synthesis.

  • Steric Hindrance: Bulky substituents on the pyridazinone ring can block certain positions, directing functionalization to less sterically hindered sites.

  • Electronic Effects: The electron-donating or -withdrawing nature of substituents can influence the electron density at different positions on the ring, thereby directing the attack of electrophiles or nucleophiles.

  • Protecting Groups: In some cases, a protecting group can be used to temporarily block a reactive site, allowing for functionalization at another position. The protecting group can then be removed in a subsequent step.

Visualizations

Experimental Workflow for Optimization of Pyridazinone Cross-Coupling Reactions

G cluster_0 Initial Reaction Setup cluster_1 Execution & Analysis cluster_2 Troubleshooting & Optimization Loop start Define Substrates: Halopyridazinone & Coupling Partner reagents Select Initial Conditions: - Pd Precatalyst - Ligand - Base - Solvent - Temperature start->reagents run_rxn Run Reaction under Inert Atmosphere reagents->run_rxn monitor Monitor Progress (TLC, LC-MS) run_rxn->monitor analyze Analyze Outcome: - Yield - Purity - Byproducts monitor->analyze decision Outcome Acceptable? analyze->decision optimize_ligand Screen Ligands decision->optimize_ligand No optimize_base Screen Bases decision->optimize_base No optimize_solvent Screen Solvents decision->optimize_solvent No optimize_temp Optimize Temperature decision->optimize_temp No end Successful Functionalization decision->end Yes optimize_ligand->run_rxn optimize_base->run_rxn optimize_solvent->run_rxn optimize_temp->run_rxn

Caption: A general workflow for the optimization of cross-coupling reactions on the pyridazinone ring.

Simplified Catalytic Cycle for Buchwald-Hartwig Amination

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex R-Pd(II)-X L_n oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination HNR'R'', Base amido_complex R-Pd(II)-NR'R'' L_n amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 R-NR'R''

Caption: A simplified representation of the catalytic cycle for the Buchwald-Hartwig amination.

References

Technical Support Center: Navigating the Solubility Labyrinth of Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Pyridazinone derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide array of biological activities.[1][2] However, their journey from the bench to potential clinical applications is often hampered by a significant, yet common obstacle: poor solubility in organic solvents. This challenge can complicate synthesis, purification, formulation, and ultimately, impact bioavailability.[3][4]

This technical support center is designed to equip researchers, scientists, and drug development professionals with the necessary tools and knowledge to systematically troubleshoot and overcome the solubility issues associated with pyridazinone derivatives. Here, we move beyond generic advice, offering a deep dive into the underlying principles and providing actionable, field-proven strategies.

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Challenges

This guide is structured to walk you through a logical progression of troubleshooting steps, from simple adjustments to more advanced formulation strategies.

Problem 1: My pyridazinone derivative is poorly soluble in common organic solvents for my reaction or purification process.

Initial Assessment: The first step is to understand the physicochemical properties of your specific pyridazinone derivative. Factors such as lipophilicity (LogP), pKa, and melting point can provide valuable clues about its solubility behavior.[5] While experimental determination is ideal, computational predictions can offer a useful starting point.[5]

Solution Pathway:

  • Systematic Solvent Screening: Don't rely on a single "go-to" solvent. A systematic screening of a diverse panel of organic solvents is crucial. The solubility of a pyridazinone derivative, 6-phenyl-pyridazin-3(2H)-one, has been shown to vary significantly across different solvents, with dimethyl sulfoxide (DMSO) exhibiting the highest solubility, followed by polyethylene glycol-400 (PEG-400) and Transcutol®.[3][6]

    Experimental Protocol: Isothermal Solubility Measurement

    This protocol outlines a standard method for determining the equilibrium solubility of a pyridazinone derivative in various solvents.[7]

    • Sample Preparation: Add an excess amount of the pyridazinone derivative to a known volume of the selected organic solvent in a sealed vial. The presence of excess solid is critical to ensure a saturated solution at equilibrium.[7]

    • Equilibration: Place the vials in an isothermal shaker or a constant temperature water bath. Agitate the mixture at a constant speed for 24-72 hours to reach equilibrium.[7] The required time should be determined in preliminary experiments by measuring the concentration at different time intervals until it remains constant.[7]

    • Sample Collection and Analysis: After equilibration, allow the undissolved solid to settle. Carefully collect a sample of the supernatant.[7]

    • Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved pyridazinone derivative using a calibrated analytical method, such as UV-Vis spectrophotometry or HPLC.[7]

    • Calculation: Calculate the mole fraction solubility using the masses and molar masses of the solute and solvent.[7]

  • The Power of Co-solvents: If a single solvent doesn't provide the desired solubility, a co-solvent system can be highly effective.[8][9][10] Co-solvents work by reducing the interfacial tension between the solute and the primary solvent, thereby increasing solubility.[9] Water-miscible organic solvents like DMSO, ethanol, and propylene glycol are commonly used.[8][11] For instance, the solubility of 6-phenyl-pyridazin-3(2H)-one increases linearly with the increasing mass fraction of DMSO in DMSO-water mixtures.[6]

    Data Presentation: Solubility of 6-phenyl-pyridazin-3(2H)-one in Various Solvents at 318.2 K
    SolventMole Fraction Solubility (x 10⁻¹)
    Dimethyl sulfoxide (DMSO)4.73
    Polyethylene glycol-400 (PEG-400)4.12
    Transcutol®3.46
    Ethyl acetate (EA)0.81
    2-Butanol0.218
    1-Butanol0.211
    Propylene glycol (PG)0.150
    Isopropyl alcohol (IPA)0.144
    Ethylene glycol (EG)0.127
    Ethanol0.0822
    Methanol0.0518
    Water0.000126

    Data extracted from a study by Shakeel, F., et al. (2019).[3]

Problem 2: My pyridazinone derivative precipitates out of solution during my in vitro biological assay.

Initial Assessment: This is a common issue when a highly concentrated stock solution (often in DMSO) is diluted into an aqueous assay buffer. The sudden change in solvent polarity causes the compound to crash out.

Solution Pathway:

  • pH Adjustment: Many pyridazinone derivatives contain ionizable functional groups.[5] For basic pyridazinones, acidifying the aqueous buffer can significantly increase solubility by forming a more soluble salt.[5][12] Conversely, for acidic pyridazinones, increasing the pH can enhance solubility.[12][13] It's crucial to know the pKa of your compound to effectively utilize this strategy.[5][12]

    Caption: Decision workflow for pH-based solubility enhancement.

  • Use of Surfactants: Surfactants can increase the solubility of poorly water-soluble compounds by forming micelles that encapsulate the drug molecules.[14] Non-ionic surfactants like Tween-80 and Pluronic-F68 are commonly used in biological assays due to their lower toxicity.[14][15]

  • Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[15][16] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a commonly used derivative for this purpose.[17]

Problem 3: I need to formulate my pyridazinone derivative for in vivo studies, but its low solubility is limiting bioavailability.

Initial Assessment: Poor oral bioavailability of poorly soluble drugs is a major challenge in drug development.[14][15] Several advanced formulation strategies can be employed to overcome this.

Solution Pathway:

  • Particle Size Reduction: Decreasing the particle size of the drug increases its surface area, which can lead to a faster dissolution rate.[15][18] Techniques like micronization and nanosuspension can be employed.[15][19]

  • Solid Dispersions: In a solid dispersion, the drug is dispersed in a hydrophilic carrier matrix. This can enhance the dissolution rate and apparent solubility of the drug.[15][16] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).

  • Prodrug Approach: A prodrug is an inactive derivative of a drug molecule that is converted to the active form in the body. This approach can be used to improve the solubility and other physicochemical properties of a drug.[16][19]

Frequently Asked Questions (FAQs)

Q1: What is the first thing I should try if my pyridazinone derivative is not dissolving?

A1: The simplest and often most effective first step is to gently heat the solution while stirring. Increased temperature often leads to increased solubility. However, be cautious of potential degradation of your compound at elevated temperatures. A systematic screening of different solvents should be your next step.

Q2: Are there any "universal" solvents for pyridazinone derivatives?

A2: While there is no single "universal" solvent, dimethyl sulfoxide (DMSO) is frequently reported to be a good solvent for many pyridazinone derivatives, exhibiting high solubility for compounds like 6-phenyl-pyridazin-3(2H)-one.[3][6]

Q3: How do I choose the right co-solvent?

A3: The choice of co-solvent depends on the specific pyridazinone derivative and the intended application. For in vitro assays, biocompatible co-solvents like ethanol, propylene glycol, and PEG-400 are preferred.[8][11] The final concentration of the co-solvent in the assay should be kept low (typically <1%) to avoid artifacts.

Q4: Can I use a combination of methods to improve solubility?

A4: Absolutely. Combining different strategies can often have a synergistic effect. For example, you can use a co-solvent system in combination with pH adjustment to achieve the desired solubility.[11][15]

Q5: Where can I find solubility data for my specific pyridazinone derivative?

A5: Published literature is the best source for experimental solubility data. Search scientific databases using the name or structure of your compound. If no data is available, you will likely need to perform your own solubility measurements as described in the protocol above.

Conclusion

Overcoming the solubility challenges of pyridazinone derivatives is a critical step in unlocking their full therapeutic potential. By adopting a systematic and informed approach, researchers can effectively navigate these hurdles. This guide provides a framework for troubleshooting common solubility issues, from basic solvent selection to advanced formulation strategies. Remember that each compound is unique, and a combination of empirical testing and a solid understanding of the underlying physicochemical principles will ultimately lead to success.

References

Technical Support Center: Scale-up Synthesis of 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Synthesis Overview & Common Challenges

The synthesis of 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid, a heterocyclic building block, typically involves the cyclocondensation of a γ-ketoacid with hydrazine. While straightforward on a lab scale, scaling up this reaction can introduce challenges related to reaction kinetics, impurity profiles, and product isolation. This guide addresses these potential hurdles with scientifically grounded advice.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower on a larger scale compared to my small-scale experiments. What are the likely causes and how can I improve it?

Low yields during scale-up are a frequent issue. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

  • Purity of Starting Materials: Impurities in your γ-ketoacid or hydrazine starting materials can lead to unwanted side reactions that are less apparent on a smaller scale.[1]

    • Recommendation: Ensure the purity of all reagents before use. Recrystallization or distillation of starting materials may be necessary.

  • Reaction Temperature Control: Maintaining a consistent and optimal temperature is critical. Exothermic reactions can lead to localized overheating in large reactors, causing decomposition of reactants or products.[1]

    • Recommendation: Use a reactor with efficient heat transfer and monitoring capabilities. A gradual addition of reagents can also help manage the exotherm. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature and reaction time.[1]

  • Solvent Choice: The choice of solvent can significantly impact reaction rate and yield.[1] Protic solvents like ethanol or acetic acid are commonly used and often facilitate the reaction.[1]

    • Recommendation: While ethanol or acetic acid are good starting points, consider a solvent study during process development to identify the optimal solvent for your specific scale and equipment.

  • pH of the Reaction Medium: The pH can be critical for the cyclocondensation of γ-ketoacids with hydrazine.[1] An acidic medium can catalyze the dehydration step, but strongly acidic conditions might lead to side reactions.[1]

    • Recommendation: Carefully control the pH of the reaction mixture. A buffer system may be beneficial for maintaining the optimal pH range.

  • Inefficient Water Removal: The cyclization step produces water. On a larger scale, inefficient removal of this water can shift the equilibrium back towards the starting materials, thus reducing the yield.[1]

    • Recommendation: Employ a Dean-Stark apparatus or use molecular sieves to effectively remove water and drive the reaction to completion.[1]

Q2: My final product is difficult to purify, and I'm observing persistent impurities. What are the common side products and how can I minimize their formation?

Impurity profiling is a key aspect of process development. Understanding potential side reactions is the first step to controlling them.

Common Side Reactions and Byproducts:

  • Incomplete Cyclization (Hydrazone Formation): The initial reaction between the ketoacid and hydrazine forms a hydrazone intermediate. If the subsequent cyclization is slow or incomplete, the hydrazone may be a major byproduct.[1]

    • Mitigation Strategy: Ensure optimal reaction conditions (temperature, pH, water removal) to favor the cyclization step. Prolonging the reaction time, under careful monitoring, may also be necessary.

  • Formation of Regioisomers: If using an unsymmetrical dicarbonyl starting material, there is a possibility of forming regioisomeric pyridazinone products.[1]

    • Mitigation Strategy: While not directly applicable to the symmetrical nature of the likely precursor to the target molecule, this is a critical consideration for analogs. Careful control of reaction conditions or the use of specific catalysts can sometimes influence regioselectivity.[1]

  • N-N Bond Cleavage: Harsh reaction conditions, such as excessively high temperatures or the presence of strong oxidizing or reducing agents, can lead to cleavage of the N-N bond in the hydrazine or the pyridazinone ring, resulting in a complex mixture of degradation products.[1]

    • Mitigation Strategy: Avoid extreme temperatures and incompatible reagents.

Q3: What are the recommended purification techniques for this compound on a large scale?

Scalable purification methods are essential for producing high-purity material.

Recommended Purification Methods:

  • Recrystallization: This is often the most effective and scalable method for purifying solid organic compounds.

    • Solvent Selection: A solvent screen is recommended to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble. Common solvents to evaluate include water, ethanol, isopropanol, and mixtures thereof.

  • Column Chromatography: While effective on a lab scale, traditional silica gel chromatography can be costly and time-consuming for large quantities.

    • Recommendation for Scale-up: Consider flash chromatography with larger columns or automated systems if recrystallization is not sufficient. Reverse-phase chromatography may also be an option, though it is generally more expensive.

  • Acid-Base Extraction: The carboxylic acid functionality of the target molecule allows for purification via acid-base extraction.

    • Procedure:

      • Dissolve the crude product in an organic solvent.

      • Extract with an aqueous base (e.g., sodium bicarbonate solution) to move the desired product into the aqueous layer as its salt.

      • Wash the aqueous layer with an organic solvent to remove neutral impurities.

      • Acidify the aqueous layer to precipitate the purified product.

      • Filter and dry the solid.

III. Experimental Protocols

General Synthesis Protocol for this compound

This protocol provides a general starting point. Optimization for specific equipment and scale is necessary.

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, condenser, and temperature probe, charge the γ-ketoacid precursor and a suitable solvent (e.g., ethanol or acetic acid).

  • Reagent Addition: Begin stirring and slowly add hydrazine hydrate to the mixture. The addition should be controlled to manage any exotherm.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.[1] If using a Dean-Stark trap, monitor water collection.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.

  • Isolation: Filter the solid product and wash with a small amount of cold solvent.

  • Purification: Purify the crude product by recrystallization or another suitable method as described in the troubleshooting section.

Data Presentation: Example Reaction Parameters
ParameterLab Scale (1g)Pilot Scale (1kg)
Solvent Ethanol (20 mL)Ethanol (20 L)
Hydrazine Hydrate 1.1 equivalents1.1 - 1.2 equivalents
Temperature Reflux (approx. 78°C)75-80°C (with careful monitoring)
Reaction Time 4-6 hours6-8 hours (monitor for completion)
Purification Column ChromatographyRecrystallization

IV. Visualizations

Troubleshooting Workflow for Low Yield

Caption: A troubleshooting workflow for addressing low yields.

Common Side Reactions in Pyridazinone Synthesis

Side_Reactions Start γ-Ketoacid + Hydrazine Hydrazone Hydrazone Intermediate Start->Hydrazone Regioisomers Regioisomers (with unsymmetrical precursors) Start->Regioisomers Hydrazone->Start Incomplete Reaction Product Desired Pyridazinone Product Hydrazone->Product Cyclization Degradation Degradation Products (N-N bond cleavage) Product->Degradation Harsh Conditions

Caption: Common side reactions in pyridazinone synthesis.

V. References

  • BenchChem. (n.d.). Common side reactions in the synthesis of pyridazinone derivatives. Retrieved from --INVALID-LINK--

References

Validation & Comparative

The Pivotal Role of the Propanoic Acid Moiety in Pyridazinone Scaffolds: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists navigating the complex landscape of cardiovascular drug discovery, the pyridazinone scaffold has emerged as a cornerstone for the development of potent and selective therapeutic agents. Among the myriad of derivatives, those bearing a propanoic acid moiety at the C3 position of the 6-oxo-1,4,5,6-tetrahydropyridazinyl ring system represent a particularly intriguing class. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, offering a comparative look at how structural modifications influence their biological activity, with a focus on their cardiovascular effects. We will delve into the experimental data that underpins our understanding of these compounds and provide detailed protocols for their evaluation, ensuring a robust framework for future research and development.

The 4,5-Dihydropyridazin-3(2H)-one Core: A Privileged Scaffold in Cardiovascular Research

The 4,5-dihydropyridazin-3(2H)-one ring system is a well-established pharmacophore, forming the backbone of numerous biologically active molecules.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antihypertensive, vasodilator, cardiotonic, and anti-inflammatory effects.[3][4] The core structure's ability to interact with various biological targets, most notably phosphodiesterase 3 (PDE3), has cemented its importance in the quest for novel treatments for cardiovascular diseases.[5][6]

The central focus of this guide is the exploration of derivatives of 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid , a molecule that combines the privileged pyridazinone core with a flexible acidic side chain. Understanding how modifications to this parent structure impact its biological efficacy is paramount for the rational design of new and improved therapeutic agents.

Deconstructing the Structure-Activity Relationship: A Multi-faceted Analysis

The biological activity of this compound derivatives is a finely tuned interplay of its structural components. To elucidate the SAR, we will dissect the molecule into its key domains: the C6 substituent, the N2 position of the pyridazinone ring, and the critical propanoic acid side chain.

The Influence of C6-Substituents: Beyond Simple Aryl Moieties

Historically, the C6 position of the pyridazinone ring has been a primary site for chemical modification, with a plethora of derivatives bearing aryl and heteroaryl substituents.[1][7] These modifications have been shown to significantly impact potency and selectivity. For instance, the introduction of a phenyl group at the C6 position has been a common strategy in the design of cardiotonic agents.[7]

However, recent studies have highlighted the profound impact of introducing a carboxylic acid functionality at this position. A comparative study on a series of pyridazin-3(2H)-one-based compounds revealed that a derivative with a carboxylic acid at C6 exhibited potent vasorelaxant activity.[7] This finding is particularly relevant to our core molecule of interest, as the propanoic acid side chain offers a more flexible means of presenting an acidic group.

Table 1: Comparative Vasorelaxant Activity of C6-Substituted Pyridazin-3(2H)-one Derivatives

CompoundC6-SubstituentVasorelaxant Activity (EC50, µM)Reference
Hydralazine (Reference) -18.210[7]
Compound 16 Carboxylic Acid0.339 [7]
Compound 17 Ester of Compound 161.225[7]
Compound 18 4-Methoxyphenyl Hydrazide of Compound 161.204[7]

The data unequivocally demonstrates that the free carboxylic acid (Compound 16) is significantly more potent than its ester and hydrazide analogues, and vastly superior to the established vasodilator, hydralazine. This underscores the critical role of the acidic moiety in eliciting a potent biological response.

Caption: SAR at the C6-position of the pyridazinone core.

The N2-Position: A Site for Fine-Tuning Activity

While the C6 position often dictates the primary mode of action, modifications at the N2 position of the pyridazinone ring provide an avenue for modulating potency, selectivity, and pharmacokinetic properties. The synthesis of N-alkyl and N-acyl derivatives has been explored, with varying results.[3] For instance, in the context of PDE3 inhibition, an unsubstituted nitrogen at the N2 position is often preferred for optimal activity.[1] Conversely, for other biological targets, the introduction of specific substituents can enhance potency.

The Propanoic Acid Side Chain: A Gateway to Potency and Selectivity

The presence of a propanoic acid side chain at the C3 position introduces a unique set of properties to the pyridazinone scaffold. This flexible linker terminating in a carboxylic acid group can engage in specific interactions with biological targets, such as hydrogen bonding and ionic interactions, which are not as readily achieved with a simple aryl substituent.

SAR_Logic cluster_activity Biological Activity Core This compound Pyridazinone Core Propanoic Acid Side Chain Vasodilator Vasodilator Core:f1->Vasodilator Core Scaffold Core:f2->Vasodilator Enhances Potency (Acidic Moiety) Antihypertensive Antihypertensive Core:f1->Antihypertensive Core Scaffold Cardiotonic Cardiotonic Core:f1->Cardiotonic Core Scaffold Core:f2->Cardiotonic Potential for Enhanced Binding

Caption: Logical relationship between the core structure and biological activities.

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of the findings discussed, this section provides detailed, step-by-step methodologies for the key experiments used to evaluate the cardiovascular effects of pyridazinone derivatives.

In Vitro Vasorelaxant Activity Assay: Isolated Rat Aortic Rings

This ex vivo method is a gold standard for assessing the direct vasodilatory effects of a compound on vascular smooth muscle.

Methodology:

  • Tissue Preparation:

    • Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit solution.

    • Adherent connective and adipose tissues are removed, and the aorta is cut into rings of approximately 3-4 mm in length.

    • For endothelium-denuded experiments, the endothelial layer is gently removed by rubbing the intimal surface with a small wire.

  • Experimental Setup:

    • Aortic rings are mounted between two stainless-steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

    • The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

  • Contraction and Relaxation Measurement:

    • The rings are pre-contracted with a vasoconstrictor agent, typically phenylephrine (1 µM) or KCl (60 mM).

    • Once a stable contraction plateau is reached, the test compounds are added cumulatively to the organ bath.

    • The relaxation response is recorded as a percentage of the pre-contraction induced by the vasoconstrictor.

  • Data Analysis:

    • Concentration-response curves are plotted, and the EC50 (half-maximal effective concentration) values are calculated to determine the potency of the compounds.

In Vitro Phosphodiesterase 3 (PDE3) Inhibition Assay

This enzymatic assay quantifies the ability of a compound to inhibit the activity of the PDE3 enzyme, a key target for cardiotonic agents.

Methodology:

  • Reagents and Materials:

    • Recombinant human PDE3 enzyme.

    • Fluorescently labeled cAMP (e.g., FAM-cAMP) as the substrate.

    • Assay buffer (e.g., Tris-HCl buffer with MgCl2).

    • Test compounds and a known PDE3 inhibitor (e.g., milrinone) as a positive control.

    • A microplate reader capable of measuring fluorescence polarization.

  • Assay Procedure:

    • The assay is typically performed in a 384-well microplate format.

    • Serial dilutions of the test compounds are added to the wells.

    • The PDE3 enzyme is then added, and the plate is incubated to allow for inhibitor binding.

    • The enzymatic reaction is initiated by the addition of the fluorescent cAMP substrate.

    • After a defined incubation period, the reaction is stopped.

  • Detection and Data Analysis:

    • The extent of cAMP hydrolysis is determined by measuring the change in fluorescence polarization. Inhibition of PDE3 results in less hydrolysis of the fluorescent substrate, leading to a lower fluorescence polarization signal.

    • IC50 (half-maximal inhibitory concentration) values are calculated from the concentration-response curves to quantify the inhibitory potency of the compounds.[8]

Ex Vivo Cardiotonic Activity Assay: Langendorff Isolated Perfused Heart

This classic physiological preparation allows for the assessment of a compound's direct effects on myocardial contractility and heart rate in an isolated, beating heart.

Methodology:

  • Heart Isolation and Perfusion:

    • A heart is rapidly excised from an anesthetized animal (e.g., rat or guinea pig) and immediately mounted on a Langendorff apparatus via aortic cannulation.

    • The heart is retrogradely perfused with an oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer) at a constant pressure or flow and temperature (37°C).

  • Measurement of Cardiac Function:

    • A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric ventricular pressure.

    • Parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow are continuously monitored and recorded.

  • Drug Administration and Data Analysis:

    • After an equilibration period, the test compounds are infused into the perfusion solution at increasing concentrations.

    • The effects on cardiac parameters are recorded, and concentration-response curves are constructed to evaluate the inotropic and chronotropic effects of the compounds.

Conclusion and Future Perspectives

Future research in this area should focus on a systematic exploration of the SAR of this compound derivatives. This would involve the synthesis and biological evaluation of a library of compounds with modifications to the propanoic acid chain (e.g., chain length, esterification, amidation) and various substituents on the pyridazinone ring. Such studies, guided by the principles of rational drug design and supported by robust experimental evaluation using the protocols outlined in this guide, will undoubtedly pave the way for the discovery of new and more effective treatments for cardiovascular diseases.

References

A Comparative In Vitro Evaluation of Novel 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic Acid Derivatives Against Key Therapeutic Target Enzymes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Pyridazinone Scaffold

The pyridazinone ring system is a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities. These include, but are not limited to, anti-inflammatory, cardiotonic, analgesic, and anticancer effects. This versatility stems from the scaffold's ability to interact with a wide range of biological targets, particularly enzymes. This guide focuses on derivatives of "3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid," a core structure poised for chemical modification to optimize potency and selectivity against critical enzyme targets.

As drug development professionals, our goal is not merely to synthesize novel compounds but to rigorously characterize their biological activity. This guide provides a comprehensive framework for the in vitro evaluation of these novel pyridazinone derivatives against two key enzymes implicated in cardiovascular and inflammatory diseases: Phosphodiesterase 3 (PDE3) and Cyclooxygenase-2 (COX-2) . We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and compare the potential performance of our novel derivatives against established clinical inhibitors.

Part 1: Evaluation Against Phosphodiesterase 3 (PDE3) – A Cardiotonic Target

PDE3 enzymes are crucial regulators of cyclic adenosine monophosphate (cAMP) levels within cardiac myocytes.[1] By hydrolyzing cAMP, PDE3 terminates its signaling cascade. Inhibition of PDE3 leads to an increase in intracellular cAMP, resulting in enhanced myocardial contractility and vasodilation.[2] This makes PDE3 a prime target for the treatment of congestive heart failure.[3] However, long-term use of broad PDE3 inhibitors has been associated with adverse effects, highlighting the need for novel, potentially more selective agents.[1]

PDE3 Signaling Pathway in Cardiac Myocytes

The inhibition of PDE3 prevents the breakdown of cAMP. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates key downstream targets like L-type calcium channels and phospholamban, ultimately increasing cardiac contractility.

PDE3_Pathway cluster_cell Cardiac Myocyte Beta_AR β-Adrenergic Receptor AC Adenylyl Cyclase Beta_AR->AC Activates cAMP cAMP AC->cAMP Synthesizes ATP ATP ATP->AC PDE3 PDE3 Enzyme cAMP->PDE3 PKA Protein Kinase A (Active) cAMP->PKA Activates AMP 5'-AMP PDE3->AMP Hydrolyzes Targets Downstream Targets (Ca2+ Channels, etc.) PKA->Targets Contractility Increased Contractility Targets->Contractility Inhibitor Pyridazinone Derivative Inhibitor->PDE3 Inhibits

PDE3 signaling pathway and point of inhibition.
Experimental Protocol: In Vitro PDE3 Inhibition Assay (Fluorescence Polarization)

This protocol is based on the principle of fluorescence polarization (FP), a robust method for high-throughput screening.[2][4] The assay measures the ability of a test compound to inhibit PDE3 from hydrolyzing a fluorescently labeled cAMP substrate.

Causality: We choose FP because it is a homogeneous assay (no separation steps), which reduces handling errors and is easily automated. The change in polarization is directly proportional to enzyme activity, providing a clear and quantitative readout of inhibition.[4]

Materials:

  • Recombinant Human PDE3A or PDE3B (BPS Bioscience, Cat# 60031 or similar)

  • Fluorescence Polarization Assay Kit (e.g., BPS Bioscience PDE3B Assay Kit, Cat# 60336)[4]

  • Test Compounds (Derivatives of this compound) and controls (dissolved in DMSO)

  • Known PDE3 inhibitors (Milrinone, Cilostazol) as positive controls

  • Low-volume, black, 384-well microplate

  • Microplate reader capable of measuring fluorescence polarization (e.g., Ex: 485 nm, Em: 535 nm)

Step-by-Step Methodology:

  • Reagent Preparation: Thaw all kit reagents and keep them on ice. Prepare a serial dilution of your test compounds and the positive controls (e.g., Milrinone, Cilostazol) in the provided assay buffer. The final DMSO concentration should be kept constant and not exceed 1%.

  • Enzyme Preparation: Dilute the PDE3 enzyme stock solution to the desired working concentration in chilled assay buffer, as recommended by the manufacturer. Keep the diluted enzyme on ice.

  • Assay Plate Setup:

    • Add 5 µL of the serially diluted test compounds, positive controls, or vehicle (DMSO in assay buffer for "No Inhibitor" control) to the wells of the 384-well microplate.[2]

    • Add 10 µL of the diluted PDE3 enzyme solution to each well. For a "No Enzyme" control, add 10 µL of assay buffer instead.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature. This step allows the inhibitors to bind to the enzyme before the reaction starts.[2]

  • Reaction Initiation: Initiate the enzymatic reaction by adding 5 µL of the fluorescent cAMP substrate solution to each well.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Reaction Termination & Detection: Stop the reaction by adding 10 µL of the kit's "Binding Agent" solution to each well. This agent binds to the hydrolyzed substrate, causing a change in polarization.[2] Incubate for an additional 30 minutes at room temperature for the binding to equilibrate.

  • Measurement: Measure the fluorescence polarization of each well using the microplate reader with the appropriate filters.

Data Analysis and Comparison

The IC50 value—the concentration of an inhibitor required to reduce enzyme activity by 50%—is the standard metric for potency. This is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Comparative Data Table: PDE3 Inhibition

Compound Target Enzyme IC50 (µM) Source / Reference
Derivative 1 (Hypothetical) PDE3A 0.25 Experimental Data
Derivative 2 (Hypothetical) PDE3A 1.50 Experimental Data
Milrinone PDE3 ~1.3 - 22.8 [5][6]
Cilostazol PDE3 Weaker than Milrinone [6][7]

| Parogrelil | PDE3A | 0.000179 |[8] |

Note: IC50 values can vary based on assay conditions (e.g., temperature, substrate concentration). The values for known inhibitors are provided for comparative context.

Workflow Visualization

PDE3_Workflow A 1. Prepare Reagents (Compounds, Enzyme, Buffer) B 2. Dispense Compounds & Controls into 384-well Plate A->B C 3. Add PDE3 Enzyme B->C D 4. Pre-incubate (15 min, RT) C->D E 5. Initiate with Fluorescent Substrate D->E F 6. Incubate Reaction (60 min, RT) E->F G 7. Stop with Binding Agent F->G H 8. Read Fluorescence Polarization G->H I 9. Calculate IC50 Values H->I

Experimental workflow for the PDE3 inhibition assay.

Part 2: Evaluation Against Cyclooxygenase-2 (COX-2) – An Anti-inflammatory Target

The COX-2 enzyme is a key mediator of inflammation and pain. It is typically expressed at low levels in normal tissue but is significantly upregulated in response to inflammatory stimuli.[9] COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, which are potent pro-inflammatory signaling molecules.[10][11] Selective inhibition of COX-2 is the mechanism of action for a major class of non-steroidal anti-inflammatory drugs (NSAIDs). Evaluating our pyridazinone derivatives against this target explores their potential as anti-inflammatory agents.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol utilizes a fluorometric method to detect the peroxidase activity of the COX enzyme. The assay is sensitive, reliable, and suitable for high-throughput screening of potential inhibitors.[12][13]

Causality: A fluorometric assay is chosen for its high sensitivity and continuous readout capability, allowing for kinetic analysis if desired. It directly measures the product of the COX reaction, providing a robust assessment of enzyme activity.[14]

Materials:

  • Human Recombinant COX-2 Enzyme (e.g., from a Cayman Chemical or Assay Genie kit)

  • COX-2 Inhibitor Screening Kit (e.g., Assay Genie, Cat# BN00777)[12]

  • COX Assay Buffer

  • Fluorometric Probe (e.g., ADHP)

  • Arachidonic Acid (Substrate)

  • Test Compounds and controls (dissolved in DMSO)

  • Known COX-2 inhibitor (Celecoxib) as a positive control

  • 96-well opaque white microplate

  • Fluorescence microplate reader (e.g., Ex/Em = 535/587 nm)

Step-by-Step Methodology:

  • Reagent Preparation: Bring all kit components to room temperature before use, except for the enzyme, which should be kept on ice. Reconstitute the COX-2 enzyme as directed by the manufacturer.

  • Inhibitor and Control Setup: Dissolve test compounds and Celecoxib in DMSO. Prepare a 10X working solution by diluting with COX Assay Buffer.

  • Reaction Mix Preparation: Prepare a Reaction Mix for each well according to the kit's protocol, typically containing COX Assay Buffer and the COX Probe.

  • Assay Plate Setup:

    • Add 10 µL of the diluted test inhibitor, positive control (Celecoxib), or Assay Buffer (for Enzyme Control) to the appropriate wells.[12]

    • Add 80 µL of the Reaction Mix to each well.

  • Enzyme Addition: Add 10 µL of the diluted COX-2 enzyme to all wells except for a "Background" control.

  • Reaction Initiation: Immediately initiate the reaction by adding 10 µL of the Arachidonic Acid substrate solution to all wells using a multi-channel pipette.

  • Measurement: Immediately measure the fluorescence in kinetic mode at 25°C for 5-10 minutes. The plate reader should be preset to avoid delays.

  • Data Analysis: Choose two time points in the linear range of the reaction curve to calculate the reaction rate (slope). The percent inhibition is calculated relative to the Enzyme Control. Plot the percent inhibition versus the log of the compound concentration to determine the IC50 value.

Comparative Data Table: COX-2 Inhibition

Compound Target Enzyme IC50 (µM) Selectivity (COX-1/COX-2) Source / Reference
Derivative 3 (Hypothetical) COX-2 0.45 >100 Experimental Data
Derivative 4 (Hypothetical) COX-2 5.2 ~10 Experimental Data
Celecoxib COX-2 ~0.5 - 7.6 ~7-30 [15][16]
Meloxicam COX-2 ~2.0 - 4.7 ~2-3 [15][17]

| Diclofenac | COX-2 | ~0.63 | ~1 |[17] |

Part 3: Structure-Activity Relationship (SAR) – A Logical Framework

The true power of evaluating a series of derivatives lies in understanding the Structure-Activity Relationship (SAR)—how specific chemical modifications to the core scaffold influence biological activity. By comparing the IC50 values of different derivatives, we can infer the importance of various functional groups.

Hypothetical SAR for Pyridazinone Derivatives: This diagram illustrates a logical framework for analyzing SAR. Based on the data from our hypothetical derivatives, we can postulate which substitutions enhance potency for each target.

SAR_Logic Core Core Scaffold This compound R1 Position R1 (e.g., on Phenyl Ring) Core->R1 R2 Position R2 (e.g., on Propanoic Acid) Core->R2 R1_EDG Electron Donating Group (e.g., -OCH3) R1->R1_EDG R1_EWG R1_EWG R1->R1_EWG R2_Amide Amide Formation (e.g., -CONHCH3) R2->R2_Amide R2_Ester Esterification (e.g., -COOCH3) R2->R2_Ester R1_EW R1_EW G Electron Withdrawing Group (e.g., -CF3, -Cl) PDE3_Potency Increased PDE3 Potency R1_EDG->PDE3_Potency Hypothesized to Increase (e.g., H-bonding) R2_Amide->PDE3_Potency May Enhance Binding COX2_Potency Increased COX-2 Potency R2_Ester->COX2_Potency May Improve Cell Permeability R1_EWG->COX2_Potency Hypothesized to Increase (e.g., fits hydrophobic pocket)

Hypothetical Structure-Activity Relationship (SAR) map.

Expertise & Causality: For PDE3, a hydrogen bond-donating or accepting group (like an ether on an appended phenyl ring) might increase potency by interacting with polar residues in the active site. For COX-2, a bulky, hydrophobic group often enhances selectivity and potency by fitting into the larger, more accommodating active site of the COX-2 isoform compared to COX-1. Modifying the propanoic acid moiety to an ester or amide could alter pharmacokinetic properties like cell permeability and metabolic stability, which, while not measured in these enzymatic assays, are critical for eventual drug development.

Conclusion

This guide provides a robust and scientifically grounded framework for the initial in vitro characterization of novel this compound derivatives. By employing standardized, high-quality enzymatic assays against therapeutically relevant targets like PDE3 and COX-2, researchers can efficiently determine the potency and potential of their synthesized compounds. The systematic comparison against established drugs and the subsequent analysis of structure-activity relationships are critical steps in the iterative process of drug discovery, guiding the design of next-generation derivatives with improved efficacy and safety profiles.

References

A Senior Application Scientist's Guide to Validating the Binding Mode of "3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid" Derivatives through Molecular Docking

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the family of "3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid" derivatives has emerged as a scaffold of significant interest. Exhibiting structural similarities to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, these compounds are promising candidates for modulating the GABAA receptor.[1] The GABAA receptor, a ligand-gated ion channel, plays a crucial role in regulating neuronal excitability, and its dysfunction is implicated in a range of neurological and psychiatric disorders.[1]

Molecular docking serves as a powerful computational tool in the early stages of drug development, offering predictions of how a ligand might bind to its protein target. However, it is imperative to recognize that docking simulations are predictive models, not definitive truths. Their outputs must be subjected to rigorous validation to ensure their physiological relevance and to guide subsequent research effectively.

This guide provides a comprehensive framework for validating the binding mode of "this compound" derivatives with their putative target, the GABAA receptor. We will delve into a robust molecular docking protocol, followed by a multi-faceted validation strategy that integrates experimental data and alternative computational methods.

Part 1: A Rigorous Molecular Docking Protocol

The foundation of any computational study is a meticulously executed protocol. The following steps outline a validated workflow for docking our pyridazinone derivatives to the GABAA receptor.

Experimental Workflow: Molecular Docking

cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain GABAA Receptor Structure (e.g., PDB: 6D6T, 4COF) ProtPrep 3. Receptor Preparation (Remove water, add hydrogens, assign charges) PDB->ProtPrep Ligand 2. Prepare 3D Ligand Structures (e.g., from PubChem or synthesized) LigPrep 4. Ligand Preparation (Energy minimization, assign rotatable bonds) Ligand->LigPrep Grid 5. Define Binding Site (Grid box generation around the active site) ProtPrep->Grid LigPrep->Grid Docking 6. Run Docking Simulation (e.g., AutoDock Vina) Grid->Docking Analyze 7. Analyze Docking Poses (Binding energy, interactions) Docking->Analyze Visualize 8. Visualize Results (PyMOL, Discovery Studio) Analyze->Visualize

Figure 1: A generalized workflow for molecular docking.

Step-by-Step Methodology
  • Receptor Acquisition and Preparation:

    • Action: Obtain a high-resolution crystal structure of the human GABAA receptor. Several structures are available in the Protein Data Bank (PDB), such as 6D6T and 4COF.[2][3]

    • Scientist's Note: The choice of PDB structure is critical. Select a structure with a co-crystallized ligand similar to the scaffold of interest, if available, as this provides a validated binding pocket. Ensure the resolution is high (ideally < 2.5 Å) to minimize structural uncertainties.

    • Protocol: Using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro), prepare the protein by removing water molecules, adding polar hydrogens, and assigning partial charges (e.g., Kollman charges).[4]

  • Ligand Preparation:

    • Action: Generate 3D conformations of the "this compound" derivatives.

    • Protocol: Use a tool like Open Babel to convert 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).[5] This step ensures that the ligand conformation is energetically favorable before docking. For use in AutoDock Vina, convert the ligand files to the PDBQT format, which includes atomic charges and defines rotatable bonds.[6]

  • Grid Generation and Docking:

    • Action: Define the search space for the docking algorithm on the receptor.

    • Scientist's Note: For site-specific docking, the grid box should encompass the known binding site of the GABAA receptor.[7] If a co-crystallized ligand is present in the template PDB structure, its coordinates can be used to define the center of the grid box.

    • Protocol: Run the molecular docking simulation using a program like AutoDock Vina.[8] This program will systematically sample different conformations and orientations of the ligand within the defined grid box, scoring each pose based on a calculated binding affinity.

Part 2: The Imperative of Validation

A predicted binding pose from a single docking run is a hypothesis. To build confidence in this hypothesis, a multi-pronged validation approach is essential.

Validation Workflow: A Multi-Method Approach

cluster_validation Validation Framework cluster_comparison Experimental Comparison Docking Initial Docking Pose Redocking 1. Redocking Validation (RMSD < 2.0 Å) Docking->Redocking MD_Sim 2. Molecular Dynamics Simulation (Assess pose stability) Docking->MD_Sim Exp_Data Experimental Data (X-ray, NMR, SAR) Redocking->Exp_Data Compare MMPBSA 3. MM/PBSA or MM/GBSA (Refined binding free energy) MD_Sim->MMPBSA MMPBSA->Exp_Data Compare

Figure 2: A workflow for validating molecular docking results.

  • Redocking of a Co-crystallized Ligand:

    • Concept: The first and most fundamental validation step is to confirm that your docking protocol can reproduce a known binding mode.[9][10]

    • Protocol: Take the co-crystallized ligand from the original PDB file, remove it, and then dock it back into the receptor using the established protocol.

    • Success Criterion: A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystallographic pose is generally considered a successful validation.[11]

  • Molecular Dynamics (MD) Simulations:

    • Concept: While docking provides a static snapshot, MD simulations assess the dynamic stability of the predicted protein-ligand complex over time in a simulated physiological environment.[12][13]

    • Scientist's Note: A ligand that is not in a stable binding pose will often drift away from the binding pocket during an MD simulation. This method helps to filter out docking artifacts.[14]

    • Protocol: The top-ranked docked complex is solvated in a water box with appropriate ions. An MD simulation is then run for a duration of 50-100 nanoseconds using software like GROMACS or AMBER. The stability of the complex is analyzed by monitoring the RMSD of the ligand and protein over the course of the simulation.

  • Binding Free Energy Calculations (MM/PBSA and MM/GBSA):

    • Concept: Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Generalized Born Surface Area (MM/GBSA) are post-processing methods applied to MD simulation trajectories to provide a more accurate estimation of binding free energy than docking scores alone.[15][16][17]

    • Protocol: Snapshots from the stable portion of the MD trajectory are used to calculate the binding free energy.[18] These methods can also decompose the energy to identify key residues contributing to the binding, offering deeper mechanistic insights.[15]

Part 3: Data Interpretation and Comparison

The ultimate validation comes from comparing the computational predictions with experimental data.

DerivativeDocking Score (kcal/mol)Key Interacting Residues (Predicted)RMSD from MD (Å)MM/GBSA ΔG (kcal/mol)Experimental IC50 (nM)
Compound A -8.5Tyr97, Arg120, Phe2001.2-45.750
Compound B -7.2Tyr97, Ser1502.5-30.1250
Compound C -9.1Tyr97, Arg120, Phe200, Asp1011.1-52.315
Alternative X -6.5Leu99, Val1103.1-25.5>1000

Table 1: A hypothetical comparison of computational and experimental data for pyridazinone derivatives. Note that residue numbers are illustrative.

Analysis of the Data:

  • Correlation: A strong correlation between the calculated binding affinities (Docking Score, MM/GBSA) and the experimental bioactivity (IC50) lends significant credibility to the predicted binding mode. In our hypothetical data, Compounds A and C, with better scores, show higher experimental potency.

  • Stability: The low RMSD values for Compounds A and C during MD simulations suggest their docked poses are stable and likely representative of a true binding event. The higher RMSD for Compound B and Alternative X indicates instability.

  • Key Interactions: The identification of key interacting residues can guide future lead optimization. For instance, the consistent interaction with Tyr97, Arg120, and Phe200 suggests these are "hot-spot" residues for binding.

Biological Context: GABAA Receptor Signaling

To fully appreciate the implications of these binding studies, it is crucial to understand the biological pathway being modulated.

GABA GABA or Derivative (Agonist) Receptor GABAA Receptor GABA->Receptor Binds to Channel Chloride (Cl-) Channel Opening Receptor->Channel Influx Cl- Influx Channel->Influx Hyperpolarization Membrane Hyperpolarization Influx->Hyperpolarization Inhibition Neuronal Inhibition (Reduced Action Potential Firing) Hyperpolarization->Inhibition

Figure 3: Simplified signaling pathway of the GABAA receptor.

The binding of an agonist, such as GABA or a potent "this compound" derivative, to the GABAA receptor induces a conformational change that opens its intrinsic chloride ion channel.[1] The subsequent influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.

Conclusion

Molecular docking is an invaluable asset in modern drug discovery, but its predictive power is only realized when coupled with a stringent and multi-faceted validation strategy. By systematically cross-referencing docking results with more rigorous computational methods like molecular dynamics and, most importantly, with empirical evidence, researchers can build a high-confidence model of the ligand-receptor interaction. This validated understanding of the binding mode of "this compound" derivatives is the cornerstone for rational, structure-based design of the next generation of GABAA receptor modulators.

References

A Comparative Guide to Starting Materials for the Synthesis of Pyridazinone-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Pyridazinone derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from anticancer and anti-inflammatory to cardiovascular treatments.[1] The efficacy of any synthetic campaign hinges on the strategic selection of starting materials, a choice that profoundly impacts overall yield, cost, scalability, and the environmental footprint of the process. This guide provides an in-depth comparison of classical and alternative starting materials for the synthesis of pyridazinone-based inhibitors, offering experimental insights to inform your research and development.

The Classical Approach: γ-Ketoacids as the Workhorse

The most established and versatile route to 3(2H)-pyridazinones is the cyclocondensation of a γ-ketoacid with hydrazine or its derivatives.[2][3] This method's reliability and the commercial availability of a wide array of starting materials have cemented its status as the go-to protocol for many researchers.

A typical synthesis begins with a Friedel-Crafts acylation, for instance, reacting a substituted benzene with succinic anhydride to form a β-aroylpropionic acid (a type of γ-ketoacid).[3][4] This intermediate is then cyclized with hydrazine hydrate.

Causality Behind Experimental Choices: The use of γ-ketoacids is favored because the 1,4-dicarbonyl relationship is perfectly poised for cyclization with the dinucleophilic hydrazine. The reaction is often performed in a protic solvent like ethanol, which facilitates both the initial hydrazone formation and the subsequent intramolecular cyclization/dehydration to form the stable pyridazinone ring.[5]

Representative Experimental Protocol: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one[6]
  • Step 1: Synthesis of β-Benzoylpropionic Acid: In a flask equipped for reflux, succinic anhydride (0.10 mol) is added portion-wise to a stirred mixture of benzene (30 mL) and anhydrous aluminum chloride (0.15 mol). The mixture is heated for 4 hours.[6] After cooling, the complex is hydrolyzed with ice-cold hydrochloric acid. The resulting precipitate, β-benzoylpropionic acid, is collected and purified.

  • Step 2: Cyclocondensation: The β-benzoylpropionic acid (0.1 mol) is dissolved in ethanol (25 mL). Hydrazine hydrate (1 mL) is added, and the mixture is refluxed for 8 hours.[4] Upon cooling, the product, 6-phenyl-4,5-dihydropyridazin-3(2H)-one, precipitates and is collected by filtration.

Alternative Starting Materials: Expanding the Synthetic Toolbox

While reliable, the classical γ-ketoacid route can sometimes be lengthy or require harsh conditions (e.g., AlCl₃). Several alternatives have emerged, offering advantages in terms of cost, safety, and access to novel substitution patterns.

Mucochloric Acid: A Halogenated and Highly Functionalized Precursor

Mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) is an inexpensive and highly functionalized starting material.[7] Its key advantage lies in the direct introduction of chlorine atoms at the 4 and 5 positions of the pyridazinone ring, which are valuable handles for further functionalization via nucleophilic substitution or cross-coupling reactions.[8]

The synthesis involves a straightforward condensation with hydrazine. The two chlorine atoms offer different reactivity, enabling selective transformations.[7]

Representative Experimental Protocol: Synthesis of 4,5-dichloro-3-pyridazone[10]
  • A solution of mucochloric acid (3.9 grams) in water is warmed to 80-100°C.

  • A mixture of hydrazine sulfate (3.1 grams) and sodium acetate (3.0 grams) is added to the stirred solution.

  • A solid precipitate of 4,5-dichloro-3-pyridazone forms, which is collected by filtration and can be recrystallized from water.[9] The reported yield is approximately 3.0 grams.

Levulinic Acid: A Bio-Renewable γ-Ketoacid

Levulinic acid (4-oxopentanoic acid) stands out as a green alternative. It is readily derivable from the acid-catalyzed degradation of cellulose, making it a bio-based platform chemical. Synthetically, it behaves as a classic γ-ketoacid, providing a sustainable route to 6-methyl-pyridazinones.[10][11]

Representative Experimental Protocol: Synthesis of 6-Methylpyridazin-3(2H)-one[12]
  • Levulinic acid (11.61 g, 0.1 mol) is dissolved in ethanol (100 mL) in a round-bottom flask.

  • Hydrazine hydrate (80% solution, 6.25 g, 0.1 mol) is added dropwise with stirring.[11]

  • The reaction mixture is heated to reflux for 4 hours.

  • After cooling, the mixture is placed in an ice-water bath to facilitate the precipitation of 6-methylpyridazin-3(2H)-one. The solid is collected by vacuum filtration.

Furfural: A Gateway to Novel Scaffolds

Furfural, another key biomass-derived platform chemical, offers an innovative entry point to pyridazine-related structures, though not always directly to the pyridazinone core itself.[12][13][14] Its furan ring can be transformed through various catalytic processes into piperidine or pyridine scaffolds, which can then be further elaborated.[15] While this is a more indirect route, it highlights the potential of biomass valorization to create diverse heterocyclic building blocks.[16] The direct synthesis of pyridazinones from furfural is less common but represents an area of active research in green chemistry.[17][18]

Performance Comparison of Starting Materials

The choice of starting material has significant practical implications. The following table provides a comparative overview based on key performance indicators.

Starting MaterialTypical Precursor(s)Key AdvantagesKey DisadvantagesEst. Yield Range (%)Relative Cost
β-Aroylpropionic Acids Substituted Benzene, Succinic AnhydrideHighly versatile, wide substrate scope, well-established protocols.[2][3]Often requires stoichiometric Lewis acids (e.g., AlCl₃), multi-step process.70-90%[4][19]
Mucochloric Acid Furfural (industrial)Inexpensive, directly yields 4,5-dihalogenated pyridazinones, valuable for further functionalization.[7][20][21]Limited to halogenated derivatives, mucochloric acid is corrosive.60-80%[9][22]$
Levulinic Acid Biomass (Cellulose)Bio-renewable, sustainable, green starting material.[10][11]Primarily yields 6-methyl substituted pyridazinones, limiting structural diversity.85-95%[10]
-
$

Synthetic Pathways and Workflows

Visualizing the synthetic routes clarifies the relationships between the starting materials and the final pyridazinone core.

Synthetic Pathways to Pyridazinone Core cluster_0 Classical Route cluster_1 Halogenated Route cluster_2 Bio-based Route Benzene Benzene β-Aroylpropionic Acid β-Aroylpropionic Acid Benzene->β-Aroylpropionic Acid  Friedel-Crafts  Acylation (AlCl₃) Succinic Anhydride Succinic Anhydride Succinic Anhydride->β-Aroylpropionic Acid Pyridazinone Core Pyridazinone Core β-Aroylpropionic Acid->Pyridazinone Core Cyclocondensation Mucochloric Acid Mucochloric Acid Mucochloric Acid->Pyridazinone Core Cyclocondensation Biomass (Cellulose) Biomass (Cellulose) Levulinic Acid Levulinic Acid Biomass (Cellulose)->Levulinic Acid  Acid  Hydrolysis Levulinic Acid->Pyridazinone Core Cyclocondensation Hydrazine Hydrazine Hydrazine->Pyridazinone Core caption Fig 1. Comparative synthetic pathways.

Caption: Fig 1. Comparative synthetic pathways.

The experimental workflow for troubleshooting common issues like low yield is critical for practical synthesis.

Troubleshooting Workflow for Low Yield start Low Yield of Pyridazinone check_purity Check Purity of Starting Materials start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp eval_solvent Evaluate Solvent Choice optimize_temp->eval_solvent adjust_ph Adjust Reaction pH eval_solvent->adjust_ph remove_water Consider Water Removal (e.g., Dean-Stark) adjust_ph->remove_water monitor Monitor Reaction by TLC/LC-MS remove_water->monitor reevaluate Re-evaluate Results monitor->reevaluate reevaluate->check_purity If still low success Optimization Successful reevaluate->success Improved Yield caption Fig 2. A workflow for addressing low yields.

Caption: Fig 2. A workflow for addressing low yields.

Conclusion

The selection of a starting material for pyridazinone synthesis is a multifactorial decision. The classical γ-ketoacid approach remains a robust and versatile option, ideal for generating a wide diversity of analogs. For projects requiring rapid access to halogenated intermediates for further diversification, mucochloric acid presents a cost-effective and efficient alternative. In the context of green and sustainable chemistry, bio-based starting materials like levulinic acid are becoming increasingly important, offering an environmentally conscious route to valuable methylated pyridazinones. By understanding the distinct advantages and experimental nuances of each starting material, researchers can better strategize their synthetic campaigns to achieve their drug discovery and development goals efficiently and sustainably.

References

Assessing the Metabolic Stability of Novel 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its therapeutic potential. For researchers working with novel derivatives of "3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid," a scaffold with recognized pharmacological potential, understanding how these molecules are metabolized is paramount to their successful development.[1][2][3][4][5] This guide provides a comprehensive comparison of key in vitro assays for assessing metabolic stability, offering detailed protocols and insights to aid in the selection of the most promising drug candidates.

The Imperative of Metabolic Stability in Drug Development

A compound's journey through the body is fraught with metabolic challenges, primarily in the liver, where a host of enzymes work to modify and eliminate foreign substances (xenobiotics).[6][7] A compound that is too rapidly metabolized will have a short half-life, leading to low bioavailability and the need for frequent, high doses.[6] Conversely, a compound that is too stable may accumulate to toxic levels. Therefore, a thorough understanding of a compound's metabolic fate is essential for optimizing its pharmacokinetic profile and ensuring its safety and efficacy.[7]

This guide will navigate the essential in vitro techniques used to evaluate the metabolic stability of your pyridazinone derivatives, providing a framework for generating robust and comparable data to drive your research forward.

A Comparative Overview of In Vitro Metabolic Stability Assays

The initial assessment of metabolic stability is typically conducted using in vitro systems that recapitulate key aspects of hepatic metabolism. The three most common and informative assays are the liver microsomal stability assay, the S9 fraction stability assay, and the hepatocyte stability assay. Each offers a unique window into a compound's metabolic profile, and the choice of assay depends on the specific questions being addressed.

Assay Enzymes Present Metabolic Reactions Captured Complexity & Cost Best For
Liver Microsomal Stability Assay Phase I enzymes (e.g., CYPs, FMOs)Oxidation, reductionLowHigh-throughput screening of Phase I metabolism
S9 Fraction Stability Assay Phase I and Phase II enzymes (e.g., UGTs, SULTs, GSTs)Oxidation, reduction, conjugationModerateAssessing both Phase I and Phase II metabolism
Hepatocyte Stability Assay Full complement of hepatic enzymes and cofactorsComprehensive metabolic profiling, including transportHigh"Gold standard" for in vitro metabolism, predicting in vivo clearance

Experimental Protocols: A Step-by-Step Guide

Liver Microsomal Stability Assay

This assay is a workhorse in early drug discovery due to its simplicity, high-throughput compatibility, and cost-effectiveness.[8] It primarily assesses a compound's susceptibility to Phase I metabolism, which is often the initial and rate-limiting step in drug clearance.[8]

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Stock Solution (e.g., 10 mM in DMSO) mix Combine Microsomes, Buffer, and Test Compound prep_compound->mix prep_microsomes Thaw and Prepare Liver Microsomes (e.g., human, rat) prep_microsomes->mix prep_buffer Prepare Incubation Buffer (e.g., phosphate buffer, pH 7.4) prep_buffer->mix prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH prep_nadph->start_reaction preincubate Pre-incubate at 37°C mix->preincubate preincubate->start_reaction time_points Collect Aliquots at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench Reaction (e.g., with cold acetonitrile containing internal standard) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze

Caption: Workflow for the Liver Microsomal Stability Assay.

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of each "this compound" derivative in DMSO.[9]

    • Thaw cryopreserved liver microsomes (e.g., human, rat) on ice.[10] Dilute to a working concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).[11]

    • Prepare an NADPH regenerating system to ensure a sustained supply of the necessary cofactor for CYP450 enzymes.[12]

  • Incubation:

    • In a 96-well plate, combine the microsomal solution, phosphate buffer, and the test compound (final concentration typically 1 µM).[10]

    • Pre-incubate the plate at 37°C for 5-10 minutes.[9]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[10]

  • Sample Collection and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), collect aliquots of the reaction mixture.[9]

    • Immediately quench the reaction by adding the aliquot to a collection plate containing ice-cold acetonitrile with an internal standard.[8]

  • Sample Processing and Analysis:

    • Centrifuge the collection plate to pellet the precipitated proteins.[12]

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[13][14][15]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • From the slope of the line, calculate the half-life (t½) and the in vitro intrinsic clearance (CLint).[8]

S9 Fraction Stability Assay

The S9 fraction contains both microsomal and cytosolic enzymes, offering a more comprehensive picture of metabolism by including Phase II conjugation reactions.[7][16] This is particularly important for compounds that are rapidly cleared through pathways like glucuronidation or sulfation.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Stock Solution mix Combine S9 Fraction, Buffer, and Test Compound prep_compound->mix prep_s9 Thaw and Prepare S9 Fraction prep_s9->mix prep_buffer Prepare Incubation Buffer prep_buffer->mix prep_cofactors Prepare Cofactor Mix (NADPH, UDPGA, PAPS, etc.) start_reaction Initiate Reaction with Cofactor Mix prep_cofactors->start_reaction preincubate Pre-incubate at 37°C mix->preincubate preincubate->start_reaction time_points Collect Aliquots at Multiple Time Points start_reaction->time_points quench Quench Reaction time_points->quench centrifuge Centrifuge quench->centrifuge analyze Analyze by LC-MS/MS centrifuge->analyze

Caption: Workflow for the S9 Fraction Stability Assay.

The protocol for the S9 stability assay is similar to the microsomal assay, with the key difference being the use of the S9 fraction and a more comprehensive cofactor mix.[17][18]

  • Preparation of Reagents:

    • Prepare test compound stock solutions as described for the microsomal assay.

    • Thaw cryopreserved S9 fraction and dilute to a working concentration (e.g., 1-2 mg/mL) in buffer.[18]

    • Prepare a cofactor mix containing NADPH for Phase I reactions, and UDPGA and PAPS for Phase II reactions (glucuronidation and sulfation, respectively).[16][19]

  • Incubation, Sample Collection, and Analysis:

    • Follow the same incubation, quenching, and analysis steps as outlined in the liver microsomal stability assay protocol.

Hepatocyte Stability Assay

Hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of metabolic enzymes and cofactors within an intact cellular environment.[6][20] This assay provides the most physiologically relevant data and is often used to predict in vivo human clearance.[21][22]

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Stock Solution mix Add Test Compound to Hepatocyte Suspension prep_compound->mix thaw_hepatocytes Thaw and Prepare Cryopreserved Hepatocytes determine_viability Determine Cell Viability and Density thaw_hepatocytes->determine_viability prepare_suspension Prepare Hepatocyte Suspension in Incubation Medium determine_viability->prepare_suspension prepare_suspension->mix incubate Incubate at 37°C with Shaking mix->incubate time_points Collect Aliquots at Multiple Time Points incubate->time_points quench Quench Reaction time_points->quench centrifuge Centrifuge quench->centrifuge analyze Analyze by LC-MS/MS centrifuge->analyze

Caption: Workflow for the Hepatocyte Stability Assay.

  • Preparation of Hepatocytes:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol.[23]

    • Determine cell viability and density using a method such as trypan blue exclusion.

    • Prepare a suspension of hepatocytes in a suitable incubation medium (e.g., Williams' Medium E) at a concentration of approximately 0.5-1 million viable cells/mL.[21][24]

  • Incubation:

    • Add the test compound to the hepatocyte suspension at a final concentration of 1 µM.[24]

    • Incubate the mixture at 37°C in a humidified incubator, often with gentle shaking to keep the cells in suspension.[20]

  • Sample Collection, Processing, and Analysis:

    • Follow the same sample collection, quenching, and analysis procedures as described for the microsomal and S9 assays.

Comparative Data Analysis of Pyridazinone Derivatives

To illustrate the application of these assays, consider the following hypothetical data for a series of "this compound" derivatives with varying substitutions.

Compound Substitution Microsomal t½ (min) S9 t½ (min) Hepatocyte t½ (min) In Vitro CLint (µL/min/mg protein or 10^6 cells) Predicted In Vivo Clearance
Parent -H45353015.4Moderate
Derivative A -F>60>60558.0Low
Derivative B -OCH315121069.3High
Derivative C -Cl50403812.1Low to Moderate
Derivative D -CH325201838.5Moderate to High

Interpretation of Hypothetical Data:

  • Derivative A (-F): The introduction of a fluorine atom appears to block a key metabolic site, resulting in significantly increased stability across all assay systems. This would be a promising modification to enhance the compound's half-life.

  • Derivative B (-OCH3): The methoxy group is likely a metabolic "hotspot," leading to rapid metabolism (O-demethylation). This derivative would likely have poor bioavailability.

  • Derivatives C and D: These substitutions show intermediate effects on metabolic stability, suggesting that while they are metabolized, it is not as rapid as the methoxy-substituted analog.

Delving Deeper: CYP450 Reaction Phenotyping

Once a compound is found to be metabolically labile in the microsomal assay, the next logical step is to identify which specific cytochrome P450 (CYP) enzymes are responsible for its metabolism.[25][26] This is crucial for predicting potential drug-drug interactions.[27]

Two common approaches for CYP reaction phenotyping are:[26][28]

  • Recombinant Human CYPs: The test compound is incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, etc.). The disappearance of the parent compound is monitored to determine which isoforms are capable of metabolizing it.[26]

  • Chemical Inhibition in Human Liver Microsomes: The test compound is incubated with human liver microsomes in the presence and absence of known selective inhibitors for each major CYP isoform. A significant reduction in metabolism in the presence of a specific inhibitor implicates that enzyme in the compound's clearance.[25]

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Parent Compound (Pyridazinone Derivative) Oxidation Oxidation (e.g., hydroxylation, N-dealkylation) Parent->Oxidation CYP450s Reduction Reduction Parent->Reduction Hydrolysis Hydrolysis Parent->Hydrolysis Glucuronidation Glucuronidation Oxidation->Glucuronidation UGTs Sulfation Sulfation Oxidation->Sulfation SULTs Metabolites Metabolites Glucuronidation->Metabolites Sulfation->Metabolites Excretion Excretion Metabolites->Excretion

Caption: Potential Metabolic Pathways for Pyridazinone Derivatives.

Conclusion: A Strategic Approach to Metabolic Stability Assessment

The systematic evaluation of metabolic stability is an indispensable component of modern drug discovery. For novel "this compound" derivatives, a tiered approach is recommended. Begin with a high-throughput liver microsomal stability assay to rank-order compounds based on their Phase I metabolic lability. For compounds of interest, progress to S9 and hepatocyte stability assays to gain a more comprehensive understanding of both Phase I and Phase II metabolism and to enable more accurate predictions of in vivo clearance. Finally, for key compounds, perform CYP450 reaction phenotyping to elucidate the specific enzymes involved in their metabolism, thereby informing on potential drug-drug interaction liabilities. By employing this strategic and comparative approach, researchers can efficiently identify and optimize pyridazinone derivatives with desirable pharmacokinetic profiles, ultimately increasing the probability of success in bringing new and effective therapeutics to the clinic.

References

The Pyridazinone Scaffold: A Comparative Guide to ADME Properties for the Modern Drug Hunter

Author: BenchChem Technical Support Team. Date: January 2026

The pyridazinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds across a wide range of therapeutic areas, from oncology to cardiovascular disease.[1][2] Its versatility allows for extensive chemical modification, enabling the fine-tuning of pharmacological activity. However, the ultimate success of any drug candidate hinges not just on its potency, but on its ability to reach and maintain effective concentrations at the target site without causing undue toxicity. This is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

This guide provides a comparative analysis of the ADME properties of distinct series of pyridazinone analogs, drawing on experimental data from recent drug discovery campaigns. We will delve into the causality behind experimental choices and present detailed protocols to ensure a self-validating understanding of how these critical data are generated.

Comparative Analysis of ADME Properties

The journey of a drug through the body is a complex interplay of physicochemical and biological interactions. For pyridazinone analogs, subtle changes to the core structure can dramatically alter their ADME profile. Below, we examine experimental data from three distinct classes of pyridazinone-based kinase inhibitors.

Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors

In the quest for potent and selective inhibitors of the Feline Sarcoma-related (FER) tyrosine kinase for oncology, a series of pyrido-pyridazinone derivatives were evaluated. A key objective was to improve upon the poor solubility and bioavailability of an initial lead compound. The following table compares the pharmacokinetic properties of the initial hit (Compound 1) and an optimized analog (Compound 17c) in mice.[3]

CompoundMouse Liver Microsome Stability (% remaining after 30 min)Solubility (pH 6.8, µg/mL)Mouse Serum Protein Binding (%)Mouse IV Clearance (mL/min/kg)Mouse Oral Bioavailability (%)
Compound 1 98<0.199.71.81.2
Compound 17c 982.199.12.532

The data clearly illustrates a successful optimization campaign. While both compounds exhibit high metabolic stability and high plasma protein binding, the significantly improved solubility of Compound 17c directly translates to a remarkable 26-fold increase in oral bioavailability, rendering it a more viable clinical candidate.[3]

Pyridazinone Analogs as C-Terminal Src Kinase (CSK) Inhibitors

CSK inhibitors represent a promising avenue for cancer immunotherapy. A study optimizing pyridazinone-based CSK inhibitors revealed how modifications impact metabolic stability and plasma protein binding.[4]

CompoundHuman Liver Microsome Stability (T1/2, min)Mouse Liver Microsome Stability (T1/2, min)Human Plasma Protein Binding (%)Mouse Plasma Protein Binding (%)
Compound 4 1950>99.999.8
Compound 6 <15<15>99.999.8
Compound 13 104127>99.999.8
Compound 14 143>180>99.999.8

This dataset highlights the critical species differences in metabolism; for instance, Compound 4 is moderately stable in mouse liver microsomes but has a short half-life in human liver microsomes.[4] The optimization efforts leading to compounds 13 and 14 demonstrate a significant improvement in metabolic stability in both species, a crucial parameter for achieving sustained drug exposure.[4] All tested compounds showed very high plasma protein binding, which is a common characteristic of kinase inhibitors and must be considered in dose-response relationships.

Pyrazolo[3,4-d]pyridazinone Derivatives as Bruton's Tyrosine Kinase (BTK) Inhibitors

Irreversible BTK inhibitors are clinically important in treating certain cancers and autoimmune diseases. The development of a novel pyrazolo[3,4-d]pyridazinone inhibitor (Compound 8) involved a thorough characterization of its in vitro ADME profile.[5]

ParameterCompound 8Ibrutinib (Reference)
Plasma Protein Binding (Human) >95%>95%
Plasma Protein Binding (Rat) >95%>95%
Plasma Protein Binding (Mouse) >95%>95%
CYP1A2 Inhibition (IC50, µM) >25>25
CYP2C9 Inhibition (IC50, µM) >25>25
CYP2C19 Inhibition (IC50, µM) >25>25
CYP2D6 Inhibition (IC50, µM) >25>25
CYP3A4 Inhibition (IC50, µM) >25>25

Compound 8 demonstrates a favorable in vitro profile, comparable to the approved drug Ibrutinib. It exhibits high plasma protein binding across species, a typical feature for this class of drugs.[5] Crucially, it shows no significant inhibition of the five major cytochrome P450 (CYP) enzymes at concentrations up to 25 µM.[5] This low potential for drug-drug interactions is a highly desirable attribute for any new clinical candidate, as it reduces the risk of adverse events when co-administered with other medications.[6]

Experimental Protocols & Methodologies

The reliability of ADME data is entirely dependent on the rigor of the experimental methods used. Here, we detail the protocols for the key in vitro assays discussed above.

Metabolic Stability in Liver Microsomes

Scientific Rationale: The liver is the primary site of drug metabolism, largely mediated by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum.[7] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of these enzymes. The in vitro liver microsomal stability assay provides a robust, high-throughput method to assess a compound's susceptibility to Phase I metabolism.[8] A compound that is rapidly metabolized will have a short half-life (T1/2) and low intrinsic clearance (Clint), suggesting it may be cleared too quickly in vivo to exert a therapeutic effect.

Step-by-Step Protocol:

  • Preparation: A working solution of the test compound (e.g., 1 µM final concentration) is prepared in a phosphate buffer (pH 7.4). Liver microsomes (human or other species) are thawed and diluted in the same buffer to a specific protein concentration (e.g., 0.5 mg/mL).

  • Initiation of Reaction: The reaction is initiated by adding a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system. NADPH is a necessary cofactor for CYP enzyme activity. A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.

  • Incubation: The mixture is incubated at 37°C. Aliquots are taken at several time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination of Reaction: The reaction in each aliquot is stopped by adding a cold organic solvent, typically acetonitrile, containing an internal standard. This step also precipitates the microsomal proteins.

  • Analysis: The samples are centrifuged to pellet the precipitated protein. The supernatant, containing the remaining parent compound, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Calculation: The concentration of the parent compound remaining at each time point is determined. The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the half-life (T1/2).

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Test Compound (1 µM in Buffer) D Combine Compound, Microsomes, and NADPH A->D B Prepare Liver Microsomes (0.5 mg/mL in Buffer) B->D C Prepare NADPH Cofactor Solution C->D E Incubate at 37°C D->E F Sample at Time Points (0, 5, 15, 30, 60 min) E->F G Quench Reaction (Acetonitrile + IS) F->G H Centrifuge to Remove Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate T½ and CLint I->J

Caption: Workflow for the in vitro liver microsomal stability assay.

Plasma Protein Binding (PPB) by Equilibrium Dialysis

Scientific Rationale: Once absorbed into the bloodstream, drugs can bind to plasma proteins like albumin and alpha-1-acid glycoprotein.[9] According to the "free drug hypothesis," only the unbound fraction of a drug is able to cross membranes, interact with its target, and be cleared from the body. Therefore, determining the extent of plasma protein binding is essential for understanding a drug's distribution and efficacy.[9] Equilibrium dialysis is considered the gold standard method due to its accuracy and minimal experimental artifacts.[10]

Step-by-Step Protocol:

  • Device Preparation: The assay is typically performed in a 96-well plate format using a device like the Rapid Equilibrium Dialysis (RED) system. Each well is divided into two chambers by a semipermeable membrane with a molecular weight cutoff (e.g., 8 kDa) that retains proteins but allows small molecules (the drug) to pass through.

  • Sample Addition: The test compound is spiked into plasma (human or other species) and added to one chamber (the donor chamber). A protein-free buffer (e.g., phosphate-buffered saline, pH 7.4) is added to the other chamber (the receiver chamber).

  • Equilibration: The plate is sealed and incubated at 37°C with shaking for a sufficient period (e.g., 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.

  • Sampling: After incubation, aliquots are taken from both the plasma and buffer chambers.

  • Analysis: To determine the total drug concentration, the plasma sample is mixed with an equal volume of blank buffer. To determine the unbound drug concentration, the buffer sample is mixed with an equal volume of blank plasma. This ensures that the matrix for both samples is identical for analysis, which is crucial for avoiding analytical artifacts (matrix effects) in LC-MS/MS. An internal standard is added, and proteins are precipitated.

  • Quantification and Calculation: The concentrations of the drug in both chambers are measured by LC-MS/MS. The percentage of bound drug is calculated using the formula: % Bound = [ (Concplasma - Concbuffer) / Concplasma ] * 100

G start Start: Spike Drug into Plasma dialysis Plasma Chamber (Drug + Plasma Proteins) Semipermeable Membrane (8 kDa) Buffer Chamber (Protein-free Buffer) start->dialysis:f0 equilibrium Incubate at 37°C (4-6 hours) Unbound Drug Equilibrates dialysis->equilibrium analysis LC-MS/MS Analysis of both chambers equilibrium->analysis result Calculate % Unbound and % Bound analysis->result

References

A Senior Application Scientist's Guide to Benchmarking New Pyridazinone Derivatives Against Known FPR1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Targeting FPR1

The Formyl Peptide Receptor 1 (FPR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the innate immune system.[1] Primarily expressed on phagocytic leukocytes like neutrophils and monocytes, FPR1 acts as a crucial sensor for molecular patterns released by bacteria (N-formyl peptides) and damaged host cells, directing immune cells to sites of infection or injury.[1][2] This function, however, makes FPR1 a double-edged sword; while essential for host defense, its over-activation can drive detrimental inflammatory responses seen in a variety of diseases, including chronic inflammatory conditions and even certain cancers.[2][3] Consequently, the development of potent and selective FPR1 inhibitors has become an attractive therapeutic strategy.[3][4]

Recently, compounds based on the pyridazinone scaffold have emerged as a promising class of FPR1 modulators.[5][6] These derivatives offer a versatile chemical framework for developing novel anti-inflammatory agents.[6][7] This guide provides a comprehensive framework for drug development professionals to rigorously benchmark new pyridazinone derivatives. We will delve into the essential experimental workflows, from initial binding affinity to functional cellular responses, comparing the novel compounds against established FPR1 inhibitors. This guide is designed to ensure scientific integrity and provide a clear, data-driven path for identifying lead candidates.

Understanding FPR1 Signaling: The Basis for Benchmarking

To effectively benchmark inhibitors, one must first understand the receptor's mechanism of action. FPR1 activation by an agonist, such as the bacterial peptide N-formylmethionyl-leucyl-phenylalanine (fMLF), initiates a cascade of intracellular events.[8] The receptor is coupled primarily to the Gi class of heterotrimeric G proteins, though Gq coupling also occurs.[8][9]

Activation leads to the dissociation of the G protein subunits, triggering downstream pathways:

  • Phospholipase C (PLC) Activation: This pathway, mediated by the Gβγ subunits or Gq, leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[8]

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, causing a rapid and measurable release of stored calcium ions (Ca²⁺) into the cytoplasm.[10][11] This is a hallmark of FPR1 activation.

  • Downstream Cellular Functions: The rise in intracellular calcium and activation of other effectors like protein kinase C (PKC) and mitogen-activated protein (MAP) kinases culminate in key neutrophil functions, including chemotaxis (directed cell migration), degranulation, and the production of reactive oxygen species (ROS) via NADPH oxidase.[8][12]

A critical concept in modern pharmacology is biased signaling , where a ligand may preferentially activate one downstream pathway over another (e.g., G protein signaling vs. β-arrestin recruitment).[13][14] A comprehensive benchmarking strategy must therefore employ multiple assays to capture the full pharmacological profile of a new compound, determining not just if it blocks the receptor, but how it blocks it.

FPR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FPR1 FPR1 G_Protein Gi/Gq Protein FPR1->G_Protein Activates PLC PLC IP3 IP3 PLC->IP3 Generates G_Protein->PLC Activates ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca2_ion Ca²⁺ ER->Ca2_ion Releases Cellular_Response Chemotaxis, ROS Production, Degranulation Ca2_ion->Cellular_Response Triggers Ligand Agonist (e.g., fMLF) Ligand->FPR1 Binds & Activates Inhibitor Pyridazinone Derivative Inhibitor->FPR1 Blocks

Caption: Canonical FPR1 signaling cascade initiated by agonist binding.

Selecting the Right Benchmarks: Establishing a Gold Standard

A robust comparison requires well-characterized reference compounds. The choice of benchmarks should reflect the different classes of known inhibitors to provide a comprehensive context for the activity of the new pyridazinone derivatives.

  • Prototype Agonist (for stimulation):

    • fMLF (N-formylmethionyl-leucyl-phenylalanine): The canonical bacterial peptide agonist used to stimulate FPR1 in functional assays.[13] Its activity is well-documented, providing a reliable baseline for measuring inhibition.

  • Benchmark Antagonists:

    • Cyclosporin H (CsH): A potent and selective cyclic peptide antagonist of fungal origin.[15][16] It represents a classic, high-affinity natural product inhibitor.

    • AZ2158: A recently described small-molecule antagonist that potently and selectively inhibits human FPR1, including its chemotactic function.[17] This serves as an excellent benchmark for a synthetic, drug-like inhibitor.

Core Experimental Assays for Comparative Profiling

A multi-tiered assay approach is essential to move from receptor binding to cellular function. The following three assays form the cornerstone of a rigorous benchmarking program.

Competitive Binding Assay: Quantifying Receptor Affinity

Scientific Rationale: The first step is to determine if and how strongly the new pyridazinone derivatives bind to FPR1. A competitive binding assay measures the ability of a test compound to displace a known, high-affinity fluorescent ligand from the receptor. This allows for the calculation of the inhibitor constant (Ki), a direct measure of binding affinity. We describe a flow cytometry-based method, which is well-suited for suspension cells expressing FPR1.[2]

Binding_Assay_Workflow A 1. Prepare Cells (e.g., FPR1-transfected HL-60 cells) B 2. Incubate Cells with Pyridazinone Derivative (Varying Concentrations) A->B C 3. Add Fluorescent Ligand (e.g., WKYMVm-FITC at a fixed concentration) B->C D 4. Incubate on Ice (To reach binding equilibrium, prevent internalization) C->D E 5. Analyze by Flow Cytometry (Measure Mean Fluorescence Intensity) D->E F 6. Calculate IC50 & Ki (Plot % Inhibition vs. Log[Inhibitor]) E->F

Caption: Workflow for a competitive FPR1 binding assay.

Detailed Protocol: Competitive Binding Assay

  • Cell Preparation: Use human promyelocytic HL-60 cells stably transfected to express human FPR1. Culture cells to a density of 0.5-1.0 x 10⁶ cells/mL. Harvest and wash the cells twice with ice-cold binding buffer (e.g., HBSS with 0.1% BSA). Resuspend in binding buffer to a final concentration of 2 x 10⁶ cells/mL.

  • Compound Plating: In a 96-well V-bottom plate, perform serial dilutions of the pyridazinone derivatives and benchmark inhibitors (e.g., Cyclosporin H) in binding buffer. Include wells for "total binding" (no inhibitor) and "non-specific binding" (a high concentration of unlabeled fMLF, e.g., 1 µM).

  • Incubation with Inhibitor: Add 50 µL of the cell suspension to each well of the compound plate. Incubate for 30 minutes at 4°C with gentle agitation. This pre-incubation allows the test compounds to bind to the receptor.

  • Addition of Fluorescent Ligand: Prepare a solution of a high-affinity fluorescent FPR1 ligand, such as WKYMVm-FITC, at a concentration equal to twice its Kd (e.g., 0.5 nM).[2] Add 50 µL of this solution to each well.

  • Equilibration: Incubate the plate for an additional 30-60 minutes at 4°C in the dark to allow the binding to reach equilibrium.

  • Flow Cytometry Analysis: Without washing, analyze the samples on a flow cytometer.[2] Gate on the main cell population and record the Mean Fluorescence Intensity (MFI) for the FITC channel for at least 10,000 events per well.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration using the formula: % Inhibition = 100 * (1 - [(MFI_sample - MFI_nonspecific) / (MFI_total - MFI_nonspecific)]).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.

Calcium Mobilization Assay: Assessing Functional Antagonism

Scientific Rationale: A compound that binds to the receptor may not necessarily block its function. The calcium mobilization assay is a direct functional readout of FPR1 activation.[18] By pre-treating cells with the pyridazinone derivatives and then stimulating them with the agonist fMLF, we can measure the extent to which the compounds inhibit the characteristic intracellular calcium flux. This provides a robust measure of functional antagonism.

Calcium_Assay_Workflow A 1. Plate Cells (FPR1-expressing line, e.g., HL-60) B 2. Load with Calcium-Sensitive Dye (e.g., Fluo-4 AM) A->B C 3. Incubate with Pyridazinone Derivative (Varying Concentrations) B->C D 4. Measure Baseline Fluorescence (Using a fluorescence plate reader, e.g., FLIPR) C->D E 5. Inject Agonist (fMLF) (At a fixed EC80 concentration) D->E Automated Injection F 6. Measure Peak Fluorescence Response E->F G 7. Calculate IC50 (Plot % Inhibition vs. Log[Inhibitor]) F->G

Caption: Workflow for a fluorescence-based calcium mobilization assay.

Detailed Protocol: Calcium Mobilization Assay

  • Cell Preparation: Harvest FPR1-expressing HL-60 cells and resuspend them in an appropriate assay buffer (e.g., HBSS supplemented with 20 mM HEPES and 2.5 mM probenecid) at a density of 1 x 10⁶ cells/mL.

  • Dye Loading: Add a calcium-sensitive fluorescent dye, such as Fluo-4 AM, to the cell suspension at a final concentration of 2-4 µM.[19] Incubate for 45-60 minutes at 37°C in the dark.

  • Cell Plating: After incubation, gently wash the cells to remove excess dye and resuspend them in the assay buffer. Plate 50 µL of the cell suspension into each well of a 96-well black-walled, clear-bottom microplate.

  • Compound Addition: Add 25 µL of the serially diluted pyridazinone derivatives or benchmark inhibitors to the wells. Incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement: Place the cell plate into a fluorescence microplate reader (e.g., FLIPR or FlexStation).

  • Agonist Stimulation: Program the instrument to establish a stable baseline fluorescence reading for 10-20 seconds. Then, use the instrument's automated injection system to add 25 µL of fMLF agonist solution. The fMLF should be at a concentration that elicits ~80% of the maximal response (EC₈₀), as predetermined in a separate agonist dose-response experiment.

  • Data Acquisition: Continue to record the fluorescence intensity (Excitation ~490 nm, Emission ~525 nm) kinetically for at least 60-90 seconds to capture the peak response.[19]

  • Data Analysis:

    • Determine the maximum fluorescence response for each well after agonist addition.

    • Calculate the percent inhibition relative to controls (wells with fMLF alone vs. wells with no fMLF).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the curve to determine the IC₅₀ value for functional antagonism.

Chemotaxis Assay: Evaluating a Key Physiological Function

Scientific Rationale: The primary physiological function of FPR1 activation in neutrophils is to direct their migration towards a chemoattractant—a process called chemotaxis.[12][20] The Boyden chamber (or transwell) assay is the gold standard for measuring this in vitro. By assessing the ability of pyridazinone derivatives to block fMLF-induced neutrophil migration, we can determine their efficacy in inhibiting a critical, downstream physiological response.[15][20]

Chemotaxis_Assay_Workflow cluster_chamber Boyden Chamber / Transwell Plate Lower Lower Chamber: Add fMLF (chemoattractant) Filter Porous Membrane Filter (e.g., 3 µm pores) Migrate 4. Incubate at 37°C (Allow cells to migrate through filter) Lower->Migrate Upper Upper Chamber: Add Neutrophils pre-incubated with Pyridazinone Derivative Upper->Migrate Start 1. Prepare Human Neutrophils (Isolate from peripheral blood) Incubate 2. Pre-incubate Neutrophils with Pyridazinone Derivatives Start->Incubate Incubate->Upper Setup 3. Set up Transwell Plate Setup->Lower Setup->Upper Quantify 5. Quantify Migrated Cells (e.g., Staining and cell counting) Migrate->Quantify Calculate 6. Calculate % Inhibition & IC50 Quantify->Calculate

Caption: Workflow for an in vitro chemotaxis assay.

Detailed Protocol: Chemotaxis Assay

  • Neutrophil Isolation: Isolate primary human neutrophils from the peripheral blood of healthy donors using a standard density-gradient centrifugation method (e.g., Ficoll-Paque). Ensure all procedures are approved by an appropriate institutional review board. Resuspend the purified neutrophils in a suitable buffer like KRG supplemented with 0.3% BSA.[20]

  • Cell Pre-incubation: Pre-incubate the neutrophils (e.g., 2 x 10⁶ cells/mL) with varying concentrations of the pyridazinone derivatives or benchmark inhibitors for 15-30 minutes at 37°C.

  • Assay Setup: Use a 96-well chemotaxis chamber (e.g., ChemoTx®) with a polycarbonate filter (typically 3-5 µm pores for neutrophils).[20]

    • In the lower wells of the chamber, add the chemoattractant solution: buffer containing fMLF at a concentration known to induce optimal migration (typically 1-10 nM). Include negative control wells (buffer only) and positive control wells (fMLF with vehicle-treated cells).

    • Carefully place the filter over the lower wells.

  • Cell Addition: Add the pre-incubated neutrophil suspension (e.g., 30 µL) to the top of the filter, directly above each corresponding lower well.[20]

  • Migration: Incubate the chamber for 60-90 minutes at 37°C in a humidified incubator to allow the cells to migrate through the pores towards the chemoattractant.

  • Quantification: After incubation, remove the filter. Scrape off the non-migrated cells from the top surface of the filter. Quantify the cells that have migrated to the bottom side of the filter or have dropped into the lower wells. This can be done by staining the cells with a dye (e.g., Calcein-AM) and measuring fluorescence, or by lysing the cells and measuring an enzyme activity (e.g., myeloperoxidase).

  • Data Analysis:

    • Subtract the number of spontaneously migrated cells (negative control) from all values.

    • Calculate the percent inhibition of chemotaxis for each inhibitor concentration relative to the positive control (fMLF-stimulated migration without inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀.

Summarizing the Benchmarking Data

All quantitative data should be consolidated into a clear, comparative table. This allows for at-a-glance evaluation of the potency and pharmacological profile of the new pyridazinone derivatives against the established benchmarks.

Table 1: Comparative Benchmarking Profile of FPR1 Inhibitors

CompoundBinding AffinityFunctional AntagonismChemotaxis Inhibition
Ki (nM) IC₅₀ (nM) IC₅₀ (nM)
Pyridazinone Derivative 1 [Insert Value][Insert Value][Insert Value]
Pyridazinone Derivative 2 [Insert Value][Insert Value][Insert Value]
... .........
Benchmark: Cyclosporin H [Insert Value][Insert Value][Insert Value]
Benchmark: AZ2158 [Insert Value][Insert Value][Insert Value]

Conclusion

Benchmarking new chemical entities is a cornerstone of rigorous drug discovery. For novel pyridazinone derivatives targeting FPR1, a systematic evaluation of their ability to bind the receptor, block its immediate downstream signaling, and inhibit a key physiological function is paramount. The combination of competitive binding, calcium mobilization, and chemotaxis assays provides a comprehensive dataset to assess potency and function. By comparing these results directly with gold-standard inhibitors like Cyclosporin H and AZ2158, researchers can confidently identify the most promising lead candidates for further development as next-generation anti-inflammatory therapeutics. This multi-assay approach ensures that the selected compounds not only engage the target but also effectively neutralize its pro-inflammatory activity at the cellular level.

References

Safety Operating Guide

Navigating the Disposal of 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic Acid: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a comprehensive framework for the proper disposal of 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid (CAS No. 98334-84-0), ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Profile and Risk Assessment: A Precautionary Approach

Given the absence of a specific SDS, the hazard profile of this compound must be inferred from analogous compounds. Structurally related pyridazinone derivatives are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Therefore, it is imperative to treat this compound as hazardous.

Assumed Hazard Classifications:

Hazard ClassGHS ClassificationPrecautionary Action
Acute Toxicity, OralCategory 4 (Harmful if swallowed)Avoid ingestion. Wash hands thoroughly after handling.
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)Wear appropriate chemical-resistant gloves and a lab coat.[3]
Serious Eye Damage/IrritationCategory 2A (Causes serious eye irritation)Wear safety glasses or goggles.[3]
Specific Target Organ ToxicityCategory 3 (May cause respiratory irritation)Handle in a well-ventilated area or a chemical fume hood.[2]

This precautionary hazard assessment forms the basis for all subsequent handling and disposal procedures.

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that begins the moment a chemical is deemed waste. The following workflow ensures compliance with regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States.[4][5]

DisposalWorkflow cluster_0 In-Lab Procedures cluster_1 Facility-Level Management A Step 1: Waste Identification & Segregation B Step 2: Containerization & Labeling A->B Properly contain C Step 3: Accumulation in Satellite Area B->C Store safely D Step 4: Transfer to Central Accumulation Area C->D Scheduled pickup E Step 5: Final Disposal by Licensed Contractor D->E Manifest & transport

Caption: Disposal workflow for this compound.

Step 1: Waste Identification and Segregation

The first crucial step is the accurate identification of the waste. All materials contaminated with this compound must be considered hazardous waste. This includes:

  • Neat (pure) compound: Any remaining solid material.

  • Contaminated labware: Pipette tips, weighing boats, filter paper, and single-use glassware.

  • Contaminated Personal Protective Equipment (PPE): Gloves, bench liners, and disposable lab coats.

  • Solvent waste: Any solutions containing the dissolved compound.

Crucially, this waste stream must be segregated from incompatible materials. While specific reactivity data is unavailable, as a general principle, avoid mixing with strong oxidizing agents, strong bases, or strong acids to prevent unforeseen reactions.

Step 2: Containerization and Labeling

Proper containment is critical to prevent leaks and exposure.

  • Solid Waste: Collect in a designated, robust, and sealable hazardous waste container. A polyethylene drum or a similar chemically resistant container is appropriate.

  • Liquid Waste: Use a dedicated, leak-proof, and shatter-resistant container, clearly marked for "Halogenated" or "Non-Halogenated" solvent waste, depending on the solvent used to dissolve the compound.

Labeling is a mandatory and critical step. The label must be securely affixed to the container and, at a minimum, include the following information:

  • The words "HAZARDOUS WASTE "

  • Full Chemical Name: "this compound"

  • CAS Number: 98334-84-0

  • Hazard Characteristics: "Irritant," "Harmful if Swallowed."

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories are permitted to store hazardous waste at or near the point of generation in designated Satellite Accumulation Areas (SAAs).[4]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.

  • Container Management: Waste containers must be kept closed at all times except when adding waste.

  • Volume Limits: No more than 55 gallons of a single hazardous waste stream may be accumulated in an SAA.[4]

Step 4: Transfer to a Central Accumulation Area (CAA)

Once the waste container is full or has been in the SAA for an extended period (institutional policies may vary, but removal is required within a certain timeframe, often aligned with EPA guidelines), it must be transferred to your institution's Central Accumulation Area.[5] This transfer is typically handled by your institution's Environmental Health and Safety (EHS) department.

Step 5: Final Disposal by a Licensed Contractor

The final step is the collection, transport, and disposal of the waste by a licensed hazardous waste contractor. This process is managed by your institution's EHS department to ensure full compliance with all local, state, and federal regulations, including the Resource Conservation and Recovery Act (RCRA).[6][7] The most common method for disposal of this type of organic chemical waste is high-temperature incineration at a permitted facility.

Spill Management Protocol

In the event of a spill, immediate and correct action is vital to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, use a chemical fume hood.

  • Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).

  • Contain and Absorb: For a solid spill, carefully sweep or vacuum the material into a hazardous waste container, avoiding dust generation. For a liquid spill, cover with an inert absorbent material like vermiculite or sand.

  • Collect and Containerize: Carefully scoop the absorbent material and place it into the designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (such as ethanol or isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a critical component of responsible research. By adopting a precautionary approach based on the known hazards of similar chemical structures and adhering to established hazardous waste management protocols, laboratories can ensure a safe working environment and maintain full regulatory compliance. Always consult your institution's specific EHS guidelines, as they are tailored to local and state regulations.

References

Navigating the Unseen: A Guide to Personal Protective Equipment for Handling 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Our recommendations are primarily informed by the hazard profile of a related compound, 3-(6-Methyl-3-oxo-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-2(3H)-yl)propanoic acid, which is known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[5] In the absence of specific toxicological data for our target compound, we must assume it presents similar, if not identical, hazards.

Hazard Assessment: A Conservative Approach

Given the known hazards of a structurally analogous compound, a thorough risk assessment is the foundational step in ensuring laboratory safety. The primary routes of potential exposure to 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid, which is a solid at room temperature, are inhalation of dust particles, skin contact, and eye contact.[2]

Key Assumed Hazards:

  • Skin Irritation (H315): Direct contact may lead to redness, itching, and inflammation.[5]

  • Serious Eye Irritation (H319): Contact with eyes can cause significant irritation and potential damage.[5]

  • Respiratory Irritation (H335): Inhalation of dust may irritate the respiratory tract.[5]

This hazard profile dictates a multi-faceted PPE strategy to create effective barriers against these potential exposures.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is contingent on the specific laboratory procedure being performed. The following table outlines the recommended PPE for various scenarios involving the handling of this compound.

Scenario Task Eye Protection Hand Protection Body Protection Respiratory Protection
Low Exposure Risk Weighing small quantities (<1g) of the solid in a well-ventilated area or chemical fume hood.Safety glasses with side shieldsStandard nitrile or latex glovesLaboratory coatNot generally required if handled in a fume hood.
Moderate Exposure Risk Preparing solutions, performing reactions, or handling larger quantities (>1g) of the solid.Chemical splash gogglesChemical-resistant gloves (e.g., nitrile)Laboratory coatRecommended if not working in a fume hood or if dust is generated. An N95 respirator is a suitable minimum.
High Exposure Risk/Spill Cleanup Large-scale operations or cleaning up spills of the solid.Chemical splash goggles and a face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant apron over a laboratory coatA half-mask or full-face respirator with P100 particulate filters.

The "Why" Behind the "What": A Deeper Dive into PPE Selection

Understanding the rationale behind each piece of PPE empowers researchers to make informed safety decisions.

  • Eye and Face Protection: The potential for serious eye irritation necessitates robust eye protection.[5] While safety glasses offer a baseline of protection against projectiles, chemical splash goggles provide a seal around the eyes, which is crucial when handling powders that can become airborne or when working with solutions. A face shield should be used in conjunction with goggles during high-risk procedures to protect the entire face.

  • Hand Protection: The skin is a primary route of exposure. Standard nitrile gloves offer good protection against incidental contact with many chemicals. For prolonged contact or when handling larger quantities, it is advisable to consult a glove compatibility chart to ensure the chosen material offers adequate resistance.

  • Body Protection: A standard laboratory coat is sufficient for most benchtop procedures. When there is a significant risk of splashes or spills, a chemical-resistant apron provides an additional layer of protection.

  • Respiratory Protection: Since the compound is a solid, the primary respiratory hazard is the inhalation of fine dust particles.[2] Working in a certified chemical fume hood is the most effective engineering control to mitigate this risk. In situations where a fume hood is not available or if significant dust is generated, respiratory protection is essential. An N95 respirator can filter out at least 95% of airborne particles and is a suitable choice for many applications. For higher-risk scenarios, a respirator with a higher protection factor, such as a P100 filter, is recommended.

Operational Plan: Donning and Doffing PPE

The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Gown/Lab Coat: Put on and fasten securely.

  • Mask or Respirator: Ensure a proper fit and seal.

  • Goggles or Face Shield: Adjust for a snug fit.

  • Gloves: Pull gloves on to cover the cuff of the gown.

Doffing Sequence (to be performed in a designated area):

  • Gloves: Remove using a glove-to-glove and skin-to-skin technique to avoid touching the contaminated exterior.

  • Gown/Lab Coat: Unfasten and roll it down from the shoulders, turning it inside out as you remove it.

  • Goggles or Face Shield: Remove by handling the strap, not the front.

  • Mask or Respirator: Remove by the straps.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan: Handling Contaminated Materials

All disposable PPE and other materials contaminated with this compound should be considered chemical waste.

  • Solid Waste: Place contaminated gloves, wipes, and other solid materials into a designated, sealed waste container.

  • Sharps: Any contaminated sharps should be disposed of in an appropriate sharps container.

  • Chemical Waste: Unused compound and reaction residues must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[5][6]

Visualizing the PPE Selection Process

The following workflow diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Assess the Task weighing_small Weighing Small Quantities (<1g)? start->weighing_small in_hood Working in a Fume Hood? weighing_small->in_hood Yes solution_prep Preparing Solutions or Handling >1g? weighing_small->solution_prep No low_risk_ppe Low Risk PPE: - Safety Glasses - Standard Gloves - Lab Coat in_hood->low_risk_ppe Yes moderate_risk_ppe Moderate Risk PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat - N95 Respirator (if no hood) in_hood->moderate_risk_ppe No spill_cleanup Large Scale or Spill Cleanup? solution_prep->spill_cleanup No solution_prep->moderate_risk_ppe Yes high_risk_ppe High Risk PPE: - Goggles & Face Shield - Heavy-Duty Gloves - Chemical Apron - P100 Respirator spill_cleanup->high_risk_ppe Yes end Proceed with Task spill_cleanup->end No low_risk_ppe->end moderate_risk_ppe->end high_risk_ppe->end

Caption: PPE selection workflow for handling this compound.

Conclusion: A Culture of Safety

In the absence of comprehensive safety data, a conservative and well-reasoned approach to PPE is not just a recommendation; it is a professional responsibility. By understanding the potential hazards and implementing the multi-layered safety protocols outlined in this guide, researchers can confidently handle this compound while minimizing risk and fostering a robust culture of safety within the laboratory.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。